Product packaging for Ddr1-IN-6(Cat. No.:)

Ddr1-IN-6

Cat. No.: B8248219
M. Wt: 433.4 g/mol
InChI Key: GDBAAUWGHRTFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ddr1-IN-6 is a potent and selective small-molecule inhibitor targeting the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK) activated by various collagens . Aberrant DDR1 signaling is implicated in the progression of multiple human diseases, including various cancers (such as lung, breast, pancreatic, and liver cancers), fibrotic disorders, and atherosclerosis . By inhibiting DDR1 autophosphorylation, this compound effectively blocks downstream signaling pathways that drive critical cellular processes like proliferation, migration, invasion, and extracellular matrix (ECM) remodeling . This makes it a valuable pharmacological tool for investigating the role of DDR1 in disease mechanisms, studying tumor-stroma interactions, and exploring potential therapeutic strategies in preclinical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H14F3N5O B8248219 Ddr1-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N5O/c1-14-7-9-19-21(18(14)10-8-17-13-27-20-6-3-11-28-31(17)20)32-30-22(19)29-16-5-2-4-15(12-16)23(24,25)26/h2-7,9,11-13H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBAAUWGHRTFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)NC3=CC=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ddr1-IN-6: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family that is activated by binding to various types of collagen. Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen triggers its dimerization, autophosphorylation, and the subsequent activation of intracellular signaling cascades. These pathways, including the MAPK/ERK and PI3K/Akt pathways, are pivotal in regulating fundamental cellular processes. In numerous cancers, the overexpression and hyperactivity of DDR1 have been correlated with tumor progression, metastasis, and therapeutic resistance.

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency in inhibiting DDR1 kinase activity and its downstream cellular functions. The available quantitative data underscores its efficacy and selectivity.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/Assay ConditionReference
DDR1 Inhibition (IC50) 9.72 nMBiochemical Assay[1]
DDR1b Autophosphorylation (Y513) Inhibition (IC50) 9.7 nMCellular Assay[1]
Collagen Production Inhibition (IC50) 13 nMHuman Hepatic Stellate Cells (LX-2)[1]
Cytotoxicity (CC50) 3 µMHuman Hepatic Stellate Cells (LX-2)[1]
Anti-proliferation (IC50, 3 days) 5.7 µMPrimary tumor cells (PC-07-0024)[1]
Anti-proliferation (IC50, 6 days) 2.65 µMPrimary tumor cells (PC-07-0024)[1]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its effects by directly inhibiting the kinase activity of DDR1, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell survival, proliferation, and migration.

Inhibition of the MAPK/ERK Pathway

Upon activation by collagen, DDR1 recruits and activates adaptor proteins, leading to the activation of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation and differentiation. This compound, by inhibiting the initial phosphorylation of DDR1, prevents the activation of this cascade.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is another major signaling route downstream of DDR1. Activation of this pathway promotes cell survival and inhibits apoptosis. This compound-mediated inhibition of DDR1 phosphorylation prevents the recruitment and activation of PI3K, subsequently blocking the phosphorylation and activation of Akt.

DDR1_Signaling_Inhibition Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation Ddr1_IN_6 This compound Ddr1_IN_6->p_DDR1 Inhibits PI3K PI3K p_DDR1->PI3K Ras Ras p_DDR1->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Survival Survival p_Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Proliferation p_ERK->Proliferation Migration Migration p_ERK->Migration

Figure 1: this compound inhibits DDR1 autophosphorylation, blocking downstream MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the IC50 value of this compound against DDR1.

Materials:

  • Recombinant human DDR1 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase tracer

  • Kinase buffer

  • This compound (serial dilutions)

  • 384-well microplate

Procedure:

  • Prepare a 2X solution of DDR1 kinase and Eu-anti-tag antibody in kinase buffer.

  • Prepare a 2X solution of the kinase tracer in kinase buffer.

  • Add 5 µL of the this compound serial dilutions to the wells of the 384-well plate.

  • Add 5 µL of the 2X kinase/antibody mixture to each well.

  • Add 5 µL of the 2X tracer solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare 2X Solutions: - DDR1 + Eu-Ab - Tracer - this compound dilutions Start->Prepare_Reagents Dispense Dispense into 384-well plate: - 5 µL this compound - 5 µL Kinase/Ab - 5 µL Tracer Prepare_Reagents->Dispense Incubate Incubate 60 min at RT Dispense->Incubate Read Read TR-FRET (665 nm / 615 nm) Incubate->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the LanthaScreen™ biochemical kinase inhibition assay.
Cellular DDR1 Autophosphorylation Assay

This protocol details a cell-based assay to measure the inhibition of collagen-induced DDR1 autophosphorylation by this compound.

Materials:

  • U2OS cells overexpressing DDR1

  • Collagen Type I

  • This compound

  • Cell lysis buffer

  • Antibodies: anti-phospho-DDR1 (Y792), anti-DDR1, and secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed U2OS-DDR1 cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 10 µg/mL Collagen Type I for 90 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.

  • Visualize the bands using an appropriate detection system and quantify the band intensities to determine the IC50 for autophosphorylation inhibition.

Cellular_Assay_Workflow Start Seed U2OS-DDR1 cells Starve Serum starve (24h) Start->Starve Treat Pre-treat with this compound (1h) Starve->Treat Stimulate Stimulate with Collagen I (90 min) Treat->Stimulate Lyse Cell Lysis & Protein Quantification Stimulate->Lyse WB Western Blot: - p-DDR1 - Total DDR1 Lyse->WB Analyze Quantify and Calculate IC50 WB->Analyze

References

Ddr1-IN-6: A Technical Guide to a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr1-IN-6 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in oncology and fibrotic diseases. Activated by collagen, DDR1 is implicated in a variety of cellular processes including proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 signaling is associated with the progression of numerous cancers and fibrotic conditions. This compound, a member of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series of compounds, demonstrates high affinity and selectivity for DDR1, making it a valuable tool for investigating DDR1-mediated signal transduction and a promising candidate for therapeutic development. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by the binding of various types of collagen.[1][2] Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen initiates a signaling cascade that is characterized by slow but sustained kinase activation.[3] DDR1 is primarily expressed in epithelial cells and its signaling has been shown to play a crucial role in cell adhesion, proliferation, migration, and survival.[2][4]

Aberrant DDR1 expression and activity have been linked to the pathology of several diseases. In oncology, overexpression of DDR1 is associated with poor prognosis in various cancers, including lung, breast, and pancreatic cancer, where it is thought to promote tumor progression, invasion, and metastasis.[1][5] In the context of fibrosis, DDR1 signaling contributes to the excessive deposition of extracellular matrix, a hallmark of fibrotic diseases affecting organs such as the liver and lungs.[6] The critical role of DDR1 in these pathological processes has made it an attractive target for therapeutic intervention.

This compound: An Overview

This compound belongs to a class of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives designed as potent and selective DDR1 inhibitors.[7][8] It exhibits strong inhibitory activity against DDR1 kinase with a high degree of selectivity over other kinases, including the closely related DDR2.

Chemical Structure

The chemical structure of the core scaffold of this compound is presented below. Specific substitutions on the benzamide ring contribute to its potency and selectivity.

Note: The exact substitution pattern for the commercial this compound is proprietary to the vendor. The data presented here is based on the closely related and well-characterized compound 7rh from the foundational scientific literature.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of this compound and its closely related analogs.

Table 1: In Vitro Kinase and Cellular Inhibition
Target/AssayIC50 / CC50Cell Line / ConditionsReference
DDR1 (enzymatic)9.72 nM-
DDR1b (Y513) auto-phosphorylation9.7 nM-
DDR1 (enzymatic, compound 7rh)6.8 nM-[7][8]
DDR2 (enzymatic, compound 7rh)>1000 nM-[7][8]
Bcr-Abl (enzymatic, compound 7rh)>1000 nM-[7][8]
c-Kit (enzymatic, compound 7rh)>1000 nM-[7][8]
Collagen Production13 nMLX-2 (human hepatic stellate cells)
Cytotoxicity3 µMLX-2 (human hepatic stellate cells, 72h)
Anti-proliferation (PC-07-0024 PDX)5.7 µM (3 days)Primary tumor cells
Anti-proliferation (PC-07-0024 PDX)2.65 µM (6 days)Primary tumor cells
Anti-proliferation (LU-01-0523 PDX)>30 µM (3 and 6 days)Primary tumor cells
Table 2: Kinase Selectivity Profile (Compound 7rh)
KinaseKd (nM)Reference
DDR10.6[7][8]

Compound 7rh was tested against a panel of 456 kinases and was found to be highly selective for DDR1. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[7][8]

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in Cancer

The following diagram illustrates the DDR1 signaling cascade upon activation by collagen, leading to downstream effects on cell proliferation, survival, and migration in cancer cells.

DDR1_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Cellular_Response Cellular Response Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding DDR1_dimer DDR1 Dimerization & Autophosphorylation DDR1->DDR1_dimer SHC SHC DDR1_dimer->SHC PI3K PI3K DDR1_dimer->PI3K GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ddr1_IN_6 This compound Ddr1_IN_6->DDR1_dimer Inhibition Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Caption: DDR1 signaling pathway in cancer cells.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a DDR1 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (DDR1, DDR2, Kinome Panel) Cell_AutoP Cellular DDR1 Autophosphorylation Assay Kinase_Assay->Cell_AutoP Confirms cell permeability and target engagement Proliferation_Assay Cell Proliferation/ Cytotoxicity Assay Cell_AutoP->Proliferation_Assay Migration_Assay Cell Migration/ Invasion Assay Proliferation_Assay->Migration_Assay Collagen_Assay Collagen Production Assay (in Hepatic Stellate Cells) Migration_Assay->Collagen_Assay PK_Study Pharmacokinetic Studies (Oral Bioavailability) Collagen_Assay->PK_Study Proceed if promising in vitro profile Efficacy_Study Tumor Xenograft Model (e.g., PDX) PK_Study->Efficacy_Study

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

DDR1 Kinase Inhibition Assay (Enzymatic)

This protocol is adapted from the methods described for the characterization of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives.[7][8]

  • Reagents and Materials:

    • Recombinant human DDR1 kinase domain

    • Biotinylated peptide substrate

    • ATP

    • This compound (or test compound)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer, or similar TR-FRET based system)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

    • Add 5 µL of the diluted inhibitor to the assay plate.

    • Add 5 µL of a mixture of DDR1 kinase and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DDR1.

    • Incubate the reaction mixture at room temperature for 1 hour.

    • Stop the reaction and detect the phosphorylated substrate by adding the detection reagents.

    • Incubate for 30-60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on a suitable plate reader (e.g., TR-FRET compatible).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Cellular DDR1 Autophosphorylation Assay

This protocol is based on the general methods for assessing inhibitor activity on receptor tyrosine kinase phosphorylation in cells.[4]

  • Reagents and Materials:

    • Cells expressing DDR1 (e.g., U2OS-DDR1 stable cell line)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (or test compound)

    • Collagen Type I

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and a loading control antibody (e.g., anti-GAPDH)

    • Western blotting reagents and equipment

  • Procedure:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with collagen I (e.g., 10 µg/mL) for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibodies (anti-phospho-DDR1, anti-total-DDR1, and loading control) followed by the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of the inhibitor on DDR1 autophosphorylation.

Cell Proliferation Assay

This is a general protocol for assessing the anti-proliferative effects of a compound.

  • Reagents and Materials:

    • Cancer cell lines or primary cells

    • Complete cell culture medium

    • This compound (or test compound)

    • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or similar)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate the cells for the desired period (e.g., 3 or 6 days).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 or CC50 value.

Collagen Production Assay in Hepatic Stellate Cells

This protocol is designed to measure the effect of this compound on collagen synthesis in a fibrotic cell model.

  • Reagents and Materials:

    • LX-2 human hepatic stellate cells

    • Cell culture medium

    • This compound (or test compound)

    • Reagents for collagen detection (e.g., Sirius Red/Fast Green Collagen Staining Kit or ELISA for Type I collagen)

  • Procedure:

    • Plate LX-2 cells and culture them to induce an activated, myofibroblast-like phenotype.

    • Treat the activated cells with various concentrations of this compound for 24 hours.

    • Collect the cell culture supernatant and/or cell lysates.

    • Quantify the amount of collagen using a suitable method. For Sirius Red staining, the dye selectively binds to collagen, and the absorbance can be measured after elution. For ELISA, specific antibodies are used to quantify the amount of secreted collagen in the supernatant.

    • Normalize the collagen amount to the total protein content or cell number.

    • Determine the IC50 value for the inhibition of collagen production.

Synthesis

This compound and related 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives can be synthesized via a multi-step process. A key step in the synthesis is a Sonogashira coupling reaction between a halogenated pyrazolo[1,5-a]pyrimidine intermediate and a terminal alkyne-substituted benzamide. The pyrazolo[1,5-a]pyrimidine core is typically constructed through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. The substituted benzamide portion can be prepared using standard amide coupling reactions. For detailed synthetic procedures, please refer to the supplementary information of the publication by Gao et al. (2013).[7][8]

Conclusion

This compound is a highly potent and selective inhibitor of DDR1 kinase. Its demonstrated activity in both enzymatic and cellular assays, coupled with its selectivity, makes it an invaluable research tool for elucidating the role of DDR1 in various physiological and pathological processes. The anti-proliferative and anti-fibrotic effects observed in preclinical models suggest that this compound and its analogs hold significant promise as starting points for the development of novel therapeutics for the treatment of cancer and fibrotic diseases. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of inhibitors.

References

Technical Whitepaper: Inhibition of DDR1 Autophosphorylation by the Selective Kinase Inhibitor DDR1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by extracellular matrix collagens, playing pivotal roles in cell proliferation, migration, and matrix remodeling.[1][2] Its dysregulation is implicated in numerous pathologies, including fibrosis, atherosclerosis, and cancer, making it a compelling therapeutic target.[2][3][4] Activation of DDR1 is initiated by collagen-induced receptor clustering and subsequent trans-autophosphorylation, a process with unusually slow kinetics.[5][6][7] This whitepaper provides an in-depth technical guide on the mechanism of DDR1 autophosphorylation and its inhibition by DDR1-IN-1, a potent and selective ATP-competitive inhibitor.[8][9] We detail the downstream signaling pathways, present quantitative data on inhibitor efficacy, and provide comprehensive experimental protocols for assessing DDR1 inhibition both in vitro and in cellular contexts.

Note: The user query specified "Ddr1-IN-6". Publicly available scientific literature extensively documents the inhibitors "DDR1-IN-1" and "DDR1-IN-2". This guide will focus on these well-characterized compounds, assuming "this compound" was a typographical error.

The Mechanism of DDR1 Autophosphorylation

Unlike most receptor tyrosine kinases, which dimerize upon ligand binding, DDR1 exists as a stable, pre-formed non-covalent dimer on the cell surface.[2][5][6] Its activation mechanism does not rely on ligand-induced dimerization but rather on a higher-order clustering of these existing dimers.

The binding of fibrillar or network-forming collagens to the extracellular discoidin (DS) domain of DDR1 induces a reorganization of the receptors on the plasma membrane.[10] This leads to the lateral association of DDR1 dimers into dense clusters.[10] This increased molecular density and proximity within the clusters facilitates phosphorylation in trans between the kinase domains of adjacent dimers.[5][6] This autophosphorylation occurs on multiple tyrosine residues within the intracellular juxtamembrane region and the kinase activation loop, a crucial step for unleashing the receptor's full catalytic activity and initiating downstream signaling.[4][5] This multi-step activation process is believed to be the reason for the unusually slow and sustained phosphorylation kinetics observed for DDR1, which can take hours to reach its maximum.[5][6]

G cluster_0 DDR1 Activation Cascade Collagen Collagen Fibers DDR1_dimer Pre-formed DDR1 Dimer Collagen->DDR1_dimer Binds Clustering Lateral Association & Receptor Clustering DDR1_dimer->Clustering Induces Phosphorylation Trans-Autophosphorylation of Kinase Domains Clustering->Phosphorylation Facilitates Signaling Downstream Signaling Cascade Phosphorylation->Signaling Initiates

Figure 1. DDR1 Activation Mechanism.

DDR1-Mediated Signaling Pathways

Once activated, phosphorylated DDR1 serves as a docking site for various adaptor proteins and enzymes, triggering multiple downstream signaling cascades.[4] The specific pathways engaged are context-dependent but generally converge on critical cellular processes like survival, proliferation, and migration. Key pathways include:

  • PI3K/Akt/mTOR Pathway: Promotes cell survival and proliferation.[11]

  • MAPK/ERK Pathway: Regulates gene expression, cell growth, and differentiation.[11][12]

  • NF-κB Pathway: Involved in inflammation and chemoresistance.[13]

  • Src Family Kinases: Mediate signals related to cell migration and invasion.[13]

  • Notch Signaling: Cross-talk with DDR1 can regulate cell proliferation and survival.[3][13]

These pathways collectively contribute to the physiological and pathological functions attributed to DDR1.

G cluster_0 DDR1 Downstream Signaling Network DDR1 Activated p-DDR1 PI3K PI3K / Akt / mTOR DDR1->PI3K MAPK MAPK / ERK DDR1->MAPK SRC Src DDR1->SRC NOTCH Notch DDR1->NOTCH NFKB IKK / NF-κB DDR1->NFKB Outcome1 Cell Survival & Proliferation PI3K->Outcome1 MAPK->Outcome1 Outcome2 Migration & Invasion SRC->Outcome2 NOTCH->Outcome1 Outcome3 Chemoresistance NFKB->Outcome3

Figure 2. Key DDR1 Downstream Signaling Pathways.

DDR1-IN-1: A Selective Type II Kinase Inhibitor

DDR1-IN-1 is a potent, selective, and cell-permeable inhibitor of DDR1 kinase activity.[8][9] It functions as a Type II inhibitor, meaning it preferentially binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[2][4][14] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating an allosteric pocket adjacent to the ATP-binding site that the inhibitor occupies.[4] This mechanism confers greater selectivity compared to Type I inhibitors that target the highly conserved active conformation.

Quantitative Inhibitor Potency

The inhibitory activity of DDR1-IN-1 and related compounds has been quantified through both enzymatic and cell-based assays. DDR1-IN-1 demonstrates a clear preference for DDR1 over the closely related DDR2.

InhibitorTargetAssay TypePotency (IC50/EC50)Reference(s)
DDR1-IN-1 DDR1Enzymatic (LanthaScreen)105 nM[4][8][15]
DDR2Enzymatic (LanthaScreen)413 nM[8][15]
DDR1Cell-based Autophosphorylation86 nM[15]
DDR1-IN-2 DDR1Enzymatic (LanthaScreen)47 nM[4][8][15]
DDR2Enzymatic (LanthaScreen)145 nM[8][15]
DDR1Cell-based Autophosphorylation9 nM[15]
Imatinib DDR1Enzymatic41 nM[2]
DDR2Enzymatic71 nM[2]
DDR1Cell-based Autophosphorylation21 nM[2]
Dasatinib DDR1Enzymatic1.35 nM[4]

Table 1. Potency of selected inhibitors against DDR1 and DDR2 kinases. IC50 values represent the concentration required for 50% inhibition in enzymatic assays, while EC50 values represent the effective concentration for 50% inhibition in cell-based assays.

Experimental Protocols for Assessing DDR1 Inhibition

In Vitro Kinase Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity. The LanthaScreen® Eu Kinase Binding Assay is a common FRET-based method.

Principle: This assay measures the displacement of an Alexa Fluor® 647-labeled, ATP-competitive tracer from the DDR1 kinase domain. A europium (Eu)-labeled anti-tag antibody binds the kinase, and when the tracer is also bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a loss of FRET signal.[16]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16]

    • Prepare a serial dilution of the test inhibitor (e.g., Ddr1-IN-1) in 1X Kinase Buffer A with a small percentage of DMSO.

    • Prepare a solution of recombinant human DDR1 kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer at the desired concentration in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted inhibitor to the appropriate wells.

    • Add 5 µL of the DDR1 kinase/Eu-antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells. Final volume is 15 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure emissions at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

G start Start prep_inhibitor Prepare Inhibitor Serial Dilution prep_kinase Prepare Kinase/ Antibody Mix prep_tracer Prepare Tracer Solution add_reagents Dispense Reagents to Plate: 1. Inhibitor 2. Kinase Mix 3. Tracer prep_inhibitor->add_reagents prep_kinase->add_reagents prep_tracer->add_reagents incubate Incubate 60 min @ RT add_reagents->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate IC50 read_plate->analyze end_node End analyze->end_node

Figure 3. General Workflow for an In Vitro Kinase Binding Assay.
Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular environment.[15][17]

Principle: A DDR1-expressing cell line (e.g., U2OS, T47D) is pre-treated with the inhibitor and then stimulated with collagen.[15][18] Cells are lysed, and the level of phosphorylated DDR1 (p-DDR1) is quantified by Western blotting using a phospho-specific antibody.

Detailed Protocol:

  • Cell Culture:

    • Plate U2OS cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal kinase activity.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the starved cells with varying concentrations of Ddr1-IN-1 (or vehicle control) for 1-2 hours.

    • Stimulate the cells with soluble collagen I (e.g., 20-50 µg/mL) for 90 minutes at 37°C.[5][18] A non-stimulated control well should be included.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE (e.g., 7.5% polyacrylamide gel) and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated DDR1 (e.g., anti-pY792) overnight at 4°C.[19]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total DDR1 to confirm equal protein loading.[1] A loading control like GAPDH or Vinculin should also be used.[19][20]

    • Quantify band intensities using densitometry software. Normalize the p-DDR1 signal to the total DDR1 signal.

    • Plot the normalized p-DDR1 signal against inhibitor concentration to determine the EC50 value.

G plate_cells Plate & Grow DDR1-expressing Cells starve_cells Serum Starve (16-24h) plate_cells->starve_cells treat_inhibitor Pre-treat with Inhibitor starve_cells->treat_inhibitor stimulate Stimulate with Collagen (90 min) treat_inhibitor->stimulate lyse Wash & Lyse Cells stimulate->lyse western_blot SDS-PAGE & Western Blot lyse->western_blot probe_pddr1 Probe with anti-pDDR1 Ab western_blot->probe_pddr1 probe_total Re-probe with anti-DDR1 & Loading Control Abs probe_pddr1->probe_total analyze Densitometry & Calculate EC50 probe_total->analyze

Figure 4. Workflow for a Cell-Based DDR1 Autophosphorylation Assay.

Conclusion

DDR1 represents a critical signaling hub that translates cues from the extracellular matrix into profound cellular responses. Its unique activation mechanism and involvement in severe diseases underscore its importance as a therapeutic target. Selective inhibitors like DDR1-IN-1 are invaluable pharmacological tools that allow for the acute and specific interrogation of DDR1-dependent signaling.[8][9] The data and methodologies presented in this guide provide a framework for researchers to effectively study the inhibition of DDR1 autophosphorylation, facilitating further investigation into DDR1 biology and the development of novel therapeutics for cancer, fibrosis, and inflammatory diseases.

References

Ddr1-IN-6: A Technical Guide to its Role in Modulating Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discoidin Domain Receptor 1 (DDR1) has emerged as a critical player in oncology, driving key processes in tumor progression, including proliferation, survival, and migration. Its unique activation by collagen within the tumor microenvironment makes it a compelling therapeutic target. Ddr1-IN-6 is a potent and selective inhibitor of DDR1, demonstrating significant potential in curbing cancer cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell proliferation, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Introduction to DDR1 in Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is frequently overexpressed in a multitude of cancers, including but not limited to, breast, lung, colon, and pancreatic cancer.[1][2][3] Unlike many other RTKs that are activated by soluble growth factors, DDR1 is uniquely activated by its ligand, collagen, a major component of the extracellular matrix.[2] This interaction triggers a signaling cascade that promotes cancer cell proliferation, survival, invasion, and resistance to chemotherapy.[2][4] The central role of DDR1 in mediating tumor-stroma interactions has positioned it as a high-value target for anti-cancer therapies.

This compound: A Selective DDR1 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against DDR1. Its primary mechanism of action is the inhibition of DDR1 autophosphorylation, a critical step in the activation of its downstream signaling pathways.

Mechanism of Action

This compound binds to the ATP-binding pocket of the DDR1 kinase domain, preventing the transfer of a phosphate group to tyrosine residues within the receptor. This inhibition of autophosphorylation effectively blocks the initiation of the DDR1 signaling cascade.

Diagram of this compound Mechanism of Action

cluster_membrane Cell Membrane DDR1 DDR1 Receptor Phosphorylation Phosphorylation DDR1->Phosphorylation Autophosphorylation Collagen Collagen Collagen->DDR1 Activates Ddr1_IN_6 This compound Ddr1_IN_6->Phosphorylation Inhibits Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK, NF-κB) Phosphorylation->Downstream_Signaling Activates Proliferation Cancer Cell Proliferation Downstream_Signaling->Proliferation Promotes

Caption: this compound inhibits collagen-induced DDR1 autophosphorylation, blocking downstream signaling.

Impact of this compound on Cancer Cell Proliferation: Quantitative Data

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The following table summarizes the available quantitative data for this compound and its close analog, DDR1-IN-1.

CompoundParameterCell Line(s)ValueReference(s)
This compound IC₅₀ (DDR1 inhibition) Not specified9.72 nM
This compound IC₅₀ (inhibition of auto-phosphorylation) Not specified9.7 nM
DDR1-IN-1 IC₅₀ (DDR1 inhibition) Not specified105 nM [1]
DDR1-IN-1 EC₅₀ (inhibition of DDR1 autophosphorylation) U2OS86 nM [1]
DDR1-IN-1 Effect on Proliferation A375 (Melanoma), SK-HEP (Hepatoma)~3-fold inhibition of Ki67 expression [5]
DDR1-IN-1 Effect on Proliferation Oral Squamous Carcinoma Cells (C9, OEC-M1, TW2.6)Inhibition of clonogenic proliferation [6]

Core Signaling Pathways Modulated by this compound

DDR1 activation by collagen triggers several key signaling pathways that are fundamental to cancer cell proliferation and survival. By inhibiting DDR1, this compound effectively downregulates these pro-tumorigenic cascades.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upon DDR1 activation, this pathway is stimulated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets that promote cell cycle progression and inhibit apoptosis. Studies have shown that DDR1 knockdown or chemical inhibition leads to reduced Akt phosphorylation.[5][7]

Diagram of DDR1-PI3K/Akt Signaling

Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K Activates Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes

Caption: this compound inhibits the DDR1-mediated activation of the pro-survival PI3K/Akt pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. DDR1 activation leads to the phosphorylation and activation of ERK.[5][8] Inhibition of DDR1 has been shown to decrease ERK phosphorylation, thereby attenuating its downstream effects on cell proliferation.[5]

Diagram of DDR1-MAPK/ERK Signaling

Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Ras Ras DDR1->Ras Activates Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Cell Proliferation & Differentiation ERK->Proliferation_Differentiation Promotes

Caption: this compound blocks the DDR1-dependent activation of the proliferative MAPK/ERK pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In the context of cancer, constitutive NF-κB activation is associated with increased proliferation and resistance to apoptosis. DDR1 has been shown to activate the NF-κB pathway, contributing to chemoresistance.[9][10] Inhibition of DDR1 is therefore expected to suppress NF-κB activity and its pro-tumorigenic effects.

Diagram of DDR1-NF-κB Signaling

Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates IKK IKK Complex DDR1->IKK Activates Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes

Caption: this compound is predicted to inhibit NF-κB activation by blocking DDR1 signaling.

Experimental Protocols

To facilitate the investigation of this compound and its effects on cancer cell proliferation and signaling, detailed protocols for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Workflow for MTT Assay

Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To detect the levels of phosphorylated proteins in key signaling pathways (e.g., p-Akt, p-ERK) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Collagen I

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-DDR1)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with collagen I (e.g., 50 µg/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

Workflow for Western Blotting

Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western blot analysis of signaling proteins.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of various cancers by targeting the critical DDR1 signaling nexus. Its ability to inhibit cancer cell proliferation is attributed to the downregulation of key pro-tumorigenic pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis of this compound across a broader range of cancer models, elucidating the precise molecular interactions through structural biology, and evaluating its efficacy in in vivo models and in combination with other anti-cancer agents. These efforts will be crucial in translating the promise of DDR1 inhibition into effective clinical therapies.

References

The Role of DDR1 Inhibition in Fibrosis: A Technical Guide to DDR1-IN-6 and Compound 2.45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the progression of fibrosis in various tissues, including the kidney, liver, and lungs. Its upregulation and activation in response to tissue injury are associated with pro-fibrotic signaling cascades, making it a compelling therapeutic target. This technical guide provides an in-depth overview of two selective DDR1 inhibitors, DDR1-IN-6 and compound 2.45, and their effects on fibrosis, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Concepts: DDR1 as a Pro-Fibrotic Mediator

DDR1 is uniquely activated by direct binding to collagen, a primary component of the fibrotic scar. This interaction triggers a slow and sustained autophosphorylation of the receptor's intracellular kinase domain. This sustained signaling is distinct from the transient activation of many other receptor tyrosine kinases and is thought to be a key factor in its pro-fibrotic effects. Activated DDR1 orchestrates a complex network of downstream signaling events that collectively promote a fibrotic microenvironment.

Quantitative Data on DDR1 Inhibitors

The following tables summarize the key quantitative data for this compound and compound 2.45, providing a comparative overview of their potency and efficacy in preclinical models.

Table 1: In Vitro Potency and Selectivity of DDR1 Inhibitors
CompoundTargetAssay TypeIC50SelectivityCell LineReference
This compound DDR1Kinase Assay9.72 nM--[1]
DDR1b (Y513) AutophosphorylationCellular Assay9.7 nM--[1]
Collagen ProductionCellular Assay13 nM-LX-2 (Human Hepatic Stellate Cells)[1]
Compound 2.45 DDR1Biochemical Assay29 nM64-fold vs. DDR2-[2]
DDR1 PhosphorylationCellular Assay>70% inhibition at 1 µMSelective over DDR2HT1080 (Human Fibrosarcoma)[2]
Table 2: In Vivo Efficacy of Compound 2.45 in a Mouse Model of Alport Syndrome (Renal Fibrosis)
ParameterTreatment GroupResultp-valueReference
Renal Function
Albumin/Creatinine RatioCol4a3-/- + VehicleIncreased-[3]
Col4a3-/- + Compound 2.45Significantly Reduced< 0.023[3]
Fibrotic Markers
DDR1 PhosphorylationCol4a3-/- + VehicleIncreased-[3]
Col4a3-/- + Compound 2.45Reduced-[3]

Note: The in vivo study was conducted in Col4a3-/- mice, a model for Alport syndrome which develops progressive renal fibrosis.

Signaling Pathways Modulated by DDR1 Inhibition

DDR1 activation by collagen initiates a cascade of intracellular signaling events that drive fibrosis. Inhibition of DDR1 with small molecules like this compound and compound 2.45 can disrupt these pathological pathways.

DDR1-Mediated Pro-Fibrotic Signaling

Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. Key pro-fibrotic pathways activated by DDR1 include:

  • STAT3/TGF-β Pathway: Activated DDR1 can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Activated STAT3 then promotes the transcription and secretion of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis that stimulates ECM production by fibroblasts.[4]

  • BCR/β-catenin/MCP-1 Pathway: In the context of kidney injury, DDR1 has been shown to phosphorylate the Breakpoint Cluster Region (BCR) protein.[4] This phosphorylation relieves the inhibitory effect of BCR on β-catenin, leading to increased β-catenin activity and the subsequent production of Monocyte Chemoattractant Protein-1 (MCP-1).[4] MCP-1 is a potent chemokine that recruits inflammatory cells to the site of injury, further perpetuating the fibrotic response.[4]

DDR1_Signaling_Fibrosis cluster_collagen Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds pDDR1 p-DDR1 DDR1->pDDR1 STAT3 STAT3 pDDR1->STAT3 BCR BCR pDDR1->BCR pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation TGFb_gene TGF-β Gene pSTAT3->TGFb_gene transcription pBCR p-BCR BCR->pBCR phosphorylation beta_catenin β-catenin BCR->beta_catenin inhibits pBCR->beta_catenin activates MCP1_gene MCP-1 Gene beta_catenin->MCP1_gene transcription TGFb_protein TGF-β (Pro-fibrotic) TGFb_gene->TGFb_protein translation & secretion MCP1_protein MCP-1 (Pro-inflammatory) MCP1_gene->MCP1_protein translation & secretion

DDR1 Pro-fibrotic Signaling Pathways
Experimental Workflow for Evaluating DDR1 Inhibitors in a Renal Fibrosis Model

The evaluation of DDR1 inhibitors in preclinical models of fibrosis typically follows a structured workflow, as exemplified by the studies on compound 2.45 in the Alport syndrome mouse model.

Experimental_Workflow cluster_assays Assessments start Alport Syndrome Mouse Model (Col4a3-/-) treatment Therapeutic Dosing with DDR1 Inhibitor (e.g., Compound 2.45) start->treatment endpoint Endpoint Analysis treatment->endpoint renal_function Renal Function Assessment (Albumin/Creatinine Ratio, BUN) endpoint->renal_function histology Histological Analysis of Fibrosis (Picrosirius Red, α-SMA, Collagen I Staining) endpoint->histology western_blot Western Blot Analysis (p-DDR1, Total DDR1) endpoint->western_blot

In Vivo Evaluation of DDR1 Inhibitors

Experimental Protocols

Detailed, step-by-step protocols are often found in the supplementary materials of publications, which are not directly accessible. However, the methodologies employed in the key studies can be summarized as follows:

Western Blot for DDR1 Phosphorylation
  • Objective: To quantify the levels of phosphorylated and total DDR1 in tissue or cell lysates.

  • Methodology Overview:

    • Lysate Preparation: Tissues or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • Immunoprecipitation (Optional but recommended for low abundance proteins): An antibody specific to total DDR1 is used to enrich for DDR1 from the total lysate.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Tyr513). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane is then stripped and re-probed with an antibody for total DDR1 to normalize the phosphorylation signal.

Picrosirius Red Staining for Collagen Deposition
  • Objective: To visualize and quantify collagen fibers in paraffin-embedded tissue sections.

  • Methodology Overview:

    • Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

    • Staining: The slides are incubated in a Picrosirius Red solution (a solution of Sirius Red in picric acid). The picric acid provides the acidic environment necessary for the specific binding of the Sirius Red dye to collagen fibers.

    • Washing and Dehydration: The slides are briefly washed in an acidified solution to remove excess stain and then dehydrated through graded ethanol washes and cleared in xylene.

    • Mounting: The stained sections are coverslipped using a mounting medium.

    • Imaging and Quantification: The stained sections are visualized under a light microscope. Collagen fibers appear red. For more detailed analysis, a polarizing microscope can be used, where collagen fibers exhibit birefringence (appearing bright yellow, orange, or green against a dark background). The percentage of the stained area can be quantified using image analysis software.

TGF-β ELISA
  • Objective: To measure the concentration of TGF-β in cell culture supernatants or biological fluids.

  • Methodology Overview:

    • Sample Preparation: Latent TGF-β in the samples is activated to its immunoreactive form, typically by acidification followed by neutralization.

    • ELISA Procedure (Sandwich ELISA):

      • A microplate pre-coated with a capture antibody specific for TGF-β is used.

      • Standards and activated samples are added to the wells and incubated.

      • The plate is washed, and a biotinylated detection antibody specific for TGF-β is added.

      • After another wash, an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

      • Following a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product.

      • The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of TGF-β in the samples is determined by comparing their absorbance to a standard curve.

Conclusion

The inhibition of DDR1 presents a promising therapeutic strategy for the treatment of fibrotic diseases. The small molecules this compound and compound 2.45 have demonstrated potent and selective inhibition of DDR1, leading to anti-fibrotic effects in preclinical models. By disrupting key pro-fibrotic signaling pathways, such as the STAT3/TGF-β and BCR/β-catenin/MCP-1 axes, these inhibitors can attenuate the pathological accumulation of ECM. The data and methodologies presented in this guide provide a solid foundation for further research and development of DDR1-targeted therapies for fibrosis. Future work should focus on expanding the evaluation of these and other DDR1 inhibitors in a broader range of fibrosis models to fully elucidate their therapeutic potential.

References

Ddr1-IN-6 and the Inhibition of Collagen Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the pathogenesis of fibrotic diseases and cancer. Its role in modulating collagen production and deposition makes it a compelling therapeutic target. This technical guide provides an in-depth overview of Ddr1-IN-6, a selective inhibitor of DDR1, and its impact on collagen synthesis. We will explore the underlying signaling pathways, present quantitative data on DDR1 inhibition, and provide detailed experimental protocols for assessing the effects of DDR1 inhibitors on collagen production.

Introduction to DDR1 and its Role in Collagen Homeostasis

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by direct binding to various types of collagen, a major component of the extracellular matrix (ECM).[1] This interaction triggers a signaling cascade that influences a wide range of cellular processes, including proliferation, migration, and ECM remodeling.[2] Dysregulation of DDR1 signaling is implicated in numerous pathological conditions characterized by excessive collagen deposition, such as fibrosis and cancer.[3][4]

Upon collagen binding, DDR1 undergoes slow and sustained autophosphorylation, initiating downstream signaling pathways that can either promote or inhibit collagen synthesis, depending on the cellular context.[2][5] In many fibrotic conditions, however, increased DDR1 expression and activity are associated with enhanced collagen production, contributing to the progression of the disease.[5][6] Therefore, the inhibition of DDR1 presents a promising therapeutic strategy to mitigate pathological collagen accumulation.

This compound: A Selective DDR1 Inhibitor

This compound is a potent and selective small molecule inhibitor of DDR1. It functions as an ATP-competitive inhibitor, binding to the kinase domain of DDR1 and preventing its autophosphorylation and subsequent downstream signaling.

Mechanism of Action

This compound exerts its inhibitory effect on collagen production by blocking the catalytic activity of DDR1. By preventing the phosphorylation of key tyrosine residues in the DDR1 intracellular domain, this compound effectively shuts down the signaling cascade that leads to the upregulation of collagen gene expression and protein synthesis.

Quantitative Data on DDR1 Inhibition

The efficacy of this compound and other DDR1 inhibitors has been quantified in various in vitro studies. The following tables summarize key quantitative data.

InhibitorTargetIC50 (nM)Cell LineAssay TypeReference
This compound DDR19.72-Kinase Assay[7]
This compound Collagen Production13LX-2 (Human Hepatic Stellate Cells)-[7]
Compound 1 DDR112.4-Kinase Assay[5]
Compound 1 DDR218.6-Kinase Assay[5]
Ponatinib DDR19-Kinase Assay[8]
Ponatinib DDR29-Kinase Assay[8]

Table 1: In vitro inhibitory activity of selected DDR1 inhibitors.

Signaling Pathways Modulated by DDR1

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that ultimately regulate gene expression related to cell proliferation, migration, and ECM remodeling. Inhibition of DDR1 with molecules like this compound can disrupt these pro-fibrotic signaling cascades.

Collagen-Induced DDR1 Activation Pathway

Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding DDR1_dimer DDR1 Dimerization & Clustering DDR1->DDR1_dimer DDR1_p DDR1 Autophosphorylation (pY792) DDR1_dimer->DDR1_p trans-phosphorylation DDR1_p Phosphorylated DDR1 PI3K PI3K DDR1_p->PI3K MAPK MAPK (ERK1/2) DDR1_p->MAPK NFkB NF-κB DDR1_p->NFkB PYK2_PEAK1 PYK2/PEAK1 DDR1_p->PYK2_PEAK1 Ddr1_IN_6 This compound Ddr1_IN_6->DDR1_p Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (e.g., COL1A1, COL4A1) mTOR->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression PYK2_PEAK1->Gene_Expression Collagen_Production Increased Collagen Production Gene_Expression->Collagen_Production cluster_0 Cell Culture & Treatment cluster_1 Analysis Cell_Culture 1. Culture LX-2 cells Serum_Starve 2. Serum Starve (12-24h) Cell_Culture->Serum_Starve Pre_treat 3. Pre-treat with This compound (1h) Serum_Starve->Pre_treat Stimulate 4. Stimulate with Collagen I (24-48h) Pre_treat->Stimulate Lyse 5. Cell Lysis Stimulate->Lyse Quantify 6. Protein Quantification Lyse->Quantify WB 7. Western Blot (Collagen IV, p-DDR1) Quantify->WB Analyze 8. Densitometry Analysis WB->Analyze

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Potent and Selective DDR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has emerged as a promising therapeutic target in oncology. Activated by collagen, DDR1 is implicated in numerous cellular processes that contribute to cancer progression, including proliferation, survival, migration, and invasion.[1] Small molecule inhibitors targeting the kinase activity of DDR1 have shown potential in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of potent and selective DDR1 inhibitors. Due to the limited public availability of specific data for a compound designated "Ddr1-IN-6," this guide will focus on well-characterized and potent DDR1 inhibitors, such as DDR1-IN-1, to provide a thorough understanding of the cytotoxic effects and the methodologies used for their evaluation.

The DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by DDR1 include the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are central to regulating cell proliferation, survival, and differentiation.[1]

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation RAS RAS DDR1->RAS PI3K PI3K DDR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

DDR1 signaling cascade upon collagen activation.

Mechanism of Action of DDR1 Inhibitors

Potent and selective DDR1 inhibitors, such as DDR1-IN-1, are typically ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in pro-survival and proliferative signals, ultimately inducing cytotoxicity in cancer cells that are dependent on DDR1 signaling.

DDR1_Inhibitor_Mechanism cluster_0 DDR1 Kinase Domain cluster_1 Inhibition DDR1_Active DDR1 (Active) Downstream_Signaling Downstream Signaling (MAPK, PI3K/Akt) DDR1_Active->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation DDR1_Inactive DDR1 (Inactive) No_Signaling Blocked Signaling DDR1_Inactive->No_Signaling Ddr1_IN This compound (or similar inhibitor) Ddr1_IN->DDR1_Inactive Binding to ATP pocket Cytotoxicity Cytotoxicity & Apoptosis No_Signaling->Cytotoxicity Cytotoxicity_Workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay Select Assay Incubation->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Metabolic Activity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay->Apoptosis Cell Death Mechanism Data_Analysis Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis

References

Target Validation of DDR1 in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide focuses on the target validation of Discoidin Domain Receptor 1 (DDR1) in oncology. The initial request specified "Ddr1-IN-6," for which no specific public data could be found. It is highly probable that this was a typographical error. Therefore, this guide will provide data and protocols for well-characterized, selective DDR1 inhibitors such as DDR1-IN-1 and 7rh , which serve as exemplary tools for DDR1 target validation.

Audience: This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to DDR1 as an Oncology Target

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix (ECM).[1][2] Unlike many other RTKs, DDR1 activation is characterized by slow but sustained phosphorylation.[3] Elevated expression of DDR1 has been observed in a wide array of human cancers, including but not limited to lung, breast, gastric, ovarian, and pancreatic cancers.[1][4] This overexpression is often correlated with poor prognosis, making DDR1 an attractive therapeutic target.[4]

DDR1 signaling plays a crucial role in various aspects of tumor progression, including cell proliferation, migration, invasion, and survival.[1][2] Furthermore, DDR1 is implicated in mediating chemoresistance and promoting an immunosuppressive tumor microenvironment, further highlighting its significance in oncology.[5] Inhibition of DDR1, therefore, presents a promising strategy to counteract tumor growth and metastasis.

Quantitative Data for DDR1 Inhibitors

The following tables summarize the in vitro potency of several key DDR1 inhibitors against DDR1 and other kinases, as well as their effects on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundDDR1 IC50 (nM)DDR2 IC50 (nM)Bcr-Abl IC50 (nM)c-Kit IC50 (nM)Reference
DDR1-IN-1105413--[6][7]
7rh (DDR1-IN-2)6.8101.4355>10,000[4][8]
Imatinib4171.6--[9]
Ponatinib9.49.0--[9]
Dasatinib1.35---[10]
Nilotinib3.7---[10]

Table 2: Anti-proliferative Activity of 7rh in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.038[4]
NCI-H23Non-Small Cell Lung Cancer2.1[4]
A549Non-Small Cell Lung Cancer2.7[11]
NCI-H460Non-Small Cell Lung Cancer2.98[4]
CNE2Nasopharyngeal Carcinoma2.60[8]
HKINasopharyngeal Carcinoma6.33[8]
HCT-116Colorectal Carcinoma4.0[8]
MDA-MB-231Triple-Negative Breast Cancer3.4[8]

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in Cancer

Upon binding to collagen in the tumor microenvironment, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are integral to the pro-tumorigenic functions of DDR1. Key signaling nodes include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and invasion.[1][12]

DDR1_Signaling_Pathway Collagen Collagen (ECM) DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) DDR1->MAPK_pathway JAK JAK DDR1->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK_pathway->Proliferation Invasion Invasion & Metastasis MAPK_pathway->Invasion STAT STAT JAK->STAT STAT->Survival Chemoresistance Chemoresistance STAT->Chemoresistance Immune_Evasion Immune Evasion STAT->Immune_Evasion

Caption: Simplified DDR1 signaling pathways in cancer.
Experimental Workflow for DDR1 Inhibitor Validation

A typical workflow for validating a novel DDR1 inhibitor involves a series of in vitro and in vivo experiments to assess its potency, selectivity, and anti-cancer efficacy. This process begins with biochemical assays to determine direct inhibition of DDR1 kinase activity, followed by cell-based assays to confirm on-target effects and evaluate anti-proliferative activity. Finally, in vivo studies using xenograft models are conducted to assess the inhibitor's therapeutic potential in a physiological context.

Experimental_Workflow Start Start: Novel DDR1 Inhibitor Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Kinase_Assay->Cell_Viability Potent & Selective Inhibitors Western_Blot Western Blot Analysis (DDR1 Phosphorylation) Cell_Viability->Western_Blot Active in Cells In_Vivo In Vivo Xenograft Study Western_Blot->In_Vivo On-Target Effects Confirmed End End: Target Validation In_Vivo->End

Caption: General experimental workflow for DDR1 inhibitor validation.

Detailed Experimental Protocols

DDR1 Kinase Assay (Radiometric HotSpot™ Assay)

This protocol is adapted from a commercially available radiometric assay and is designed to measure the enzymatic activity of DDR1.

Materials:

  • Recombinant human DDR1 enzyme

  • Peptide substrate (e.g., KKKSRGDYMTMQIG)

  • [γ-33P]-ATP

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., DDR1-IN-1 or 7rh)

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, 20 µM peptide substrate, and the desired concentration of the test inhibitor.

  • Add the recombinant DDR1 enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-33P]-ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.[13]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP.[14][15]

Materials:

  • Cancer cell line of interest (e.g., NCI-H23)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Allow cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of the DDR1 inhibitor (e.g., 7rh) for 72 hours. Include a DMSO-treated control group.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[16]

Western Blot Analysis for DDR1 Phosphorylation

This protocol describes the detection of total and phosphorylated DDR1 in cell lysates.

Materials:

  • Cancer cell line expressing DDR1 (e.g., T-47D)

  • Collagen Type I

  • DDR1 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-DDR1, anti-phospho-DDR1 (pY792)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with the DDR1 inhibitor or DMSO for 1-2 hours.

  • Stimulate the cells with 50 µg/mL Collagen Type I for 90 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.[5]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-DDR1, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[17][18]

In Vivo Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of a DDR1 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line (e.g., NCI-H23)

  • Matrigel or similar basement membrane matrix

  • DDR1 inhibitor (e.g., 7rh)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10^6 NCI-H23 cells mixed with Matrigel into the flank of each mouse.[19]

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]

  • Administer the DDR1 inhibitor (e.g., 50 mg/kg 7rh, daily by oral gavage) and the vehicle control to the respective groups.[4]

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[20][21]

Conclusion

The validation of DDR1 as a therapeutic target in oncology is supported by a growing body of evidence demonstrating its critical role in tumor progression and the promising anti-cancer activity of its inhibitors. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to effectively evaluate novel DDR1-targeting agents. Through a systematic approach encompassing biochemical, cellular, and in vivo studies, the therapeutic potential of DDR1 inhibition can be thoroughly investigated, paving the way for new and effective cancer treatments.

References

Ddr1-IN-6: An In-Depth Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1] Its involvement in a multitude of cellular processes, including proliferation, migration, and extracellular matrix remodeling, has positioned it as a significant target in various pathological conditions, particularly in oncology and fibrosis.[1][2] Overexpression and aberrant activity of DDR1 have been linked to the progression of numerous cancers, including breast, lung, and pancreatic cancer, as well as contributing to fibrotic diseases.[3][4] Ddr1-IN-6 is a potent and selective small molecule inhibitor of DDR1, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the inhibition of DDR1, with a focus on the implications of using this compound.

This compound: Potency and Selectivity

This compound has been identified as a highly selective inhibitor of the Discoidin Domain Receptor family, member 1 (DDR1).[5] Its inhibitory activity is characterized by low nanomolar potency against the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513).[5] The compound also exhibits significant anti-proliferative and anti-fibrotic effects in relevant cell-based assays.[5]

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 (DDR1 Kinase Activity) 9.72 nMBiochemical Assay[5]
IC50 (DDR1b Y513 Auto-phosphorylation) 9.7 nMCell-Based Assay[5]
IC50 (Collagen Production Inhibition) 13 nMHuman Hepatic Stellate Cells (LX-2)[5]
CC50 (Cytotoxicity) 3 µMHuman Hepatic Stellate Cells (LX-2)[5]
IC50 (Anti-proliferation, 3 days) 5.7 µMPrimary Tumor Cells (PC-07-0024 PDX)[5]
IC50 (Anti-proliferation, 6 days) 2.65 µMPrimary Tumor Cells (PC-07-0024 PDX)[5]
IC50 (Anti-proliferation, 3 & 6 days) >30 µMPrimary Tumor Cells (LU-01-0523 PDX)[5]

Core Downstream Signaling Pathways of DDR1

The activation of DDR1 by collagen initiates a cascade of intracellular signaling events that drive various cellular responses. By potently inhibiting the kinase activity of DDR1, this compound is anticipated to modulate these critical downstream pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, growth, and proliferation. Upon collagen-mediated activation, DDR1 can stimulate the PI3K/AKT pathway.[3] This activation can, in some contexts, lead to therapeutic resistance. For instance, in non-small cell lung cancer (NSCLC), the DDR1/Akt/ERK/mTOR axis has been implicated in driving proliferation, invasion, and chemotherapy resistance.[2] Inhibition of DDR1 with compounds like this compound would be expected to attenuate this pro-survival signaling.

PI3K_AKT_mTOR_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 PI3K PI3K DDR1->PI3K Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

DDR1-PI3K/AKT/mTOR Signaling Axis.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade downstream of DDR1 that regulates cell proliferation, differentiation, and migration.[6] In hepatocellular carcinoma cells, collagen I-induced activation of DDR1 leads to the recruitment of ARF6 and PSD4, which in turn activates the downstream ERK/MAPK signaling pathway, promoting cell migration and invasion.[2] Inhibition of DDR1 is therefore a viable strategy to block these pro-metastatic signals.

MAPK_ERK_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 ARF6_PSD4 ARF6/PSD4 DDR1->ARF6_PSD4 Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 MAPK_ERK MAPK/ERK ARF6_PSD4->MAPK_ERK Migration Migration MAPK_ERK->Migration Invasion Invasion MAPK_ERK->Invasion

DDR1-MAPK/ERK Signaling Cascade.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is critically involved in inflammation, immunity, and cell survival. DDR1 activation can lead to the stimulation of the NF-κB pathway.[3] This can have significant implications in the tumor microenvironment, including the regulation of immune responses.

NFkB_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 NFkB NF-κB DDR1->NFkB Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inflammation Inflammation NFkB->Inflammation Immune_Response Immune Response NFkB->Immune_Response Cell_Survival Cell Survival NFkB->Cell_Survival

DDR1-NF-κB Signaling Pathway.
Other Key Signaling Interactions

  • STAT3 Pathway: DDR1 can promote the activation of STAT3, a key transcription factor involved in cell proliferation and survival.

  • Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway, which is crucial for cell fate decisions and has been implicated in cancer development.

  • Regulation of Ferroptosis: Recent studies suggest a role for DDR1 in the regulation of ferroptosis, a form of programmed cell death, indicating another potential mechanism through which DDR1 inhibitors could exert their anti-tumor effects.[7]

  • Immune Evasion: DDR1 can contribute to an immunosuppressive tumor microenvironment by influencing immune cell infiltration and the expression of immune checkpoint molecules like PD-L1.[2]

Experimental Protocols

The following are representative protocols for assays relevant to the study of this compound and its effects on DDR1 signaling.

DDR1 Auto-phosphorylation Assay in Cells

This protocol is adapted from methods used to assess the inhibitory effects of small molecules on collagen-induced DDR1 phosphorylation.[8]

1. Cell Culture and Treatment:

  • Plate U2OS cells (or other suitable cell line endogenously or exogenously expressing DDR1) in 6-well plates and grow to 80-90% confluency.
  • Serum starve the cells overnight.
  • Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
  • Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes at 37°C.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Western Blotting:

  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY792) overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip and re-probe the membrane for total DDR1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Cell Proliferation Assay

This protocol can be used to determine the anti-proliferative effects of this compound.[5]

1. Cell Seeding:

  • Seed cells (e.g., LX-2 or patient-derived xenograft cells) in a 96-well plate at an appropriate density.
  • Allow the cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound or vehicle control.

3. Incubation:

  • Incubate the cells for the desired time period (e.g., 3 or 6 days).

4. Viability Assessment:

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

DDR1 Recruitment to Collagen-Coated Beads Assay

This immunofluorescence-based assay visualizes the recruitment of DDR1 to its ligand.[9]

1. Bead Coating:

  • Coat latex beads with collagen I by incubation in a suitable buffer.
  • Wash the beads to remove unbound collagen.

2. Cell Culture and Transfection (if necessary):

  • Seed cells (e.g., Cos-7) on coverslips.
  • If endogenous DDR1 expression is low, transiently transfect the cells with a DDR1 expression plasmid.

3. Cell Stimulation:

  • Incubate the cells with the collagen-coated beads for various time points at 37°C.

4. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.1% Triton X-100.
  • Block with 8% BSA in PBS.
  • Incubate with primary antibodies against total DDR1 and phospho-DDR1.
  • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
  • Mount the coverslips on microscope slides.

5. Imaging and Analysis:

  • Visualize the localization of total and phosphorylated DDR1 in relation to the collagen-coated beads using a fluorescence microscope.

Conclusion

This compound is a potent and selective inhibitor of DDR1 kinase activity. By targeting the initial step of DDR1 activation, this compound has the potential to modulate a wide array of downstream signaling pathways that are crucial for the progression of cancer and fibrotic diseases. These pathways include the PI3K/AKT/mTOR and MAPK/ERK cascades, which are central to cell proliferation, survival, and migration. Further investigation into the precise downstream effects of this compound in various disease contexts will be instrumental in its development as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the mechanism of action of this compound and other DDR1 inhibitors.

References

The Role and Therapeutic Targeting of DDR1 in Breast, Lung, and Pancreatic Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the tumor microenvironment. Its activation triggers a cascade of downstream signaling events that play a pivotal role in cancer progression, including cell proliferation, migration, invasion, and chemoresistance. The overexpression and aberrant activity of DDR1 have been implicated in a variety of malignancies, including breast, lung, and pancreatic cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of two potent and selective DDR1 inhibitors, DDR1-IN-1 and 7rh, as representative examples of DDR1-targeted therapy. While the specific compound "Ddr1-IN-6" was not found in the literature and is presumed to be a typographical error, this guide focuses on these well-characterized inhibitors to explore the therapeutic potential of targeting DDR1 in oncology.

DDR1 Signaling Pathways in Cancer

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating a complex network of intracellular signaling pathways. These pathways can vary depending on the cellular context but often converge on key processes that promote tumorigenesis. The primary signaling axes activated by DDR1 include:

  • PI3K/Akt/mTOR Pathway: This central pathway regulates cell growth, survival, and proliferation. DDR1 activation can lead to the phosphorylation and activation of PI3K, which in turn activates Akt and subsequently mTOR, promoting protein synthesis and cell cycle progression.

  • MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade is a critical regulator of cell proliferation, differentiation, and survival. DDR1 can activate this pathway, leading to the transcription of genes involved in cell cycle progression and invasion.

  • Src and FAK Signaling: DDR1 can form a complex with the non-receptor tyrosine kinase Src and Focal Adhesion Kinase (FAK). This interaction is crucial for cell migration and invasion, as it modulates the dynamics of the actin cytoskeleton and cell adhesion.

  • NF-κB Pathway: The NF-κB transcription factor is a key mediator of inflammation and cell survival. DDR1 has been shown to activate the NF-κB pathway, contributing to chemoresistance and the expression of pro-inflammatory cytokines within the tumor microenvironment.

  • Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway, which is involved in cell fate decisions, proliferation, and apoptosis. DDR1 can potentiate Notch signaling, further promoting tumor growth.

Below are diagrams illustrating the core DDR1 signaling cascade and a generalized experimental workflow for evaluating DDR1 inhibitors.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K Ras Ras DDR1->Ras Src Src DDR1->Src FAK FAK DDR1->FAK NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Src->Migration Invasion Invasion Src->Invasion FAK->Migration FAK->Invasion NFkB->Survival Chemoresistance Chemoresistance NFkB->Chemoresistance Notch->Proliferation

DDR1 Signaling Pathway

Experimental_Workflow Experimental Workflow for DDR1 Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Kinase Assay (e.g., LanthaScreen) Determine IC50 B Cell-Based Autophosphorylation Assay Determine EC50 C Cell Viability/Proliferation Assay (e.g., CCK-8, CellTiter-Glo) D Migration/Invasion Assay (e.g., Scratch Assay, Transwell) E Colony Formation Assay F Xenograft/Orthotopic Tumor Model E->F G Pharmacokinetic Analysis H Tumor Growth Inhibition Studies I Immunohistochemistry for Biomarkers End End I->End Start Start Start->A

Experimental Workflow for DDR1 Inhibitor Evaluation

Quantitative Data for DDR1 Inhibitors

The following tables summarize the in vitro efficacy of DDR1-IN-1 and 7rh from various studies.

Table 1: In Vitro Inhibitory Activity of DDR1-IN-1
Assay TypeTarget/Cell LineIC50/EC50 (nM)Reference
Cell-free Kinase AssayDDR1105[1][2]
Cell-free Kinase AssayDDR2413[1][2]
Basal AutophosphorylationU2OS cells86[3][4]
Collagen-induced AutophosphorylationU2OS cells86.76[2]
Table 2: In Vitro Inhibitory Activity of 7rh (DDR1-IN-2)
Assay TypeTarget/Cell LineIC50 (nM)Reference
Cell-free Kinase AssayDDR16.8[5]
Cell-free Kinase AssayDDR2101.4[6]
Cell-free Kinase AssayBcr-Abl355[6]
Cell-free Kinase Assayc-Kit>10,000[7]
Cell ProliferationA549 (NSCLC)2,700[7]
Cell ProliferationH23 (NSCLC)2,100[7]
Cell ProliferationH460 (NSCLC)3,000[7]
Cell ProliferationK562 (Leukemia)38[7]
Cell ProliferationCNE2 (Nasopharyngeal)1,970[8]
Cell ProliferationHONE1 (Nasopharyngeal)3,710[8]
Cell ProliferationCNE1 (Nasopharyngeal)2,060[8]
Cell ProliferationSUNE1 (Nasopharyngeal)3,950[8]

Detailed Experimental Protocols

LanthaScreen® Eu Kinase Binding Assay

This assay is used to determine the binding affinity (IC50) of inhibitors to the DDR1 kinase domain in a cell-free system.

Materials:

  • DDR1 Kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer 178 (or other appropriate tracer)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., DDR1-IN-1, 7rh) serially diluted in DMSO

  • 384-well plates

Procedure:

  • Prepare a 3X solution of the test inhibitor by diluting the serial dilutions in 1X Kinase Buffer A.

  • Prepare a 3X mixture of the DDR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. A final concentration of 5 nM kinase and 2 nM antibody is recommended as a starting point.[8]

  • Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration should be determined experimentally but typically falls within the 1-100 nM range.[8]

  • In a 384-well plate, add 5 µL of the 3X test inhibitor solution.[8]

  • Add 5 µL of the 3X kinase/antibody mixture.[8]

  • Add 5 µL of the 3X tracer solution to initiate the reaction.[8]

  • Incubate the plate at room temperature for 1 hour, protected from light.[8]

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.

Collagen-Induced DDR1 Autophosphorylation Assay (Western Blot)

This cell-based assay measures the ability of an inhibitor to block the collagen-induced phosphorylation of DDR1.

Materials:

  • Cancer cell line expressing DDR1 (e.g., U2OS, PANC-1)

  • Complete cell culture medium

  • Serum-free medium

  • Rat tail collagen I

  • Test inhibitor (e.g., DDR1-IN-1, 7rh)

  • Lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors)[3]

  • Primary antibodies: anti-phospho-DDR1 (e.g., Y513 or Y792), anti-total-DDR1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.[3][4]

  • Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for 2 hours or as determined by a time-course experiment.[3][6]

  • Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Strip the membrane and re-probe with an anti-total-DDR1 antibody as a loading control.

  • Quantify the band intensities to determine the EC50 of the inhibitor.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay assesses the effect of the DDR1 inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PANC-1)

  • Complete cell culture medium

  • Test inhibitor (e.g., DDR1-IN-1, 7rh)

  • 96-well plates

  • CCK-8 or CellTiter-Glo® reagent

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]

  • Treat the cells with a serial dilution of the test inhibitor or DMSO for 48-72 hours.[3]

  • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

  • For CellTiter-Glo® assay: Add an equal volume of CellTiter-Glo® reagent to the cell culture medium in each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI50 or IC50.

Scratch (Wound Healing) Assay

This assay is used to evaluate the effect of a DDR1 inhibitor on cell migration.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 12-well or 24-well plates

  • p200 pipette tip

  • Test inhibitor

  • Microscope with a camera

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.[9]

  • Gently wash the cells with PBS to remove detached cells.[9]

  • Replace the medium with fresh medium containing the test inhibitor or DMSO.

  • Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[9]

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Orthotopic Pancreatic Cancer Model

This in vivo model is used to assess the anti-tumor efficacy of DDR1 inhibitors in a clinically relevant setting.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Pancreatic cancer cells (e.g., Pan02, PANC-1)

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • Test inhibitor (e.g., 7rh) formulated for oral gavage

  • Chemotherapeutic agent (e.g., gemcitabine)

Procedure:

  • Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of medium and Matrigel.[10]

  • Anesthetize the mouse and make a small incision in the abdomen to expose the pancreas.

  • Inject the cell suspension (e.g., 5 x 10^5 cells in 20-25 µL) into the tail of the pancreas.[10]

  • Close the incision and monitor the mouse for recovery.

  • Allow the tumors to establish for a set period (e.g., 1-2 weeks).

  • Randomize the mice into treatment groups (e.g., vehicle, inhibitor alone, chemotherapy alone, combination).

  • Administer the treatments as per the study design (e.g., 7rh via oral gavage 3 times a week, gemcitabine via intraperitoneal injection).[6]

  • Monitor tumor growth using imaging techniques (e.g., ultrasound) or by measuring tumor volume at the end of the study.

  • At the end of the experiment, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for p-DDR1, proliferation markers, apoptosis markers).[6]

Conclusion

The Discoidin Domain Receptor 1 represents a promising therapeutic target in breast, lung, and pancreatic cancers due to its integral role in mediating pro-tumorigenic signals from the collagen-rich tumor microenvironment. Potent and selective inhibitors such as DDR1-IN-1 and 7rh have demonstrated significant anti-cancer activity in preclinical models by attenuating key signaling pathways involved in cell proliferation, survival, and migration. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and exploit the therapeutic potential of targeting DDR1 in oncology. Further research into the development of next-generation DDR1 inhibitors and their combination with standard-of-care therapies holds the promise of improving outcomes for patients with these challenging malignancies.

References

Ddr1-IN-6: An In-Depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated upon binding to collagen. Its involvement in a variety of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion, has implicated it as a key player in various pathological conditions such as cancer and fibrosis. Ddr1-IN-6 has emerged as a potent and selective inhibitor of DDR1, demonstrating significant potential as a pharmacological tool for studying DDR1-mediated signaling and as a therapeutic candidate. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Biological Activity of this compound

The biological efficacy of this compound has been characterized through a series of in vitro assays, quantifying its inhibitory and cytotoxic effects across various cell lines and conditions.

ParameterValueCell Line / SystemExperimental ContextReference
DDR1 Inhibition (IC50) 9.72 nMEnzymatic AssayDirect inhibition of DDR1 kinase activity.[1][2]
DDR1b (Y513) Auto-phosphorylation Inhibition (IC50) 9.7 nMCellular AssayInhibition of collagen-induced DDR1 auto-phosphorylation.[1][2]
Collagen Production Inhibition (IC50) 13 nMHuman Hepatic Stellate Cells (LX-2)Inhibition of collagen synthesis after 24 hours of treatment.[1][2]
Cytotoxicity (CC50) 3 µMHuman Hepatic Stellate Cells (LX-2)Cytotoxic effect after 72 hours of treatment.[1][2]
Anti-Proliferation (IC50) 5.7 µM (3 days)Primary Tumor Cells (PC-07-0024 PDX)Inhibition of proliferation in patient-derived xenograft cells.[1][2]
2.65 µM (6 days)[1][2]
Anti-Proliferation (IC50) >30 µM (3 and 6 days)Primary Tumor Cells (LU-01-0523 PDX)Limited anti-proliferative effect in another PDX model.[1][2]

Mechanism of Action and Signaling Pathways

DDR1 activation by collagen initiates a cascade of downstream signaling events that contribute to various cellular functions. This compound exerts its biological effects by inhibiting the kinase activity of DDR1, thereby blocking these downstream pathways.

// Nodes Collagen [label="Collagen", fillcolor="#FBBC05", fontcolor="#202124"]; DDR1 [label="DDR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ddr1_IN_6 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_DDR1 [label="p-DDR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHC [label="SHC", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Responses [label="Cell Proliferation,\nSurvival, Migration,\nInvasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Collagen -> DDR1 [label="Binds & Activates"]; DDR1 -> P_DDR1 [label="Autophosphorylation"]; Ddr1_IN_6 -> P_DDR1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; P_DDR1 -> SHC; SHC -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; P_DDR1 -> PI3K; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> AKT; AKT -> mTOR; ERK -> Cell_Responses; mTOR -> Cell_Responses; } . Caption: this compound inhibits DDR1 autophosphorylation, blocking downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound. These are representative protocols adapted from standard laboratory procedures.

DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of DDR1.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\nDDR1 Enzyme, Fluorescent Tracer,\nEu-labeled Antibody, this compound dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound to Assay Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Kinase_Ab [label="Add DDR1 Enzyme and\nEu-labeled Antibody Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Tracer [label="Add Fluorescent Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Plate [label="Read TR-FRET Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data and Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Inhibitor; Add_Inhibitor -> Add_Kinase_Ab; Add_Kinase_Ab -> Add_Tracer; Add_Tracer -> Incubate; Incubate -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } . Caption: Workflow for the LanthaScreen™ DDR1 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare a mixture of the DDR1 kinase and a europium-labeled anti-tag antibody. Prepare the fluorescently labeled kinase tracer.

  • Assay Assembly: In a 384-well plate, add the this compound dilutions. Subsequently, add the DDR1 kinase/antibody mixture. Initiate the binding reaction by adding the kinase tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. The FRET signal is generated when the tracer and the antibody are brought into proximity by binding to the kinase.

  • Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Collagen-Induced DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit the phosphorylation of DDR1 in response to collagen stimulation.

Methodology:

  • Cell Culture and Starvation: Plate cells (e.g., U2OS cells overexpressing DDR1) in a suitable culture dish and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y792) and a primary antibody for total DDR1 as a loading control.

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability and Proliferation Assay

This assay assesses the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 3 or 6 days).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells, which measures ATP levels as an indicator of cell viability.

  • Data Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or CC50 values by plotting viability against inhibitor concentration.

Clonogenic Survival Assay

This assay evaluates the ability of single cells to survive and form colonies following treatment with this compound, providing insight into its long-term cytotoxic effects.

Methodology:

  • Cell Seeding: Plate a low density of single cells in 6-well plates.

  • Inhibitor Treatment: Treat the cells with this compound for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

3D Collagen Gel Matrix Invasion Assay

This assay mimics the in vivo tumor microenvironment to assess the effect of this compound on the invasive potential of cancer cells.

Methodology:

  • Spheroid Formation: Generate multicellular tumor spheroids by seeding cells in ultra-low attachment plates.

  • Embedding in Collagen: Embed the spheroids in a collagen I gel matrix in a 24-well plate.

  • Inhibitor Treatment: Add medium containing different concentrations of this compound on top of the collagen gel.

  • Invasion Monitoring: Incubate the plates for several days and monitor the invasion of cells from the spheroid into the surrounding collagen matrix using a microscope.

  • Quantification: At the end of the experiment, quantify the area of invasion or the number of invading cells.

Conclusion

This compound is a highly potent and selective inhibitor of DDR1, demonstrating significant anti-proliferative and anti-invasive properties in various in vitro models. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting DDR1 with this compound in oncology and other relevant disease areas. The detailed protocols offer a starting point for the design and execution of experiments aimed at elucidating the intricate roles of DDR1 in health and disease.

References

The Structure-Activity Relationship of Ddr1-IN-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Ddr1-IN-6, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor tyrosine kinase activated by collagen, is implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer. This document provides a comprehensive overview of the SAR, quantitative inhibitory data, and detailed experimental methodologies for researchers engaged in the development of DDR1-targeted therapeutics.

Core Compound Profile: this compound

This compound is a selective inhibitor of DDR1 with a reported IC50 of 9.72 nM.[1] It also effectively inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 9.7 nM.[1] Structurally, this compound belongs to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide class of inhibitors. The presence of an alkyne group also makes it suitable for use as a chemical probe in click chemistry applications.[1]

Quantitative Inhibitory Data

The following tables summarize the in vitro potency of this compound and related compounds against DDR1 and other kinases, providing insights into their activity and selectivity.

Table 1: Inhibitory Activity of this compound and Key Analogs against DDR1 and DDR2

CompoundStructureDDR1 IC50 (nM)DDR2 IC50 (nM)Reference
This compound 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(piperidin-1-yl)benzamide9.72-[1]
7rh 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(4-(piperazin-1-yl)phenyl)benzamide6.8>1000[2][3]
7rj 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(1-methylpiperidin-4-yl)benzamide7.0>1000[2][3]
DDR1-IN-1 N-(4-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)phenyl)acetamide105413[4]
DDR1-IN-2 4-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)aniline47145[4]

Table 2: Selectivity Profile of Compound 7rh (a close analog of this compound)

KinaseIC50 (nM)
DDR1 6.8
DDR2>1000
Bcr-Abl>1000
c-Kit>1000

Data from kinome-wide selectivity profiling of 7rh revealed high selectivity, with a Kd of 0.6 nM for DDR1 and significantly weaker binding to 455 other kinases. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[2][3]

Structure-Activity Relationship (SAR) Analysis

The SAR of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold, to which this compound belongs, has been systematically explored. The core pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the DDR1 kinase domain. Modifications have been focused on the benzamide portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR insights include:

  • The pyrazolo[1,5-a]pyrimidine core is a critical hinge-binding motif.

  • The ethynyl linker provides a rigid connection between the core and the benzamide group, likely contributing to the high affinity by positioning the benzamide moiety optimally within the binding pocket.

  • Substitutions on the benzamide ring are well-tolerated and provide a key handle for modulating the inhibitor's properties.

  • The terminal amide substituent significantly influences potency and selectivity. The development of compounds like 7rh and 7rj, with piperazine and piperidine moieties respectively, led to highly potent and selective DDR1 inhibitors with good oral bioavailability.[2][3] For instance, the introduction of a piperazin-1-yl)phenyl group in 7rh resulted in a DDR1 IC50 of 6.8 nM and excellent selectivity over DDR2 and other kinases.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs are provided below.

Synthesis of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide Scaffold

The general synthetic route for the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold is outlined below. The synthesis of this compound would follow this general procedure with the appropriate amine for the final amide coupling step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 6-Iodo-pyrazolo[1,5-a]pyrimidine C Methyl 3-((pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoate A->C Pd(PPh3)2Cl2, CuI, TEA, THF B Methyl 3-ethynylbenzoate B->C D Methyl 3-((pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoate C->D E 3-((Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoic acid D->E LiOH, THF, H2O F 3-((Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoic acid E->F H 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivative F->H HATU, DIPEA, DMF G Amine (e.g., N-aminopiperidine for this compound) G->H

Caption: Synthetic scheme for this compound analogs.

DDR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the DDR1 kinase domain.

G cluster_0 Assay Principle cluster_1 Inhibition Mechanism cluster_2 Workflow A Eu-labeled anti-tag antibody binds to tagged DDR1 kinase C FRET signal generated (Europium to Alexa Fluor™) A->C B Alexa Fluor™ 647-labeled tracer binds to DDR1 ATP site B->C D This compound competes with tracer for ATP binding site E Tracer is displaced D->E F Loss of FRET signal E->F G Prepare 3x solutions: - this compound (or analog) - DDR1 kinase/antibody mix - Tracer H Add 5 µL of each to a 384-well plate G->H I Incubate for 1 hour at room temperature H->I J Read plate (FRET signal) I->J K Calculate IC50 J->K

Caption: Workflow for the LanthaScreen™ DDR1 kinase binding assay.

Materials:

  • DDR1 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound)

  • 384-well plate

Procedure:

  • Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

  • Prepare a 3X solution of the DDR1 kinase and Eu-anti-GST antibody mixture in 1X Kinase Buffer A.

  • Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.

  • To a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture.

  • Add 5 µL of the tracer solution.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).

  • Calculate the ratio of the emission at 665 nm to the emission at 615 nm.

  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in cells.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis A Seed U2OS cells overexpressing DDR1 B Starve cells in serum-free medium A->B C Pre-treat with this compound (or analog) for 1 hour B->C D Stimulate with collagen I for 90 minutes C->D E Lyse cells F Perform SDS-PAGE and Western Blot E->F G Probe with anti-phospho-DDR1 (pY513) and anti-total-DDR1 antibodies F->G H Quantify band intensities G->H I Calculate EC50 H->I

Caption: Workflow for the cellular DDR1 autophosphorylation assay.

Materials:

  • U2OS cells overexpressing DDR1

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Collagen I

  • Test compounds (e.g., this compound)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed U2OS-DDR1 cells in 12-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse the cells on ice.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-DDR1 and total DDR1.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.

  • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

DDR1 Signaling Pathway

DDR1 activation by collagen initiates several downstream signaling cascades that regulate cell proliferation, migration, and survival. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these downstream events.

G Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibition AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation ERK ERK MAPK->ERK Migration Migration ERK->Migration Survival Survival NFkB->Survival

Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of DDR1, belonging to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide chemical class. The extensive structure-activity relationship studies of this scaffold have elucidated key structural features required for high-affinity binding and have led to the development of compounds with excellent potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working on the preclinical development of novel DDR1 inhibitors for the treatment of cancer and other DDR1-driven diseases. The continued exploration of this chemical series holds promise for the discovery of next-generation DDR1-targeted therapies.

References

Methodological & Application

Application Notes: In Vitro Profiling of Ddr1-IN-6, a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon activation by its ligand, collagen, plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1] Dysregulation of DDR1 signaling has been implicated in the progression of numerous diseases, including fibrosis, atherosclerosis, and various cancers.[1][2] This makes DDR1 an attractive therapeutic target. Ddr1-IN-6 is a potent and selective inhibitor of DDR1, demonstrating significant anti-cancer activity. This document provides detailed protocols for the in vitro evaluation of this compound.

Mechanism of Action

This compound selectively inhibits the kinase activity of Discoidin Domain Receptor family, member 1 (DDR1).[3][4] By binding to the kinase domain, it blocks the autophosphorylation of DDR1, a critical step in the activation of its downstream signaling pathways.[3][4] The inhibition of DDR1 signaling can disrupt tumor cell communication with the extracellular matrix, thereby impeding pro-migratory and pro-invasive programs.[5]

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against DDR1 and its effects on various cell lines.

Assay TypeTarget/Cell LineEndpointThis compound IC50/CC50
Kinase AssayDDR1IC509.72 nM[3][4]
Autophosphorylation AssayDDR1b (Y513)IC509.7 nM[3][4]
Collagen Production AssayHuman Hepatic Stellate Cells (LX-2)IC5013 nM (24 hours)[3][4]
Cytotoxicity AssayHuman Hepatic Stellate Cells (LX-2)CC503 µM (72 hours)[3][4]
Anti-proliferation AssayPrimary Tumor Cells (PC-07-0024 PDX)IC505.7 µM (3 days), 2.65 µM (6 days)[3][4]
Anti-proliferation AssayPrimary Tumor Cells (LU-01-0523 PDX)IC50>30 µM (3 and 6 days)[3][4]

Signaling Pathway

Upon binding to collagen, DDR1 undergoes dimerization and subsequent autophosphorylation on multiple tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream signaling pathways. These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are pivotal in regulating cell survival, proliferation, and migration.[1][3]

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds P_DDR1 p-DDR1 DDR1->P_DDR1 Autophosphorylation PI3K PI3K P_DDR1->PI3K MAPK MAPK (ERK) P_DDR1->MAPK NFkB NF-κB P_DDR1->NFkB Migration Cell Migration & Invasion P_DDR1->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation NFkB->Proliferation Ddr1_IN_6 This compound Ddr1_IN_6->P_DDR1

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay DDR1 Kinase Assay (IC50 Determination) Autophospho DDR1 Autophosphorylation (Western Blot) Viability Cell Viability Assay (CC50/IC50 Determination)

Caption: In Vitro Assay Workflow for this compound.

DDR1 Kinase Assay (Radiometric)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the DDR1 kinase domain.

Materials:

  • Active recombinant human DDR1 (444-end) (Sigma-Aldrich, SRP5020)

  • Peptide substrate (e.g., KKSRGDYMTMQIG)

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 12.5 mM MnCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]-ATP

  • 10 mM ATP Stock Solution

  • This compound dissolved in DMSO

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare a kinase solution by diluting active DDR1 in Kinase Dilution Buffer.

  • Prepare serial dilutions of this compound in DMSO and then in Kinase Assay Buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing the peptide substrate and [γ-³³P]-ATP to a final volume of 25 µL.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip.

  • Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.

  • Air dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

DDR1 Autophosphorylation Assay (Western Blot)

This cell-based assay determines the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cells.

Materials:

  • Cells overexpressing DDR1 (e.g., U2OS cells)

  • Cell culture medium

  • Rat tail collagen I

  • This compound dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and protease inhibitor cocktail)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed DDR1-overexpressing cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with collagen I (e.g., 10-20 µg/mL) for 90 minutes to 2 hours at 37°C.[6]

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-DDR1 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-DDR1 antibody as a loading control.

  • Quantify the band intensities and calculate the inhibition of DDR1 autophosphorylation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LX-2, or patient-derived xenograft cells)

  • Cell culture medium

  • This compound dissolved in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent

  • Solubilization solution (for MTT assay)

  • Plate reader (absorbance or luminescence)

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 or CC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO for the desired time period.

  • Equilibrate the plate to room temperature for about 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 or CC50 value.

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate DDR1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand, collagen, undergoes autophosphorylation and activates downstream signaling pathways.[1][2][3] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[4] Dysregulation of DDR1 activity has been implicated in various pathologies, including cancer, fibrosis, and inflammatory diseases, making it an attractive therapeutic target.[1][2][5] DDR1-IN-6 is a small molecule inhibitor designed to target the kinase activity of DDR1. This document provides a detailed protocol for a cell-based assay to characterize the potency and cellular effects of this compound.

Upon activation by collagen, DDR1 initiates several downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are critical for cell survival and proliferation.[1][6] The assay described herein is designed to quantify the inhibitory effect of this compound on DDR1 autophosphorylation and its impact on downstream signaling events in a cellular context.

Principle of the Assay

This cell-based assay quantifies the inhibitory activity of this compound by measuring the levels of phosphorylated DDR1 (pDDR1) in cells stimulated with collagen. The assay can be adapted to measure the phosphorylation of downstream effector proteins as well. The general workflow involves seeding cells that express DDR1, pre-treating them with varying concentrations of this compound, stimulating with collagen to induce DDR1 autophosphorylation, and then lysing the cells to measure the levels of pDDR1. The detection of pDDR1 can be accomplished using various methods, such as Western blotting or ELISA-based technologies.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterThis compoundReference Compound (e.g., DDR1-IN-1)
IC50 (DDR1 Kinase Assay) Data to be determined105 nM[4]
IC50 (DDR2 Kinase Assay) Data to be determined413 nM[4]
Cellular EC50 (pDDR1 Inhibition) Data to be determined86 nM[4]
Table 2: Effect of this compound on Downstream Signaling
Pathway ComponentFold Inhibition by this compound (1 µM)
pAKT (Ser473) Data to be determined
pERK1/2 (Thr202/Tyr204) Data to be determined
pS6 Ribosomal Protein (Ser235/236) Data to be determined

Experimental Protocols

Cell Line Selection and Culture

A human cancer cell line with endogenous expression of DDR1, such as the human osteosarcoma cell line U2OS, is recommended.[4][7]

  • Cell Line: U2OS (ATCC® HTB-96™)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Collagen I Solution: Prepare a 1 mg/mL stock solution of rat tail collagen I in 0.02 N acetic acid. Store at 4°C.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary Antibodies: Rabbit anti-pDDR1 (Tyr792), Rabbit anti-DDR1, Rabbit anti-pAKT (Ser473), Rabbit anti-AKT, Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2.

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

Western Blot Protocol for pDDR1 Detection
  • Cell Seeding: Seed U2OS cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours. Include a DMSO-only vehicle control.

  • Collagen Stimulation: Stimulate the cells with 10 µg/mL of collagen I for 30 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pDDR1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).

ELISA-Based Protocol for pDDR1 Detection

For a more quantitative and higher-throughput method, a sandwich ELISA can be employed.

  • Cell Seeding, Starvation, Treatment, and Lysis: Follow steps 1-6 of the Western Blot protocol, but seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody for total DDR1 overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add 100 µg of cell lysate per well and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody (anti-pDDR1) conjugated to a detection molecule (e.g., HRP or a fluorophore).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate and add the substrate.

    • Measure the signal using a plate reader.

    • A standard curve using a known amount of phosphorylated peptide can be used for absolute quantification.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds pDDR1 pDDR1 DDR1->pDDR1 autophosphorylation PI3K PI3K pDDR1->PI3K activates MAPK_pathway MAPK Pathway (RAS-RAF-MEK-ERK) pDDR1->MAPK_pathway activates AKT AKT PI3K->AKT activates pAKT pAKT AKT->pAKT mTOR mTOR pAKT->mTOR pmTOR pmTOR mTOR->pmTOR Cell_Responses Cell Proliferation, Survival, Migration pmTOR->Cell_Responses pERK pERK MAPK_pathway->pERK pERK->Cell_Responses DDR1_IN_6 This compound DDR1_IN_6->pDDR1 inhibits

Caption: DDR1 Signaling Pathway and the inhibitory action of this compound.

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells 1. Seed U2OS Cells Starve_Cells 2. Serum Starve (24h) Seed_Cells->Starve_Cells Add_Inhibitor 3. Add this compound (2h) Starve_Cells->Add_Inhibitor Stimulate 4. Stimulate with Collagen I (30 min) Add_Inhibitor->Stimulate Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells Quantify_Protein 6. Quantify Protein Lyse_Cells->Quantify_Protein Detection 7. Western Blot or ELISA (pDDR1, pAKT, pERK) Quantify_Protein->Detection Data_Analysis 8. Data Analysis (IC50) Detection->Data_Analysis

Caption: Experimental workflow for the this compound cell-based assay.

Assay_Logic DDR1_Active Active DDR1 DDR1_IN_6_Present This compound Present DDR1_Active->DDR1_IN_6_Present DDR1_Inactive Inactive DDR1 pDDR1_Low Low pDDR1 Signal DDR1_Inactive->pDDR1_Low pDDR1_High High pDDR1 Signal DDR1_IN_6_Present->pDDR1_High No DDR1_IN_6_Present->pDDR1_Low Yes Collagen_Stim Collagen Stimulation Collagen_Stim->DDR1_Active Yes Collagen_Stim->DDR1_Inactive No

Caption: Logical relationship of the this compound cell-based assay design.

References

Application Notes and Protocols for Ddr1-IN-6 in p-DDR1 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ddr1-IN-6, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in Western blot analysis to detect the phosphorylated form of DDR1 (p-DDR1). This document includes detailed experimental protocols, quantitative data for the inhibitor, and diagrams to illustrate the DDR1 signaling pathway and experimental workflow.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that play crucial roles in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[1] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, arthritis, and cancer. This compound is a potent and selective inhibitor of DDR1 kinase activity, making it a valuable tool for studying DDR1-mediated signaling and for therapeutic development.[2][3] Western blotting is a key technique to assess the phosphorylation status of DDR1 and the efficacy of inhibitors like this compound.

Quantitative Data

The inhibitory activity of this compound on DDR1 autophosphorylation has been quantified and is summarized in the table below. This data is essential for designing experiments to effectively inhibit p-DDR1 in a cellular context.

CompoundTargetAssayIC50 (nM)Reference
This compoundDDR1Auto-phosphorylation of DDR1b (Y513)9.7[2]
This compoundDDR1Kinase activity9.72[2][3]

DDR1 Signaling Pathway

Activation of DDR1 by collagen triggers a complex network of downstream signaling pathways that influence various cellular functions. The following diagram illustrates a simplified overview of the key signaling cascades initiated by DDR1 phosphorylation.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK (ERK, JNK, p38) pDDR1->MAPK STAT STAT pDDR1->STAT Notch Notch pDDR1->Notch Ddr1_IN_6 This compound Ddr1_IN_6->pDDR1 Inhibits Akt Akt PI3K->Akt Cell_Functions Cell Proliferation, Migration, Survival, ECM Remodeling Akt->Cell_Functions MAPK->Cell_Functions STAT->Cell_Functions Notch->Cell_Functions Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., T-47D, HCT116) Serum_Starvation 2. Serum Starvation (Overnight) Cell_Culture->Serum_Starvation Inhibitor_Treatment 3. This compound Treatment (e.g., 1-2 hours) Serum_Starvation->Inhibitor_Treatment Collagen_Stimulation 4. Collagen Stimulation (e.g., 10-50 µg/mL, 90 min) Inhibitor_Treatment->Collagen_Stimulation Cell_Lysis 5. Cell Lysis Collagen_Stimulation->Cell_Lysis Protein_Quantification 6. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 7. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 8. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 9. Blocking Protein_Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation (p-DDR1, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Chemiluminescent Detection Secondary_Ab->Detection Stripping 13. Stripping (Optional) Detection->Stripping Reprobing 14. Reprobing for Total DDR1 and Loading Control (e.g., GAPDH) Stripping->Reprobing

References

Application Notes and Protocols for Ddr1-IN-6 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and application of Ddr1-IN-6, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), for in vitro cell culture experiments.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, inflammation, and cancer.[2][3] this compound is a selective inhibitor of DDR1 with a reported IC50 of 9.72 nM, making it a valuable tool for studying the biological functions of DDR1 and for potential therapeutic development.[4][5] This document provides a comprehensive guide for the use of this compound in cell-based assays.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyValueSource
Molecular Weight 433.48 g/mol [4]
IC50 (DDR1) 9.72 nM[4][5]
Solubility DMSO: 10 mg/mL (23.07 mM)[4]
Appearance Crystalline solidN/A

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] Ultrasonic treatment may be necessary to fully dissolve the compound.[4]

Preparation of Stock Solutions and Reagents

Accurate preparation of stock and working solutions is essential for dose-response experiments.

This compound Stock Solution (10 mM in DMSO)
ReagentAmount
This compound1 mg
Anhydrous DMSO230.7 µL

Protocol:

  • Weigh 1 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 230.7 µL of anhydrous DMSO to the tube.

  • Vortex thoroughly to mix.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[4][6]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Example: Preparation of a 10 µM working solution

  • Thaw a 10 mM stock solution aliquot of this compound.

  • Dilute the stock solution 1:1000 in pre-warmed, complete cell culture medium. For example, add 1 µL of 10 mM this compound to 999 µL of cell culture medium.

  • Vortex gently to mix.

  • Perform serial dilutions from this working solution to obtain the desired final concentrations for your experiment.

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO or solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The next day, prepare serial dilutions of this compound in complete medium from your working solution. A typical concentration range to start with is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of DDR1 Phosphorylation

This protocol is designed to determine the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation.

Materials:

  • Cells expressing DDR1

  • Serum-free cell culture medium

  • Collagen Type I (e.g., from rat tail)

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for 30-60 minutes at 37°C. Include an unstimulated control.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-DDR1 antibody to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and slow, sustained autophosphorylation on multiple tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways regulate crucial cellular processes such as cell survival, proliferation, and migration. This compound acts by binding to the ATP-binding pocket of the DDR1 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits PI3K PI3K pDDR1->PI3K MAPK_pathway MAPK Pathway (ERK) pDDR1->MAPK_pathway NFkB NF-κB pDDR1->NFkB Akt Akt PI3K->Akt Cell_Processes Cell Survival, Proliferation, Migration Akt->Cell_Processes MAPK_pathway->Cell_Processes NFkB->Cell_Processes

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines the key steps for assessing the in vitro efficacy of this compound.

Experimental_Workflow start Start prepare_cells Prepare Cells (Seed & Culture) start->prepare_cells treat_inhibitor Treat with this compound (Dose-Response) prepare_cells->treat_inhibitor stimulate_collagen Stimulate with Collagen (for phosphorylation assay) treat_inhibitor->stimulate_collagen cell_viability Cell Viability Assay (MTT/CCK-8) treat_inhibitor->cell_viability western_blot Western Blot (p-DDR1/Total DDR1) stimulate_collagen->western_blot data_analysis Data Analysis (IC50/EC50 Calculation) cell_viability->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound efficacy in cell culture.

References

Application Notes & Protocols: Use of DDR1 Inhibitors in Animal Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes and protocols are based on published research for representative small molecule Discoidin Domain Receptor 1 (DDR1) inhibitors, such as the compound designated 2.45 [1][2]. No specific in vivo studies for the inhibitor Ddr1-IN-6 in animal models of fibrosis were identified in the public domain literature. Researchers should use this information as a guide and empirically determine the optimal dosage, vehicle, and administration route for their specific inhibitor and experimental model.

Introduction: DDR1 as a Therapeutic Target in Fibrosis

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by binding to various types of collagen.[1][3] While expressed at low levels in healthy organs, DDR1 expression and activation are significantly upregulated following tissue injury and in a variety of fibrotic conditions, including those affecting the kidney, lung, liver, and skin.[4][5]

Upon activation by collagen in the extracellular matrix, DDR1 initiates downstream signaling cascades that promote inflammation, myofibroblast differentiation, and excessive collagen deposition—the hallmarks of fibrosis.[6] Key pro-fibrotic pathways mediated by DDR1 include the regulation of STAT3, which stimulates the production of TGF-β, and the phosphorylation of BCR, which influences the production of the pro-inflammatory cytokine MCP-1.[6] Given its central role in mediating pathogenic responses to collagen, DDR1 has emerged as a compelling therapeutic target for the development of novel anti-fibrotic drugs.[4][7] Pharmacological inhibition of DDR1 kinase activity presents a promising strategy to halt or reverse the progression of fibrotic diseases.[1][7]

Application: Inhibition of Renal Fibrosis

Genetic and pharmacological studies have demonstrated that targeting DDR1 is highly effective in mitigating kidney fibrosis. In preclinical models of chronic kidney disease, such as Alport Syndrome, hypertension-induced nephropathy, and unilateral ureteral obstruction (UUO), the absence or inhibition of DDR1 leads to reduced inflammation, decreased collagen deposition, and preservation of renal function.[1][6]

Quantitative Data Summary: DDR1 Inhibitor in a Mouse Model of Alport Syndrome

The following table summarizes the effects of the selective DDR1 inhibitor 2.45 in the Col4a3 knockout mouse model of Alport Syndrome, a genetic disorder characterized by progressive renal fibrosis.[1][2]

Parameter AssessedAnimal ModelTreatment Group (Col4a3 -/-)Control Group (Col4a3 -/-)OutcomeReference
Renal Function
Albumin/Creatinine RatioCol4a3 -/- Mice2.45 (90 mg/kg, i.p., daily)VehicleSignificant Reduction[1][2]
Blood Urea Nitrogen (BUN)Col4a3 -/- Mice2.45 (90 mg/kg, i.p., daily)VehicleSignificant Reduction[2]
Renal Fibrosis
Collagen Deposition (Picro Sirius Red)Col4a3 -/- Mice2.45 (90 mg/kg, i.p., daily)VehicleSignificant Reduction[1][2]
Myofibroblast Accumulation (α-SMA)Col4a3 -/- Mice2.45 (90 mg/kg, i.p., daily)VehicleSignificant Reduction[1][2]
Collagen I AccumulationCol4a3 -/- Mice2.45 (90 mg/kg, i.p., daily)VehicleSignificant Reduction[1][2]
Target Engagement
DDR1 Phosphorylation (Kidney Cortex)Col4a3 -/- Mice2.45 (90 mg/kg, i.p., daily)VehicleReduction[1][2]
Experimental Protocol: DDR1 Inhibition in a Genetic Model of Renal Fibrosis

This protocol is based on the methodology used for the DDR1 inhibitor 2.45 in the Col4a3 knockout mouse model of Alport Syndrome.[1][2]

1. Animal Model:

  • Use Col4a3 knockout (Col4a3 -/-) mice, which spontaneously develop progressive renal fibrosis.

  • Use wild-type (Col4a3 +/+) littermates as healthy controls.

  • House animals in a pathogen-free facility with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Inhibitor Formulation and Administration:

  • Formulation: Prepare a microsuspension of the DDR1 inhibitor. For compound 2.45, a vehicle of 1.25% hydroxypropylmethylcellulose (HPMC) and 0.1% docusate sodium (DOSS) in sterile water was used.[1] The final concentration should be calculated based on the desired dose and an administration volume of ~9 mL/kg.

  • Dosing: Begin treatment at a pre-determined age when fibrosis is established. In the Alport model, treatment may start around 4-5 weeks of age.

  • Administration: Administer the inhibitor or vehicle via intraperitoneal (i.p.) injection daily at a dose of 90 mg/kg.[1][2] Note: The optimal dose and route should be determined based on pharmacokinetic studies of the specific inhibitor.

3. Monitoring and Endpoint Analysis:

  • Monitor animal health and body weight regularly throughout the study.

  • Collect urine periodically to measure the albumin-to-creatinine ratio as a marker of kidney damage.

  • At the study endpoint (e.g., 8-10 weeks of age), euthanize animals and collect blood and tissues.

  • Blood Analysis: Measure Blood Urea Nitrogen (BUN) and serum creatinine to assess renal function.

  • Tissue Processing: Perfuse kidneys with PBS, then fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for protein and RNA analysis.

  • Histological Analysis:

    • Embed fixed kidneys in paraffin and section.

    • Stain with Picro Sirius Red or Masson's Trichrome to quantify collagen deposition and assess fibrosis.

    • Perform immunohistochemistry (IHC) for α-smooth muscle actin (α-SMA) to identify myofibroblasts and for Collagen I to assess matrix deposition.[1]

  • Biochemical Analysis:

    • Prepare protein lysates from the frozen kidney cortex.

    • Use Western blotting to measure total DDR1 and phosphorylated DDR1 (p-DDR1) levels to confirm target engagement.[1]

Application: Inhibition of Lung Fibrosis

Studies using DDR1 knockout mice have conclusively shown that DDR1 is a prerequisite for the development of lung fibrosis in the widely-used bleomycin-induced injury model.[8] Mice lacking DDR1 are largely protected from bleomycin-induced collagen deposition, inflammation, and myofibroblast expansion.[8] These findings strongly support the use of pharmacological inhibitors to treat pulmonary fibrosis.

Quantitative Data Summary: DDR1 Knockout in a Mouse Model of Lung Fibrosis

The following table summarizes key findings from studies on DDR1-null mice in the bleomycin-induced lung fibrosis model.

Parameter AssessedAnimal ModelDDR1 Knockout GroupWild-Type GroupOutcomeReference
Lung Fibrosis
Collagen Protein LevelsC57BL/6BleomycinBleomycinAbrogated Increase[8]
Tenascin-C mRNA LevelsC57BL/6BleomycinBleomycinAbrogated Increase[8]
Inflammation
Lavage Cell CountC57BL/6BleomycinBleomycinReduced[8]
IL-6 Concentration (BALF)C57BL/6BleomycinBleomycinReduced
Signaling
p38 MAPK ActivationC57BL/6BleomycinBleomycinAbsent[8]
Experimental Protocol: DDR1 Inhibition in a Bleomycin-Induced Lung Fibrosis Model

This protocol is adapted from methods used in DDR1 knockout studies and can be applied to test a small molecule inhibitor.[8]

1. Animal Model:

  • Use adult (8-10 weeks old) C57BL/6 mice.

2. Induction of Lung Fibrosis:

  • Anesthetize mice (e.g., with isoflurane or ketamine/xylazine).

  • Administer a single intratracheal instillation of bleomycin sulfate (e.g., 2 U/kg) dissolved in sterile saline. Control animals receive saline only.

3. Inhibitor Formulation and Administration:

  • Formulation: Prepare the DDR1 inhibitor in a suitable vehicle for the chosen administration route (e.g., oral gavage, i.p. injection).

  • Dosing: Begin treatment either prophylactically (e.g., 1 day before bleomycin) or therapeutically (e.g., 7 days after bleomycin, once fibrosis is developing). Administer the inhibitor daily. The dose should be determined by prior pharmacokinetic and tolerability studies.

4. Endpoint Analysis (Day 14 or 21):

  • Euthanize mice and collect tissues.

  • Bronchoalveolar Lavage (BAL):

    • Cannulate the trachea and lavage the lungs with sterile PBS.

    • Collect the BAL fluid (BALF) and centrifuge to pellet cells.

    • Perform total and differential cell counts on the cell pellet to assess inflammation.

    • Use the BALF supernatant for cytokine analysis (e.g., IL-6, MCP-1) by ELISA.

  • Tissue Processing:

    • Perfuse the lungs with PBS.

    • Fix the left lung lobe by inflation with 10% neutral buffered formalin for histology.

    • Snap-freeze the remaining lung lobes for biochemical analysis.

  • Histological Analysis:

    • Stain paraffin-embedded lung sections with Masson's Trichrome to visualize and quantify the extent of fibrosis (e.g., using the Ashcroft scoring method).

    • Perform IHC for α-SMA to detect myofibroblasts.

  • Biochemical Analysis:

    • Measure total lung collagen content using a hydroxyproline assay on homogenized lung tissue.

    • Use Western blotting to analyze lung homogenates for p-DDR1, total DDR1, and downstream signaling proteins like phosphorylated p38 MAPK.

    • Use RT-qPCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tnc).

Visualizations: Pathways and Workflows

DDR1 Signaling in Fibrosis

DDR1_Signaling_Fibrosis cluster_ECM Extracellular Matrix cluster_Cell Epithelial Cell cluster_nucleus Nucleus cluster_output Cellular Output cluster_effect Pathological Effect Collagen Collagen Fibers DDR1 DDR1 Receptor Collagen->DDR1 Binding pDDR1 p-DDR1 (Active) DDR1->pDDR1 Autophosphorylation BCR BCR pDDR1->BCR Phosphorylates STAT3 STAT3 pDDR1->STAT3 Phosphorylates pBCR p-BCR beta_catenin β-catenin pBCR->beta_catenin Releases Inhibition MCP1_gene MCP-1 Gene Transcription beta_catenin->MCP1_gene Activates pSTAT3 p-STAT3 TGFb_gene TGF-β Gene Transcription pSTAT3->TGFb_gene Activates MCP1 MCP-1 Secretion MCP1_gene->MCP1 TGFb TGF-β Secretion TGFb_gene->TGFb Inflammation Inflammation MCP1->Inflammation Fibrosis Fibrosis (Collagen Deposition) TGFb->Fibrosis

Caption: DDR1 signaling cascade in fibrosis.

General Experimental Workflow for In Vivo DDR1 Inhibition

Experimental_Workflow cluster_analysis Endpoint Analyses start Start model Select Animal Model (e.g., Bleomycin, UUO, Col4a3-/-) start->model induce Induce Fibrosis (if not a genetic model) model->induce randomize Randomize Animals into Treatment & Vehicle Groups induce->randomize treat Daily Administration of DDR1 Inhibitor or Vehicle randomize->treat monitor Monitor Health & Non-invasive Markers (e.g., Body Weight, Proteinuria) treat->monitor endpoint Endpoint Reached (e.g., Day 21) monitor->endpoint euthanize Euthanize & Collect Samples (Blood, BALF, Tissue) endpoint->euthanize analysis Perform Analysis euthanize->analysis histology Histology (Fibrosis) Immunohistochemistry (α-SMA) analysis->histology biochem Biochemistry (Hydroxyproline) Western Blot (p-DDR1) analysis->biochem markers Biomarkers (BUN, Cytokines) Gene Expression (RT-qPCR) analysis->markers

Caption: General workflow for testing a DDR1 inhibitor in an animal model of fibrosis.

Therapeutic Rationale of DDR1 Inhibition in Fibrosis

Therapeutic_Rationale cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome Inhibitor Small Molecule DDR1 Inhibitor (e.g., this compound) Target DDR1 Kinase Domain Inhibitor->Target Binds to Block Blockade of ATP-Binding & Autophosphorylation Inhibitor->Block Signal Reduced Downstream Pro-Fibrotic Signaling (p-STAT3, TGF-β, MCP-1) Block->Signal Effect1 Decreased Inflammation Signal->Effect1 Effect2 Reduced Collagen Deposition & Myofibroblast Activation Signal->Effect2 Result Amelioration of Fibrosis & Preservation of Organ Function Effect1->Result Effect2->Result

Caption: Logical flow from DDR1 inhibition to anti-fibrotic therapeutic effect.

References

Ddr1-IN-1: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Ddr1-IN-6" was not identified in the available literature. This document focuses on the well-characterized and structurally similar DDR1 inhibitor, Ddr1-IN-1 , which is a potent inducer of apoptosis in various cancer cell models. It is presumed that "this compound" may be a typographical error.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the tumor microenvironment.[1] Upon activation, DDR1 triggers downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and resistance to chemotherapy.[1][2] Elevated expression of DDR1 is observed in a variety of malignancies, including breast, lung, and prostate cancers, and often correlates with poor prognosis.[2] Ddr1-IN-1 is a potent and selective small-molecule inhibitor of DDR1 kinase activity, making it a valuable tool for investigating the therapeutic potential of targeting DDR1 in cancer.[3][4] This document provides detailed application notes and protocols for utilizing Ddr1-IN-1 to induce and quantify apoptosis in cancer cells.

Mechanism of Action: Ddr1-IN-1 Induced Apoptosis

DDR1 signaling promotes cancer cell survival through the activation of several key pathways, including the Ras/Raf/MAPK and PI3K/Akt cascades.[5][6] These pathways upregulate anti-apoptotic proteins like Bcl-2 and inhibit pro-apoptotic signals. Ddr1-IN-1 functions by binding to the 'DFG-out' conformation of the DDR1 kinase domain, effectively blocking its autophosphorylation and downstream signaling.[4] This inhibition leads to a reversal of the pro-survival signaling, resulting in the induction of apoptosis. The pro-apoptotic effects of Ddr1-IN-1 are mediated by:

  • Downregulation of anti-apoptotic proteins: Inhibition of DDR1 leads to a decrease in the expression of proteins like Bcl-2.[7]

  • Upregulation of pro-apoptotic proteins: A corresponding increase in the expression of pro-apoptotic proteins such as Bax is observed.[7]

  • Activation of caspases: The shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates, including PARP, culminating in apoptosis.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway DDR1->Ras_Raf_MAPK Activates PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt Activates Ddr1_IN_1 Ddr1-IN-1 Ddr1_IN_1->DDR1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Ras_Raf_MAPK->Bcl2 Upregulates PI3K_Akt->Bcl2 Upregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Ddr1-IN-1 induced apoptotic signaling pathway.

Data Presentation

The following table summarizes the effects of DDR1 inhibition on apoptosis in various cancer cell lines.

Cell LineTreatmentConcentrationDurationApoptotic EffectReference
Oral Squamous Carcinoma (OEC-M1, TW2.6)shDDR1N/A48hIncreased early and late apoptotic cells, decreased Bcl-2, increased cleaved caspase-3 and PARP.[8]
Prostate Cancer (DU-145, LNcap-FGC)siRNA against DDR1N/AN/AIncreased apoptosis rate, increased Bax expression, suppressed Bcl-2 expression.[7]
Colorectal Cancer (HCT116)Dominant-Negative DDR1N/AN/AIn combination with p53 expression, significantly increased apoptosis compared to p53 alone.[5]
U2OS (Osteosarcoma)Ddr1-IN-186 nM (EC50)2hInhibition of DDR1 autophosphorylation.[3]
Pancreatic CancerKI-301690 (novel DDR1 inhibitor) + GemcitabineN/AN/ADecreased mitochondrial membrane potential, inducing apoptosis.[9]

Experimental Protocols

Protocol 1: Induction of Apoptosis with Ddr1-IN-1

This protocol describes a general procedure for treating cancer cells with Ddr1-IN-1 to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ddr1-IN-1 (Selleck Chemicals or other supplier)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Ddr1-IN-1 Stock Solution: Prepare a 10 mM stock solution of Ddr1-IN-1 in DMSO. Store at -20°C.

  • Treatment:

    • On the day of the experiment, prepare serial dilutions of Ddr1-IN-1 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Ddr1-IN-1 used.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ddr1-IN-1 or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting: After the incubation period, harvest the cells for downstream apoptosis analysis (e.g., Annexin V/PI staining, caspase activity assay, or Western blotting).

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol details the staining of Ddr1-IN-1-treated cells with Annexin V and Propidium Iodide (PI) for the quantification of apoptosis by flow cytometry.[10][11][12][13][14]

Materials:

  • Ddr1-IN-1-treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and binding buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the adherent and floating cells.

    • For suspension cells, collect the cells directly.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • The populations will be identified as:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

This protocol describes the use of a luminescent caspase activity assay to measure the activity of executioner caspases 3 and 7.

Materials:

  • Ddr1-IN-1-treated and control cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Cell Treatment: Seed and treat the cells with Ddr1-IN-1 as described in Protocol 1 in a 96-well white-walled plate.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the procedure for detecting changes in the expression of key apoptosis-related proteins by Western blotting.[15][16]

Materials:

  • Ddr1-IN-1-treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DDR1, anti-phospho-DDR1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Experimental Workflow

cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with Ddr1-IN-1 (various concentrations and time points) cell_culture->treatment flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay western_blot Western Blot (Bcl-2, Bax, Cleaved Caspase-3) treatment->western_blot data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis caspase_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Workflow for assessing Ddr1-IN-1's pro-apoptotic effects.

References

Application Notes: Ddr1-IN-6 for Target Identification via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2][3] DDR1 is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][3] Dysregulation of DDR1 expression and signaling is implicated in numerous pathologies, including cancer, fibrosis, and inflammatory diseases, making it a compelling therapeutic target.[2][4][5][6][7][8] Upon collagen binding, DDR1 undergoes slow but sustained autophosphorylation, initiating downstream signaling cascades that include the PI3K/AKT, MAPK, and NF-κB pathways.[2][4][9]

Ddr1-IN-6: A Chemical Probe for Target Deconvolution

This compound is a potent and selective inhibitor of DDR1 kinase.[10] A key feature of this compound is the incorporation of a terminal alkyne group into its structure. This functional handle makes it an ideal chemical probe for target identification and validation studies using click chemistry.[10] The alkyne group does not significantly interfere with the inhibitor's binding to its primary target but allows for the covalent attachment of a reporter tag, such as biotin or a fluorophore, in a highly specific and efficient manner.

Principle of Click Chemistry-Based Target Identification

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful method for identifying the cellular targets of a small molecule.[11][12] The overall strategy, known as Activity-Based Protein Profiling (ABPP), involves a multi-step process:[12]

  • Live Cell Labeling : Cells are treated with the alkyne-tagged probe (this compound), which binds to its protein targets.

  • Cell Lysis : The cells are gently lysed to release the protein-probe complexes.

  • Click Reaction : The alkyne-tagged proteins in the lysate are "clicked" to an azide-functionalized reporter molecule (e.g., Biotin-Azide).

  • Affinity Purification : The newly biotinylated proteins are captured and enriched using streptavidin-coated beads.[11][13]

  • Proteomic Analysis : The enriched proteins are identified and quantified using mass spectrometry, revealing the direct and indirect targets of the probe.[11]

This approach allows for the identification of protein targets within their native cellular environment, preserving complex interactions that might be lost in other assays.[14]

Quantitative Data for DDR1 Inhibitors

The following table summarizes the reported inhibitory activities of this compound and other relevant compounds. This data is essential for designing experiments and interpreting results.

CompoundTargetAssay TypeIC50 / EC50Cell Line / ConditionsReference
This compound DDR1Kinase Assay9.72 nMIn vitro[10]
This compound DDR1b (Y513)Autophosphorylation9.7 nMIn vitro[10]
This compound Collagen ProductionCellular Assay13 nMLX-2 (human hepatic stellate)[10]
This compound CytotoxicityCellular Assay3 µM (CC50)LX-2 (human hepatic stellate)[10]
This compound Anti-proliferationCellular Assay5.7 µM (3 days)PC-07-0024 PDX cells[10]
DDR1-IN-1 DDR1Kinase Assay105 nMIn vitro[6]
DDR1-IN-1 DDR1Autophosphorylation86 nMU2OS cells[6]
Compound 3 DDR1Kinase Assay92.5 nMIn vitro[5][7]
Compound 4 DDR1Kinase Assay46.16 nMIn vitro[15][16]
Ponatinib DDR1Kinase Assay9 nMIn vitro[1]
Imatinib DDR1Kinase Assay21 nM (EC50)U2OS cells[1]

Signaling Pathway and Experimental Workflow Visualizations

DDR1_Signaling_Pathway Collagen Collagen (I, IV) DDR1 DDR1 Dimer Collagen->DDR1 activates PI3K PI3K DDR1->PI3K MAPK MAPK (ERK1/2, p38) DDR1->MAPK NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch Src Src DDR1->Src AKT AKT/mTOR PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Migration & Invasion AKT->Migration EMT EMT AKT->EMT MAPK->Proliferation MAPK->Migration MAPK->EMT NFkB->Proliferation NFkB->Migration NFkB->EMT Notch->Proliferation Notch->Migration Notch->EMT Src->Proliferation Src->Migration Src->EMT

Caption: DDR1 signaling cascade initiated by collagen binding.

Click_Chemistry_Workflow cluster_cell In-Cell Steps cluster_lysate In-Lysate Steps cluster_analysis Analysis A 1. Treat Live Cells with this compound (Alkyne Probe) B 2. Probe Binds to Target Proteins A->B C 3. Cell Lysis B->C D 4. CuAAC 'Click' Reaction + Biotin-Azide C->D E 5. Affinity Purification with Streptavidin Beads D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis of Peptides F->G H 8. Protein Identification & Quantification G->H

Caption: Experimental workflow for target identification using this compound.

Experimental Protocols

This section provides a detailed methodology for using this compound to identify target proteins. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.

Protocol 1: Live Cell Labeling with this compound
  • Cell Culture : Plate the cells of interest (e.g., U2OS, LX-2) in a suitable format (e.g., 10 cm or 15 cm dishes) and grow to 70-80% confluency.

  • Probe Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Treatment :

    • Aspirate the growth medium and replace it with fresh, serum-free medium.

    • Add this compound to the desired final concentration (e.g., 0.1 - 5 µM). Include a DMSO-only vehicle control.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvest :

    • After incubation, place the dishes on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation : Prepare a lysis buffer suitable for preserving protein interactions (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitor cocktails).

  • Lysis :

    • Add an appropriate volume of ice-cold lysis buffer to the cell monolayer (e.g., 500 µL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification : Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

Protocol 3: CuAAC "Click" Reaction
  • Reagent Preparation : Prepare fresh stock solutions:

    • Biotin-Azide : 10 mM in DMSO.

    • Tris(2-carboxyethyl)phosphine (TCEP) : 50 mM in water (freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) : 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄) : 50 mM in water.

  • Click Reaction Assembly : In a microcentrifuge tube, combine the following in order for a 1 mg total protein sample:

    • Normalized protein lysate: up to 1 mL total volume.

    • Biotin-Azide: 10 µL (final concentration: 100 µM).

    • TCEP: 20 µL (final concentration: 1 mM).

    • TBTA: 10 µL (final concentration: 100 µM).

    • Vortex briefly after each addition.

    • CuSO₄: 20 µL (final concentration: 1 mM).

  • Incubation : Vortex the reaction mixture immediately and incubate for 1-2 hours at room temperature with gentle rotation, protected from light.

Protocol 4: Enrichment of Biotinylated Proteins
  • Bead Preparation :

    • Resuspend streptavidin-coated magnetic beads in the slurry.

    • Aliquot the required amount of beads (e.g., 50 µL of slurry per 1 mg of protein).

    • Wash the beads three times with lysis buffer.

  • Protein Capture :

    • Add the washed beads to the click reaction lysate.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Washing :

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially to remove non-specifically bound proteins:

      • 2x with 1% SDS in PBS.

      • 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

      • 3x with 100 mM Tris-HCl, pH 8.0.

Protocol 5: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation :

    • Resuspend the washed beads in 100 µL of 100 mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.

  • Digestion :

    • Add sequencing-grade trypsin (e.g., 1 µg per sample).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution :

    • Pellet the beads and transfer the supernatant containing the peptides to a new tube.

    • Acidify the peptides with formic acid to a final concentration of 1%.

  • Desalting : Desalt the peptides using a C18 StageTip or equivalent method.

  • LC-MS/MS Analysis : Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Target proteins are identified as those significantly enriched in the this compound treated samples compared to the vehicle controls.

References

Application Notes and Protocols for Ddr1-IN-6 in Kinase Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in kinase profiling studies, including its biochemical and cellular characterization, as well as its effects on downstream signaling pathways.

Biochemical Profile of this compound

This compound demonstrates high potency against its primary target, DDR1. Biochemical assays have established its inhibitory activity at the nanomolar level.

TargetAssay TypeIC50 (nM)
DDR1 Biochemical Kinase Assay9.72
DDR1b (Y513) Autophosphorylation Cell-Based Assay9.7

Table 1: Biochemical Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified DDR1 kinase and its ability to inhibit autophosphorylation in a cellular context.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound across a broad panel of kinases is not publicly available at this time. For comparison, a similar selective DDR1 inhibitor, DDR1-IN-1, was profiled against a panel of 451 kinases and demonstrated high selectivity for DDR1.[3][4] It is recommended that researchers perform their own comprehensive kinase profiling, such as a KinomeScan, to fully characterize the selectivity of this compound for their specific research needs.

DDR1 Signaling Pathway

DDR1 is activated by collagen, which triggers its dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated by DDR1 include the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and migration.[5][6]

DDR1_Signaling cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation RAS RAS DDR1->RAS PI3K PI3K DDR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibition

DDR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the activity of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified DDR1 kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Kinase Buffer, ATP Solution, DDR1 Enzyme, and this compound Dilutions Mix Combine DDR1, this compound (or DMSO), and Substrate in Assay Plate Reagents->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Kinase Activity (e.g., ADP-Glo, LanthaScreen) Stop->Detect Analyze Calculate Percent Inhibition and Determine IC50 Detect->Analyze

Workflow for an In Vitro Kinase Assay.

Materials:

  • Recombinant human DDR1 (active)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

  • In the assay plate, add this compound dilutions or DMSO (for control wells).

  • Add the DDR1 enzyme and substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for DDR1.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based DDR1 Autophosphorylation Assay

This protocol measures the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cells.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Seed Cells (e.g., U2OS, T47D) in Culture Plates Starve Serum Starve Cells Seed->Starve Treat Pre-treat with this compound or DMSO Starve->Treat Stimulate Stimulate with Collagen I Treat->Stimulate Lyse Lyse Cells and Quantify Protein Stimulate->Lyse SDS_PAGE Separate Proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary Antibodies (p-DDR1, total DDR1, loading control) Block->Probe Detect Incubate with Secondary Antibodies and Detect Signal Probe->Detect

Workflow for Western Blot Analysis of DDR1 Phosphorylation.

Materials:

  • Cell line expressing DDR1 (e.g., T47D, U2OS)

  • Cell culture medium and serum

  • This compound

  • DMSO

  • Collagen I (e.g., from rat tail)

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792), anti-DDR1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[7][8]

  • Stimulate the cells with collagen I (e.g., 50 µg/mL) for 90 minutes.[7]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total DDR1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Downstream Signaling Pathway Analysis

To investigate the effect of this compound on downstream signaling, the same western blot protocol as above can be used, with primary antibodies targeting key phosphorylated and total proteins in the MAPK/ERK and PI3K/Akt pathways.

Recommended Antibodies:

  • MAPK/ERK Pathway: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • PI3K/Akt Pathway: anti-phospho-Akt (Ser473), anti-Akt

By analyzing the phosphorylation status of these downstream effectors in the presence of varying concentrations of this compound, researchers can elucidate the functional consequences of DDR1 inhibition in their model system.

Conclusion

This compound is a valuable research tool for investigating the role of DDR1 in health and disease. Its high potency and selectivity (though comprehensive profiling is recommended) make it suitable for a range of in vitro and cell-based assays. The protocols provided here offer a starting point for characterizing the effects of this compound on DDR1 activity and downstream signaling pathways. Further studies are warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for DDR1-IN-6 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix (ECM).[1][2] Upregulation and overactivation of DDR1 are implicated in a variety of pathological conditions, including various cancers and fibrotic diseases.[3][4] In the context of cancer, DDR1 signaling has been shown to promote tumor progression, metastasis, and resistance to chemotherapy.[5][6] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell culture.[7] These models are invaluable for studying the role of DDR1 in cancer and for evaluating the efficacy of targeted inhibitors.

DDR1-IN-6 is a potent and selective inhibitor of DDR1 kinase activity. These application notes provide detailed protocols for the use of this compound in 3D cell culture models to investigate its effects on cancer cell biology and to assess its therapeutic potential.

Mechanism of Action of DDR1

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8] This activation initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including proliferation, migration, invasion, and ECM remodeling.[8][9] Key signaling pathways activated by DDR1 include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[3][10] By inhibiting the kinase activity of DDR1, this compound blocks these downstream signaling cascades, thereby mitigating the pro-tumorigenic effects of DDR1 activation.

Data Presentation: Efficacy of DDR1 Inhibition in 3D Models

The following tables summarize quantitative data from studies utilizing DDR1 inhibitors in various 3D cancer models.

Cell Line3D ModelInhibitorConcentrationEffectReference
Pancreatic Stellate Cells (PSCs)3D Fibrotic Tissue ModelDDR1-IN-11 µMDecreased collagen I expression[11]
Jurkat (Acute Lymphoblastic Leukemia)Collagen-coated PCL scaffoldDDR1-IN-1354.4 nM (with Ara-C), 335 nM (with DNR)Increased cell death, overcoming chemoresistance[7]
TW2.6 (Oral Squamous Cell Carcinoma)Spheroids in Collagen IDDR1-IN-110 µMInhibition of spheroid invasion[12]
MDA-MB-231 (Breast Cancer)3D Collagen MatrixNilotinib (DDR1 inhibitor)100 nMDecreased BIK expression (pro-apoptotic mediator)[13]
HEK 293T (overexpressing DDR1)Cells in Collagen I matrixN/AN/AIncreased cell proliferation[14]
AssayCell Line3D ModelInhibitorResultReference
Cell ViabilityZ-138 (Hematologic Tumor)N/ACompound 4 (novel DDR1 inhibitor)IC50 = 46.16 nM[15][16]
Spheroid InvasionTW2.6Spheroids in Collagen IDasatinib (DDR1 inhibitor)Inhibition of invasion at 0.1 µM[12]
ApoptosisPANC-1 (Pancreatic Cancer)N/AKI-301690 (novel DDR1 inhibitor)Increased apoptosis in a dose-dependent manner[5]
MMP SecretionHP-75 (Pituitary Adenoma)Peptide Hydrogel with Collagen IDDR1 siRNADownregulated secretion of MMP-2 and MMP-9[17]

Experimental Protocols

Protocol 1: Formation of Tumor Spheroids and Treatment with this compound

This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with this compound to assess its effect on spheroid growth and viability.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Ultra-low attachment 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Resuspend cells in complete medium to a final concentration that allows for spheroid formation (typically 1,000-10,000 cells/well, needs to be optimized for each cell line).[18]

    • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.

    • Incubate the spheroids for the desired treatment period (e.g., 48, 72, or 96 hours).

  • Assessment of Spheroid Viability:

    • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of viability.

Protocol 2: 3D Invasion Assay in Collagen Matrix

This protocol details a method to assess the effect of this compound on the invasive potential of cancer cells embedded in a collagen I matrix.

Materials:

  • Tumor spheroids (generated as in Protocol 1)

  • Collagen I, rat tail (Corning or equivalent)

  • 10x PBS

  • Sterile, ice-cold 1 N NaOH

  • Complete cell culture medium

  • This compound

  • 24-well plates

  • Microscope with imaging capabilities

Procedure:

  • Preparation of Collagen Gel:

    • On ice, mix Collagen I, 10x PBS, and sterile water to achieve a final collagen concentration of 2-3 mg/mL.

    • Neutralize the collagen solution by adding 1 N NaOH dropwise while mixing until the pH reaches 7.2-7.4 (indicated by a color change if using phenol red-containing medium).

    • Keep the neutralized collagen solution on ice to prevent premature polymerization.

  • Embedding Spheroids:

    • Prepare complete medium containing the desired concentrations of this compound or vehicle control.

    • Gently transfer individual spheroids from the ultra-low attachment plate into a microcentrifuge tube.

    • Remove the supernatant and resuspend the spheroids in the prepared this compound or vehicle-containing medium.

    • Mix the spheroid suspension with the neutralized collagen solution at a 1:4 ratio (e.g., 100 µL of spheroid suspension to 400 µL of collagen).

    • Pipette 500 µL of the spheroid-collagen mixture into the center of each well of a 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

  • Invasion Analysis:

    • After polymerization, carefully add 500 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the gel.

    • Incubate the plate at 37°C and monitor spheroid invasion over several days (e.g., 3-7 days).

    • Capture brightfield images of the spheroids at regular intervals using a microscope.

    • Quantify invasion by measuring the area of cell invasion extending from the spheroid body or by counting the number of invasive structures.[12]

Protocol 3: Western Blot Analysis of DDR1 Signaling in 3D Cultures

This protocol allows for the investigation of this compound's effect on the phosphorylation of DDR1 and downstream signaling proteins.

Materials:

  • 3D cell cultures (spheroids or cells in matrix)

  • This compound

  • Cell recovery solution (e.g., Corning Cell Recovery Solution) or mechanical dissociation tools

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-DDR1, anti-DDR1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Treat 3D cultures with this compound or vehicle control for the desired time.

    • To harvest cells from a collagen matrix, incubate with a cell recovery solution on ice to depolymerize the gel, or mechanically disrupt the gel.

    • Collect the spheroids or recovered cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

DDR1_Signaling_Pathway Collagen Collagen (ECM) DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) DDR1->MAPK_pathway NFkB NF-κB DDR1->NFkB STAT3 STAT3 DDR1->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival MAPK_pathway->Cell_Proliferation Cell_Migration Migration & Invasion MAPK_pathway->Cell_Migration Chemoresistance Chemoresistance NFkB->Chemoresistance STAT3->Chemoresistance DDR1_IN_6 This compound DDR1_IN_6->DDR1 Inhibition

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_3D_Invasion cluster_prep Preparation cluster_treatment Treatment & Embedding cluster_analysis Analysis start Start: Cancer Cell Culture form_spheroids Form Spheroids (2-4 days) start->form_spheroids embed Embed Spheroids in Collagen Gel with This compound or Vehicle form_spheroids->embed prep_collagen Prepare Collagen I Gel prep_collagen->embed polymerize Polymerize Gel (30-60 min at 37°C) embed->polymerize add_media Overlay with Media containing treatment polymerize->add_media incubate Incubate and Monitor (3-7 days) add_media->incubate image Image Acquisition (Microscopy) incubate->image quantify Quantify Invasion Area image->quantify end End: Data Analysis quantify->end

References

Application Notes and Protocols for DDR1-IN-6 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DDR1-IN-6, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in primary cell culture experiments. The protocols outlined below are based on established methodologies for similar DDR1 inhibitors and can be adapted for specific primary cell types and research questions.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer.[1][3] this compound is a small molecule inhibitor designed to target the kinase activity of DDR1, making it a valuable tool for studying DDR1 function and for potential therapeutic development.

Mechanism of Action

DDR1 is activated upon binding to collagen, leading to its autophosphorylation and the initiation of downstream signaling cascades. Key pathways activated by DDR1 include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[4] These pathways regulate a wide range of cellular processes. This compound, as a type II kinase inhibitor, binds to the inactive "DFG-out" conformation of the DDR1 kinase domain, preventing its activation and subsequent downstream signaling.[1]

Data Presentation

The following table summarizes typical experimental parameters for DDR1 inhibitors in cell culture, which can be used as a starting point for optimizing experiments with this compound in primary cells.

ParameterTypical Range/ValueCell Type ExampleReference
DDR1-IN-1 Concentration 0.1 - 10 µMOral Squamous Carcinoma Cells[5]
Collagen I Stimulation 10 - 50 µg/mLHuman Embryonic Kidney (HEK) 293 Cells, T47D Breast Cancer Cells[6][7]
Incubation Time (Inhibitor) 2 - 24 hoursT47D Breast Cancer Cells, Human Periodontal Ligament Cells[4][7]
Incubation Time (Collagen) 90 minutes - 24 hoursHEK293 Cells, T47D Breast Cancer Cells[6][7]
IC50 (DDR1-IN-1) 105 nMIn vitro kinase assay[1]
IC50 (Dasatinib) 1.35 ± 0.2 nMIn vitro kinase assay[1]
IC50 (Imatinib) 43 ± 2.4 nMIn vitro kinase assay[1]

Experimental Protocols

Protocol 1: Assessment of this compound on DDR1 Phosphorylation in Primary Cells

This protocol details the steps to determine the inhibitory effect of this compound on collagen-induced DDR1 phosphorylation.

Materials:

  • Primary cells expressing DDR1

  • Complete cell culture medium

  • Serum-free medium

  • Collagen I (e.g., from rat tail)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-DDR1 (Tyr792), anti-DDR1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate primary cells in appropriate culture vessels and grow to 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

  • Collagen Stimulation: Add Collagen I to a final concentration of 50 µg/mL and incubate for 90 minutes at 37°C.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for total DDR1 and a loading control (e.g., β-actin).

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound on the viability of primary cells using a standard MTT or resazurin-based assay.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT or Resazurin reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a DMSO vehicle control.

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate until the formazan crystals are dissolved.

    • For Resazurin assay: Add resazurin reagent to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cell Migration Assay (Wound Healing)

This assay assesses the effect of this compound on the migratory capacity of primary cells.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • Culture plates (e.g., 6-well plates)

  • Pipette tip (e.g., p200) or a wound healing insert

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a culture plate and grow to 100% confluency.

  • Create a "Wound": Gently scratch a straight line across the cell monolayer with a sterile pipette tip. Alternatively, use a wound healing insert to create a defined gap.

  • Wash: Wash the cells with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing this compound or DMSO.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-24 hours).

  • Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Protocol 4: Transwell Invasion Assay

This protocol evaluates the effect of this compound on the invasive potential of primary cells through a basement membrane matrix.

Materials:

  • Primary cells

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • DMSO

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Basement membrane matrix (e.g., Matrigel)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat Inserts: Coat the top of the Transwell inserts with a thin layer of basement membrane matrix and allow it to solidify.

  • Cell Seeding: Resuspend primary cells in serum-free medium containing this compound or DMSO and seed them into the upper chamber of the inserts.

  • Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).

  • Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

  • Fix and Stain: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Capture images of the stained cells and count the number of invaded cells per field of view.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK_Pathway MAPK Pathway (ERK) DDR1->MAPK_Pathway NFkB NF-κB DDR1->NFkB DDR1_IN_6 This compound DDR1_IN_6->DDR1 Inhibits Akt Akt PI3K->Akt Cell_Processes Cell Proliferation, Migration, Survival Akt->Cell_Processes MAPK_Pathway->Cell_Processes NFkB->Cell_Processes

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 1. Primary Cell Culture p2 2. Seed Cells for Experiment p1->p2 t1 3. Serum Starvation (optional) p2->t1 t2 4. Pre-treat with this compound t1->t2 t3 5. Stimulate with Collagen t2->t3 a1 6a. Western Blot (Phosphorylation) t3->a1 a2 6b. Cell Viability Assay t3->a2 a3 6c. Migration/Invasion Assay t3->a3 an1 7. Data Acquisition & Analysis a1->an1 a2->an1 a3->an1

Caption: General experimental workflow for studying the effects of this compound in primary cells.

References

Application Notes and Protocols for Ddr1-IN-6 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of Ddr1-IN-6, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document outlines the current understanding of DDR1's role in physiological and pathological processes, details on the in vitro potency of this compound, and recommended protocols for its formulation and administration in preclinical animal models. Due to the limited availability of specific in vivo dosage data for this compound, this guide includes information on other DDR1 inhibitors to inform the design of initial dose-finding studies. Furthermore, detailed signaling pathway diagrams and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and to aid in experimental design.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by various types of collagen. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that are crucial in regulating cell adhesion, proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 signaling has been implicated in a variety of diseases, including fibrosis, inflammation, and numerous cancers such as breast, lung, and pancreatic cancer. Its role in promoting tumor progression and chemoresistance makes it an attractive target for therapeutic intervention.

This compound: A Selective DDR1 Inhibitor

This compound is a potent and selective small molecule inhibitor of DDR1. In vitro studies have demonstrated its ability to inhibit DDR1 autophosphorylation and downstream signaling pathways.

In Vitro Activity of this compound
ParameterValueCell Line/Assay ConditionReference
IC₅₀ (DDR1 auto-phosphorylation) 9.7 nMDDR1b (Y513)[1]
IC₅₀ (DDR1 enzymatic activity) 9.72 nMN/A[1]
IC₅₀ (Collagen Production) 13 nMHuman hepatic stellate cell LX-2 (24 hours)[1]
CC₅₀ (Cytotoxicity) 3 µMLX-2 cells (72 hours)[1]
IC₅₀ (Anti-proliferation) 2.65 µM (6 days)Primary tumor cells from PC-07-0024 PDX model[1]
IC₅₀ (Anti-proliferation) >30 µM (6 days)Primary tumor cells from LU-01-0523 PDX model[1]

In Vivo Studies with DDR1 Inhibitors: A Comparative Overview

InhibitorDosageRoute of AdministrationFormulationAnimal ModelReference
Compound 2.45 90 mg/kgIntraperitoneal (IP)Microsuspension in 1.25% HPMC and 0.1% DOSSMouse model of Alport Syndrome[2]
Compound 2.45 10 mg/kgIP or Oral GavageNot specifiedMale C57/Bl6 mice (Pharmacokinetic study)[2]
7rh 3 mg/kg/dayIntraperitoneal (IP)Not specifiedOrthotopic pancreatic cancer mouse model[3]
7rh 0.1, 1, or 10 mg/kg (single dose)Oral GavageNot specifiedOrthotopic Pan02 pancreatic tumor model (dose-finding)
T4H11-DM4 (ADC) 5 and 10 mg/kgNot specifiedNot specifiedColon cancer xenograft mouse model

Note: HPMC (Hydroxypropyl methylcellulose), DOSS (Docusate sodium), ADC (Antibody-Drug Conjugate).

Recommended Protocol for In Vivo Studies with this compound

This protocol provides a general framework. Researchers should adapt it based on their specific experimental needs and institutional guidelines.

Formulation of this compound for In Vivo Administration

Based on vendor information, a common formulation for lipophilic compounds like this compound for in vivo use involves a mixture of DMSO and a carrier oil.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock solution.

  • Gently warm the stock solution and the corn oil to 37°C to aid in dissolution.

  • For administration, dilute the DMSO stock solution with corn oil to the desired final concentration. A common final concentration of DMSO in the formulation is between 5-10%. For example, to prepare a 1 mg/ml solution with 10% DMSO, mix 100 µl of the 10 mg/ml DMSO stock with 900 µl of sterile corn oil.

  • Vortex the final solution thoroughly to ensure a homogenous suspension.

  • Prepare the formulation fresh on the day of administration.

Animal Model and Dosing

The choice of animal model will depend on the research question (e.g., cancer xenograft, fibrosis model).

Suggested Pilot Dose-Finding Study:

  • Animals: Use a small cohort of animals (e.g., 3-5 mice per group).

  • Dose Levels: Based on the data from other DDR1 inhibitors, a starting dose range of 1 mg/kg, 10 mg/kg, and 50 mg/kg can be explored.

  • Administration Route: Oral gavage or intraperitoneal injection are common routes. The oral bioavailability of similar compounds suggests oral administration may be feasible.

  • Frequency: Once daily (QD) administration is a common starting point.

  • Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

  • Endpoint: After a short treatment period (e.g., 7-14 days), collect blood and tissue samples to assess pharmacokinetics (if possible) and target engagement (e.g., by measuring phosphorylated DDR1 levels in tumor or diseased tissue).

Efficacy Study Protocol (Example: Xenograft Model)
  • Cell Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Treatment: Administer this compound or vehicle according to the determined optimal dose, route, and schedule from the pilot study.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., histopathology, western blotting for target modulation, biomarker analysis).

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

DDR1_Signaling_Pathway cluster_downstream Downstream Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation SHC1 SHC1 p_DDR1->SHC1 Recruits NFkB NF-κB p_DDR1->NFkB PI3K PI3K SHC1->PI3K MAPK MAPK (ERK1/2) SHC1->MAPK Akt Akt PI3K->Akt Cell_Functions Cell Proliferation, Migration, Survival, ECM Remodeling Akt->Cell_Functions MAPK->Cell_Functions NFkB->Cell_Functions Ddr1_IN_6 This compound Ddr1_IN_6->p_DDR1 Inhibits

Caption: DDR1 signaling pathway upon collagen binding and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start: Animal Model Selection pilot Pilot Dose-Finding Study (1-50 mg/kg) start->pilot efficacy Efficacy Study pilot->efficacy Determine Optimal Dose implant Tumor Cell Implantation efficacy->implant randomize Randomization into Treatment Groups implant->randomize treat Treatment with This compound or Vehicle randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor endpoint Study Endpoint: Tissue Collection monitor->endpoint analysis Data Analysis: - Tumor Volume - Histology - Biomarkers endpoint->analysis

References

Ddr1-IN-6: Application Notes and Protocols for Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key player in the fibrotic process is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1][2] Upregulated expression and activation of DDR1 are observed in various fibrotic conditions, making it an attractive therapeutic target.[1][2] Ddr1-IN-6 is a potent and selective small molecule inhibitor of DDR1, offering a valuable tool for investigating the role of DDR1 in fibrosis and for the development of novel anti-fibrotic therapies.[3][4]

This compound selectively inhibits the kinase activity of DDR1 with a half-maximal inhibitory concentration (IC50) of 9.72 nM.[3][4] It specifically targets the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 9.7 nM.[3][4] By blocking DDR1 signaling, this compound can effectively inhibit collagen production, a critical step in the progression of fibrosis.[3][4]

These application notes provide a comprehensive guide for the use of this compound in fibrosis research, including detailed experimental protocols for in vitro and in vivo studies, and a summary of its key characteristics.

Product Information

PropertyDetails
Product Name This compound
Mechanism of Action Selective inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase activity.[3][4]
Target DDR1
IC50 (DDR1 kinase) 9.72 nM[3][4]
IC50 (DDR1b Y513 auto-phosphorylation) 9.7 nM[3][4]
IC50 (Collagen production, LX-2 cells) 13 nM[3][4]
Solubility Soluble in DMSO (10 mg/mL with ultrasonic treatment).[3]
Storage Store as a powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][5]
Safety and Handling For research use only. Not for human use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

DDR1 Signaling Pathway in Fibrosis

Collagen binding to DDR1 induces its dimerization and subsequent autophosphorylation, initiating a cascade of downstream signaling events that contribute to fibrosis.[6] Key pathways activated by DDR1 include the NF-κB, STAT3, and MAPK pathways, leading to increased expression of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), as well as enhanced fibroblast proliferation, migration, and collagen synthesis.[7][8][9]

DDR1_Signaling_in_Fibrosis cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation SHC1 SHC1 pDDR1->SHC1 PI3K PI3K pDDR1->PI3K STAT3 STAT3 pDDR1->STAT3 GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration MMP_Expression MMP Expression ERK->MMP_Expression AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Collagen_Synth Collagen Synthesis NFkB->Collagen_Synth Inflammation Inflammation NFkB->Inflammation STAT3->Collagen_Synth STAT3->Inflammation Ddr1_IN_6 This compound Ddr1_IN_6->pDDR1 Inhibition In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays Cell_Culture Culture relevant cell line (e.g., fibroblasts, epithelial cells) Collagen_Stim Stimulate cells with collagen (e.g., 50 µg/mL Collagen I) Cell_Culture->Collagen_Stim Treatment Treat with this compound (various concentrations) Collagen_Stim->Treatment Phospho_Assay DDR1 Phosphorylation Assay (Western Blot or ELISA) Treatment->Phospho_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, BrdU) Treatment->Viability_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell assay) Treatment->Migration_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for fibrotic markers) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for fibrotic markers) Treatment->Protein_Expression

References

Ddr1-IN-6 Protocol for Immunofluorescence Staining: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and matrix remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an important target for therapeutic intervention and basic research.[3][4] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of proteins. This document provides a detailed protocol for the application of this compound in immunofluorescence staining to study the effects of DDR1 inhibition on cellular processes.

Product Information

Product Name This compound
Target Discoidin Domain Receptor 1 (DDR1)
Potency IC₅₀ = 9.72 nM
Mechanism of Action Inhibits auto-phosphorylation of DDR1b (Y513) with an IC₅₀ of 9.7 nM.[1][5]
Primary Applications Anti-cancer research, inhibition of collagen production.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available in vitro studies. These values can be used as a starting point for experimental design.

ParameterCell LineConcentration/DurationEffectReference
DDR1b (Y513) Auto-phosphorylation Inhibition Not specifiedIC₅₀ = 9.7 nMPotent inhibition of DDR1 activation.[1][5]
Collagen Production Inhibition Human Hepatic Stellate Cells (LX-2)IC₅₀ = 13 nM (24 hours)Significant reduction in collagen synthesis.[1][5]
Cytotoxicity Human Hepatic Stellate Cells (LX-2)CC₅₀ = 3 µM (72 hours)Moderate cytotoxicity at higher concentrations and longer incubation.[1][5]
Anti-proliferation Primary Tumor Cells (PC-07-0024)IC₅₀ = 5.7 µM (3 days), IC₅₀ = 2.65 µM (6 days)Inhibition of tumor cell growth.[1][5]
Anti-proliferation PDX Tumor Model (LU-01-0523)IC₅₀ > 30 µM (3 and 6 days)Varied anti-proliferative effects depending on the model.[1][5]

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound prior to immunofluorescence staining. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.

    • Recommended Concentration Range: Based on the IC₅₀ values, a starting concentration range of 100 nM to 1 µM is recommended for inhibiting DDR1 signaling. For studies on cell proliferation or longer-term effects, concentrations up to 5 µM may be explored, keeping in mind the potential for cytotoxicity at higher concentrations and longer durations.[1][3][5]

    • Control Groups: Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells. An untreated control group should also be included.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubation Time: The incubation time will depend on the specific research question. For observing rapid changes in DDR1 phosphorylation or localization, a shorter incubation of 1 to 4 hours may be sufficient. For studying downstream effects on protein expression or cell morphology, a longer incubation of 24 hours or more may be necessary.[1][5]

II. Immunofluorescence Staining

Following treatment with this compound, proceed with the immunofluorescence protocol.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target of interest in the blocking buffer at the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.

    • Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with 1X PBS for 5 minutes each in the dark.

    • (Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) by incubating with a dilute DAPI solution in PBS for 5 minutes.

    • Wash the cells one final time with 1X PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Signaling Pathway and Experimental Workflow

DDR1 Signaling Pathway

The following diagram illustrates the simplified DDR1 signaling pathway. Upon binding to collagen, DDR1 dimerizes and undergoes auto-phosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound acts by inhibiting the kinase domain, thereby blocking these downstream effects.

DDR1_Signaling_Pathway cluster_downstream Downstream Effects Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Phosphorylation Auto-phosphorylation DDR1->Phosphorylation Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration MAPK MAPK Pathway (ERK, JNK) MAPK->Proliferation MAPK->Migration STAT JAK/STAT STAT->Proliferation NFkB NF-κB NFkB->Proliferation ECM_Remodeling ECM Remodeling NFkB->ECM_Remodeling Phosphorylation->PI3K Phosphorylation->MAPK Phosphorylation->STAT Phosphorylation->NFkB

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps of the experimental workflow for immunofluorescence staining using this compound.

IF_Workflow start Start seed_cells 1. Seed Cells on Coverslips start->seed_cells cell_treatment 2. Treat with this compound (and controls) seed_cells->cell_treatment fixation 3. Fixation (4% PFA) cell_treatment->fixation permeabilization 4. Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking 5. Blocking (1% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (1 hr) primary_ab->secondary_ab mount 8. Counterstain (optional) & Mount secondary_ab->mount image 9. Fluorescence Microscopy mount->image end End image->end

Caption: Experimental workflow for this compound immunofluorescence staining.

References

Troubleshooting & Optimization

Ddr1-IN-6 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by inhibiting the autophosphorylation of DDR1, which is a critical step in its activation.[1] DDR1 is activated by collagen and plays a role in various cellular processes, including cell adhesion, proliferation, differentiation, and migration.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]

Q3: What is the optimal storage condition for this compound?

A3: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve in DMSO.
  • Possible Cause: The compound may require energy to fully dissolve.

  • Solution: Use an ultrasonic bath to aid in dissolution. Gently warming the solution to 37°C can also help increase solubility.[2]

  • Pro-Tip: Ensure you are using a fresh, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]

Issue 2: The this compound solution appears cloudy or has visible precipitate after dilution in aqueous media (e.g., cell culture medium, PBS).
  • Possible Cause: this compound, like many kinase inhibitors, is lipophilic and has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.

  • Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortexing gently, and then add this intermediate dilution to the final volume.

  • Solution 2: Sonication: After dilution, sonicate the solution briefly to help redissolve any precipitate.

  • Solution 3: Lower DMSO Concentration in Final Solution: While preparing your working solution, ensure the final concentration of DMSO is kept low (ideally below 0.5%) to minimize its potential toxic effects on cells and to reduce the chances of precipitation.

  • Solution 4: Use of Pluronic F-68: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium before adding the inhibitor can help maintain solubility.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 433.39 g/mol [1]
Solubility in DMSO 10 mg/mL (23.07 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 230.7 µL of DMSO to 1 mg of this compound).

    • Vortex the solution thoroughly.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound for Cell-Based Assays
  • Materials: this compound DMSO stock solution, pre-warmed cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the DMSO stock in cell culture medium to achieve the desired final concentrations.

    • Important: To minimize precipitation, add the this compound stock solution to the cell culture medium while gently vortexing or swirling the medium. Do not add the medium directly to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

    • If any precipitation is observed, a brief sonication of the final working solution may be helpful.

    • Add the final working solution to your cells and proceed with your assay.

Protocol 3: Suggested Formulation for In Vivo Studies (Adapted from similar compounds)

This is a general guideline and may require optimization for your specific animal model and route of administration.

  • Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Vehicle Preparation (Example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

  • Procedure:

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

    • In a separate sterile tube, add the PEG300.

    • While vortexing, slowly add the this compound DMSO stock to the PEG300.

    • Add the Tween-80 and continue to vortex until the solution is clear.

    • Finally, add the saline to the mixture and vortex thoroughly.

    • The final formulation should be a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary. It is recommended to prepare the formulation fresh on the day of use.

Visualizations

Signaling Pathways and Experimental Workflows

DDR1_Signaling_Pathway DDR1 Signaling Pathway Overview Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds and Activates Autophosphorylation Autophosphorylation DDR1->Autophosphorylation SHC_Grb2_SOS SHC/Grb2/SOS Autophosphorylation->SHC_Grb2_SOS PI3K PI3K Autophosphorylation->PI3K Ras Ras SHC_Grb2_SOS->Ras Raf_MEK_ERK Raf/MEK/ERK (MAPK Pathway) Ras->Raf_MEK_ERK Akt Akt PI3K->Akt Cellular_Responses Cell Proliferation, Survival, Migration Raf_MEK_ERK->Cellular_Responses Akt->Cellular_Responses Ddr1_IN_6 This compound Ddr1_IN_6->Autophosphorylation Inhibits

Caption: Overview of the DDR1 signaling pathway and the inhibitory action of this compound.

Ddr1_IN_6_Solubility_Troubleshooting Troubleshooting this compound Solubility Issues Start Start: Dissolving this compound Use_Anhydrous_DMSO Use Anhydrous DMSO Start->Use_Anhydrous_DMSO Precipitation Precipitation in Aqueous Media? Use_Anhydrous_DMSO->Precipitation Sonication Sonicate Solution Precipitation->Sonication Yes Clear_Solution Clear Solution Proceed with Experiment Precipitation->Clear_Solution No Stepwise_Dilution Perform Stepwise Dilution Sonication->Stepwise_Dilution Still_Precipitate Still Precipitates? Stepwise_Dilution->Still_Precipitate Still_Precipitate->Clear_Solution No Optimize_Vehicle Optimize Vehicle/Assay Conditions Still_Precipitate->Optimize_Vehicle Yes

Caption: A logical workflow for troubleshooting solubility issues with this compound.

Cell_Assay_Workflow Experimental Workflow for this compound Cell-Based Assay Prepare_Stock 1. Prepare 10 mM Stock in Anhydrous DMSO Thaw_Aliquot 2. Thaw Single-Use Aliquot Prepare_Stock->Thaw_Aliquot Serial_Dilution 3. Perform Serial Dilution in Pre-warmed Media Thaw_Aliquot->Serial_Dilution Add_To_Cells 4. Add to Cells (Final DMSO < 0.5%) Serial_Dilution->Add_To_Cells Incubate 5. Incubate for Desired Time Add_To_Cells->Incubate Assay_Readout 6. Perform Assay Readout Incubate->Assay_Readout

Caption: A typical experimental workflow for using this compound in a cell-based assay.

References

Ddr1-IN-6 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). For optimal results, use fresh, anhydrous DMSO to minimize moisture content, which can affect the compound's stability.[1][2]

Q2: What are the recommended storage conditions and stability for this compound in DMSO?

A2: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots under the following conditions:

Storage TemperatureRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

These recommendations are based on general supplier guidelines. For long-term or critical experiments, it is advisable to perform your own stability assessment.

Q3: My vial of powdered this compound arrived at room temperature, but the label says to store it at -20°C. Is it still viable?

A3: Yes, the compound is stable for the duration of shipping at ambient temperatures. Upon receipt, you should store the solid compound as indicated on the product label for long-term stability.[1]

Q4: How should I prepare my working solution from a DMSO stock for cell-based assays?

A4: To prepare a working solution, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO is low, typically less than 0.5%, to avoid cellular toxicity.[3][4] A stepwise dilution is recommended to prevent precipitation of the compound.[4] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer/medium The compound has lower solubility in aqueous solutions compared to DMSO. Rapid change in solvent polarity.Perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[1] Alternatively, try a stepwise dilution into the final medium. If precipitation persists, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[6] Ensure the final concentration does not exceed the compound's aqueous solubility limit.
Inconsistent experimental results Degradation of this compound in the stock solution.This may be due to improper storage, repeated freeze-thaw cycles, or exposure to moisture.[1][3] It is recommended to use freshly prepared stock solutions or to validate the stability of your current stock (see Experimental Protocols section). Always store aliquots to minimize freeze-thaw cycles.
The vial of powdered compound appears empty. The compound is supplied in a small quantity and may be present as a thin film or small particles on the vial's walls or bottom.This is common for small quantities of lyophilized compounds. Add the recommended volume of DMSO to the vial and ensure the solvent comes into contact with all surfaces of the vial by vortexing or sonicating to fully dissolve the compound.[3][6]
Difficulty dissolving the powdered compound in DMSO. Insufficient mixing or compound characteristics.Ensure vigorous vortexing and/or sonication. Gentle warming to 37°C can also aid in solubilization.[6]

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO by HPLC-MS

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time. The principle is to compare the concentration of the compound in a sample stored under specific conditions to a reference standard.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • HPLC vials

  • HPLC-MS system with a C18 column

Procedure:

  • Sample Preparation (Time Point 0):

    • Thaw a fresh aliquot of your this compound DMSO stock solution.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC-MS analysis (e.g., 1 µg/mL) in a mixture of acetonitrile and water (e.g., 50:50).[7][8]

    • This sample will serve as your T=0 reference.

  • Storage of Stability Samples:

    • Store aliquots of the original DMSO stock solution under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

    • Protect samples from light.

  • Analysis at Subsequent Time Points (e.g., 1, 2, 4 weeks):

    • At each time point, retrieve one aliquot from each storage condition.

    • Prepare a working solution from each aliquot in the same manner as the T=0 sample.

  • HPLC-MS Analysis:

    • Set up an HPLC method with a suitable gradient elution. A common starting point is a C18 column with a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7][8]

    • Inject the prepared samples (T=0 and subsequent time points) into the HPLC-MS system.

    • Monitor the peak area of the parent this compound molecule.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A common threshold for acceptable stability is ≥90% of the initial concentration remaining.[9]

Visualizations

DDR1 Signaling Pathway

Upon binding to collagen, Discoidin Domain Receptor 1 (DDR1) undergoes autophosphorylation, initiating several downstream signaling cascades that influence cell proliferation, migration, and survival. This compound is a selective inhibitor of DDR1's kinase activity, thereby blocking these downstream effects.[10][11][12]

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K IKK IKK DDR1->IKK ShcA ShcA DDR1->ShcA Recruits Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Invasion, EMT) mTOR->Gene_Expression RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression NFkB NF-κB IKK->NFkB NFkB->Gene_Expression ShcA->RAS

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: this compound Stock Solution Preparation

This workflow illustrates the standard procedure for preparing and storing this compound stock solutions to ensure stability and consistency in experiments.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start: This compound (Solid) add_dmso Add Anhydrous DMSO to desired concentration (e.g., 10 mM) start->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use, low-retention tubes dissolve->aliquot store_short Short-term Storage (-20°C for up to 1 month) aliquot->store_short Choose storage store_long Long-term Storage (-80°C for up to 6 months) aliquot->store_long Choose storage end Ready for use in experiments store_short->end store_long->end

Caption: Workflow for preparing and storing this compound DMSO stock solutions.

Experimental Workflow: Stability Assessment by HPLC-MS

This diagram outlines the key steps for evaluating the stability of your this compound DMSO stock solution under various storage conditions.

Stability_Assessment_Workflow cluster_storage Store Aliquots under Test Conditions start Prepare fresh This compound stock in DMSO aliquot Aliquot stock solution start->aliquot cond_A Condition A (e.g., -20°C) aliquot->cond_A Store cond_B Condition B (e.g., 4°C) aliquot->cond_B Store cond_C Condition C (e.g., Room Temp) aliquot->cond_C Store prepare_samples At each time point (T=0, T=x...) dilute aliquots for analysis aliquot->prepare_samples T=0 Reference cond_A->prepare_samples T=x Samples cond_B->prepare_samples T=x Samples cond_C->prepare_samples T=x Samples analyze Analyze by HPLC-MS prepare_samples->analyze compare Compare peak area of T=x to T=0 reference analyze->compare end Determine % remaining and assess stability compare->end

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Optimizing Ddr1-IN-6 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Ddr1-IN-6 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2] It functions by binding to the kinase domain of DDR1, preventing its auto-phosphorylation and subsequent activation of downstream signaling pathways.[1][2] This inhibition blocks the cellular processes mediated by DDR1, such as cell proliferation, migration, and invasion.[3][4][5]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on available data, a good starting point for cell-based assays is a dose-response curve ranging from 10 nM to 10 µM.

  • For assays measuring direct inhibition of DDR1 phosphorylation, concentrations in the low nanomolar range (e.g., 1-100 nM) are likely to be effective.[6]

  • For longer-term assays measuring functional outcomes like cell viability or proliferation, higher concentrations in the micromolar range (e.g., 1-10 µM) may be necessary.[1][2]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound?

This compound is typically provided as a solid. For use in cell culture, it is recommended to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO). To avoid precipitation when adding the inhibitor to your aqueous cell culture medium, it is best to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your medium.[7] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]

For long-term storage, keep the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

Q4: What are the known downstream signaling pathways of DDR1?

Upon activation by collagen, DDR1 initiates several downstream signaling cascades that regulate various cellular functions.[5][8][9] Key pathways include:

  • PI3K/AKT/mTOR pathway: Involved in cell survival and proliferation.[8]

  • MAPK (ERK) pathway: Regulates cell growth, differentiation, and migration.[8][10]

  • NF-κB pathway: Plays a role in inflammation and cell survival.[8][11]

  • Notch signaling pathway: Involved in cell proliferation and differentiation.[3][11]

Below is a diagram illustrating the major DDR1 signaling pathways.

DDR1_Signaling_Pathway DDR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS IKK IKK DDR1->IKK Notch Notch DDR1->Notch AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Migration) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression NFkB NFkB IKK->NFkB NFkB->Gene_Expression Notch->Gene_Expression Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays Start Start: Suboptimal Results Check_Concentration Is concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response (e.g., 10 nM - 10 µM) Check_Concentration->Optimize_Concentration No Check_Controls Are controls behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Concentration->Check_Controls Troubleshoot_Controls Verify vehicle control, positive/negative controls, and collagen stimulation. Check_Controls->Troubleshoot_Controls No Check_Viability Is there evidence of cytotoxicity? Check_Controls->Check_Viability Yes Troubleshoot_Controls->Check_Viability Lower_Concentration Lower inhibitor concentration. Perform viability assay. Check_Viability->Lower_Concentration Yes Check_Protocol Is the experimental protocol consistent? Check_Viability->Check_Protocol No Lower_Concentration->Check_Protocol Standardize_Protocol Standardize cell passage, density, incubation times, and reagent preparation. Check_Protocol->Standardize_Protocol No Success Optimized Assay Check_Protocol->Success Yes Standardize_Protocol->Success Optimization_Workflow General Workflow for Optimizing Inhibitor Concentration Start Start Dose_Response_Phospho Dose-Response Assay (e.g., Western Blot for p-DDR1) Determine EC50 Start->Dose_Response_Phospho Dose_Response_Viability Dose-Response Assay (e.g., MTT, CellTiter-Glo) Determine IC50 Start->Dose_Response_Viability Select_Concentration Select working concentration Dose_Response_Phospho->Select_Concentration Dose_Response_Viability->Select_Concentration Functional_Assays Perform downstream functional assays (e.g., migration, invasion) Select_Concentration->Functional_Assays Validate_On_Target Validate on-target effect (e.g., with second inhibitor or knockout) Functional_Assays->Validate_On_Target End Conclude Validate_On_Target->End

References

Ddr1-IN-6 Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Ddr1-IN-6, understanding its potential off-target effects is critical for interpreting experimental results and anticipating potential toxicities. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to the selectivity of this compound.

Troubleshooting Guide

Encountering unexpected results in your experiments with this compound? This guide provides insights into potential off-target effects that may be influencing your data.

Observed Issue Potential Off-Target Explanation Recommended Action
Unexpected Cell Toxicity or Reduced Viability at Low Concentrations While this compound is a potent DDR1 inhibitor, high concentrations can lead to off-target effects. For instance, cytotoxicity in LX-2 cells has been observed with a CC50 of 3 μM.[1][2]Perform a dose-response curve to determine the optimal concentration for DDR1 inhibition without inducing significant cytotoxicity. Consider using a lower concentration for longer incubation times.
Alterations in Signaling Pathways Unrelated to DDR1 Other DDR1 inhibitors have shown activity against kinases in pathways regulating cell proliferation and survival, such as ABL, c-Kit, and PDGFRβ.[3][4] Although the specific off-target profile of this compound is not extensively published, the possibility of it affecting similar kinases should be considered.Profile the phosphorylation status of key nodes in related signaling pathways (e.g., MAPK/ERK, PI3K/AKT) via western blot or phospho-kinase arrays to identify any unintended pathway modulation.
Phenotypes Inconsistent with DDR1 Knockdown/Knockout If the observed phenotype with this compound treatment does not align with genetic silencing of DDR1, it may indicate that an off-target is responsible for the effect. A different DDR1 inhibitor, referred to as DR, was found to have Cathepsin D (CTSD) as a principal off-target.[5][6]Validate key findings using a secondary, structurally distinct DDR1 inhibitor or with a genetic approach like siRNA or CRISPR-Cas9 to confirm that the phenotype is on-target.
Variable Efficacy Across Different Cell Lines The expression levels of both DDR1 and potential off-target proteins can vary significantly between cell lines, leading to different responses to this compound.Characterize the protein expression levels of DDR1 and suspected off-targets in your cell lines of interest via western blot or proteomics to correlate with the observed efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity of this compound?

This compound is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) with an IC50 of 9.72 nM.[1][2] It inhibits the auto-phosphorylation of DDR1b (Y513) with an IC50 of 9.7 nM.[1][2] However, a comprehensive public profiling against a broad kinase panel has not been published, so its activity against other kinases is not fully characterized.

Q2: What are the known off-targets of other similar DDR1 inhibitors?

While specific off-target data for this compound is limited, studies on other DDR1 inhibitors provide insights into potential cross-reactivities.

Inhibitor Potential Off-Targets Assay Type Reference
DDR1-IN-1ABL, KIT, PDGFRβKinomeScan (binding)[3][4]
DDR1-IN-2Abl, BLK, CSK, EGFR, LCK, PDGFRβKinomeScan (binding)[3][4]
"DR" (a DDR1 inhibitor)Cathepsin D (CTSD)Quantitative Proteomics[5][6]
ImatinibAbl, c-Kit, PDGFR, DDR1Various[3]
PonatinibDDR1, DDR2, ABLKinase Assay[7]

Q3: Why is it important to investigate the off-target effects of this compound?

Understanding the off-target profile of a kinase inhibitor is crucial for several reasons:

  • Data Interpretation: Off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it may be caused by an interaction with another protein.

  • Predicting Toxicity: Unintended interactions with other proteins can lead to cellular toxicity or other adverse effects.

  • Therapeutic Applications: In some cases, off-target activities can be beneficial and may lead to the discovery of new therapeutic uses for a compound.

Q4: How can I experimentally investigate the off-target effects of this compound in my system?

Several methods can be employed to investigate off-target effects:

  • Kinase Profiling: Services like KinomeScan screen the inhibitor against a large panel of kinases to identify potential off-target binding.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context and can also identify off-target binding.

  • Quantitative Proteomics: This approach can identify changes in the proteome upon inhibitor treatment, revealing affected pathways and potential off-targets.

  • Western Blotting: This can be used to validate the effects of the inhibitor on the phosphorylation status of suspected off-target kinases and their downstream substrates.

Experimental Protocols

1. Kinase Profiling using a Commercial Service (e.g., KinomeScan)

This protocol provides a general outline for submitting a compound for kinase profiling.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM or as specified by the service provider.

  • Submission: Submit the compound to the commercial service provider, specifying the screening concentration (e.g., 1 µM) and the desired kinase panel size.

  • Data Analysis: The service will provide data on the binding affinity or percent inhibition for each kinase in the panel. Analyze the data to identify any kinases that show significant interaction with this compound.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound binding to its target in intact cells.

  • Cell Treatment: Treat your cells of interest with this compound at various concentrations and a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble DDR1 (and potential off-targets) in each sample by western blotting. A shift in the melting curve upon inhibitor treatment indicates target engagement.

Visualizing Key Concepts

To further aid in understanding the context of this compound activity, the following diagrams illustrate relevant pathways and workflows.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation RAS RAS DDR1->RAS Phosphorylation PI3K PI3K DDR1->PI3K Phosphorylation STAT STAT DDR1->STAT Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Migration Cell Proliferation, Migration ERK->Cell Proliferation, Migration AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Gene Transcription Gene Transcription STAT->Gene Transcription

Caption: Simplified DDR1 Signaling Pathway.

Off_Target_Investigation_Workflow A Unexpected Phenotype Observed with this compound B Hypothesize Off-Target Effect A->B C In Silico Analysis (e.g., Kinase Homology) B->C D In Vitro Kinase Profiling (e.g., KinomeScan) B->D E Cellular Target Engagement (e.g., CETSA) D->E F Validate with Orthogonal Method (e.g., siRNA, 2nd Inhibitor) E->F G Confirm Off-Target Phenotype F->G

Caption: Experimental Workflow for Off-Target Investigation.

Troubleshooting_Decision_Tree Start Unexpected Result Q1 Is the phenotype consistent with DDR1 knockdown? Start->Q1 A1_Yes Likely On-Target Effect. Optimize dose and conditions. Q1->A1_Yes Yes A1_No Potential Off-Target Effect. Q1->A1_No No Q2 Is there unexpected cell toxicity? A1_No->Q2 A2_Yes Perform dose-response. Lower concentration. Q2->A2_Yes Yes A2_No Profile related signaling pathways. Q2->A2_No No

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Preventing Ddr1-IN-6 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments with this compound, with a specific focus on preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into the cell culture medium. Why is this happening and how can I prevent it?

A1: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated DMSO stock into an aqueous environment like cell culture media. This occurs because the compound is poorly soluble in water. Here are several strategies to prevent precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%. While this compound is soluble in DMSO, a high final concentration of DMSO can be toxic to cells.

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO has a reduced ability to solubilize hydrophobic compounds, which can lead to precipitation upon dilution. Always use fresh, anhydrous, research-grade DMSO for preparing your stock solutions.

  • Pre-warm the Media: Before adding the this compound stock solution, gently pre-warm your cell culture media to 37°C. This can help improve the solubility of the compound.

  • Stepwise Dilution: Instead of directly adding the concentrated DMSO stock to the full volume of media, perform a serial dilution. First, dilute the DMSO stock in a smaller volume of pre-warmed media, vortex or mix gently, and then add this intermediate dilution to the rest of your media.

  • Increase Mixing and Incubation Time: After adding this compound to the media, ensure thorough but gentle mixing. You can incubate the media containing the inhibitor at 37°C for a short period (e.g., 15-30 minutes) before adding it to your cells to allow for better dissolution.

Q2: What is the recommended procedure for preparing a this compound stock solution?

A2: To prepare a stable and effective stock solution of this compound, follow these steps:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, you can gently warm the tube to 37°C and use a sonicator or vortex mixer until the compound is fully dissolved.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q3: Can components of the cell culture medium, like serum, affect the solubility of this compound?

A3: Yes, components in the cell culture medium, particularly fetal bovine serum (FBS), can influence the behavior of small molecule inhibitors. Serum proteins can sometimes bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of aggregates and precipitation. If you are observing precipitation, you could try the following:

  • Reduce Serum Concentration: If your cell line tolerates it, try reducing the serum concentration in your media during the treatment with this compound.

  • Use Serum-Free Media: For short-term experiments, you may be able to use a serum-free medium for the duration of the inhibitor treatment.

  • Test Different Media Formulations: The composition of different basal media can vary. If precipitation is a persistent issue, testing a different type of medium might be beneficial.

Q4: Are there any alternative solvents or solubilizing agents I can use if DMSO is not working?

A4: While DMSO is the most common solvent for this compound, other options can be explored if precipitation persists. However, it is crucial to test the toxicity of any new solvent or agent on your specific cell line. Some potential alternatives include:

  • Ethanol: Absolute ethanol can be used to dissolve some hydrophobic compounds. However, it is generally more toxic to cells than DMSO, so the final concentration must be kept very low (typically <0.1%).

  • Polyethylene Glycol (PEG): A mixture of polyethylene glycol 400 (PEG400) and ethanol has been used as a vehicle for hydrophobic compounds in cell culture.[2] A common mixture is 55% PEG400 and 45% absolute ethanol, used at a final concentration of 0.1% in the growth medium.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility. Beta-cyclodextrins are often used for this purpose.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding DMSO stock to media. Poor aqueous solubility of this compound.1. Lower the final concentration of this compound if experimentally feasible.2. Increase the final DMSO concentration slightly (while staying within the non-toxic range for your cells, typically <0.5%).3. Pre-warm the media to 37°C before adding the inhibitor.4. Add the DMSO stock to the media dropwise while gently swirling.5. Perform a serial dilution of the DMSO stock in a small volume of media before adding to the final volume.
Precipitate forms over time in the incubator. Compound is coming out of solution at 37°C.1. Ensure the final concentration is not at the limit of solubility.2. Check for any temperature fluctuations in your incubator.3. Consider using a medium with a different pH or buffer system, as solubility can be pH-dependent.
Cloudiness or film observed on the surface of the culture plate. Non-specific binding to plasticware.1. Pre-coat the wells with a protein solution like poly-D-lysine or collagen, if compatible with your experiment.2. Use low-binding microplates.
Inconsistent experimental results. Partial precipitation leading to variable effective concentrations.1. Visually inspect your media for any signs of precipitation before adding it to cells.2. Prepare fresh dilutions for each experiment.3. If precipitation is unavoidable, consider centrifuging the media after dilution and using the supernatant, though this will alter the final concentration.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

  • Thaw a single-use aliquot of your 10 mM this compound in DMSO stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is fully dissolved.

  • Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Calculate the volume of the stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock.

  • Add the calculated volume of the this compound stock solution directly to the pre-warmed media.

  • Immediately mix the solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution to treat your cells.

Protocol 2: Serial Dilution Method for Improved Solubility

  • Thaw a single-use aliquot of your 10 mM this compound in DMSO stock solution and pre-warm your complete cell culture medium to 37°C.

  • Prepare an intermediate dilution of this compound. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed media to get a 100 µM solution. Mix gently.

  • Add the required volume of the intermediate dilution to the final volume of your pre-warmed media to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 1 mL of the 100 µM intermediate dilution to 9 mL of media.

  • Mix gently and visually inspect for precipitation before use.

Mandatory Visualizations

DDR1 Signaling Pathway

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a downstream signaling cascade that regulates various cellular processes including cell proliferation, migration, and survival.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellPro Cell Proliferation mTOR->CellPro CellSurv Cell Survival mTOR->CellSurv RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro CellMig Cell Migration ERK->CellMig NFkB->CellSurv NFkB->CellMig

Canonical DDR1 signaling cascade upon collagen binding.

Experimental Workflow for Preparing this compound Working Solution

The following workflow outlines the recommended steps to minimize the risk of precipitation when preparing your this compound working solution for cell culture experiments.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in Anhydrous DMSO start->prep_stock dilute Dilute Stock Solution into Pre-warmed Media (Final DMSO < 0.1%) prep_stock->dilute warm_media Pre-warm Cell Culture Media to 37°C warm_media->dilute mix Mix Gently by Inversion dilute->mix inspect Visually Inspect for Precipitation mix->inspect treat_cells Treat Cells with Working Solution inspect->treat_cells No troubleshoot Troubleshoot: - Use Serial Dilution - Test Alternative Solvents inspect->troubleshoot Yes end End treat_cells->end troubleshoot->dilute

Recommended workflow for preparing this compound working solution.

References

Ddr1-IN-6 long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Ddr1-IN-6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: While specific long-term stability data for this compound powder is not publicly available, a similar pyrimidine-based kinase inhibitor, Ddr1-IN-1, is stable for at least 4 years when stored as a crystalline solid at -20°C. Based on this, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepared stock solutions of this compound in a suitable solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent like DMSO. If you encounter solubility issues, gentle warming of the tube to 37°C and sonication in an ultrasonic bath can help to fully dissolve the compound.[1] For in vivo experiments, specific formulations may be required to ensure solubility and bioavailability.

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by inhibiting the auto-phosphorylation of DDR1 at tyrosine residue 513 (Y513), which is a critical step in the activation of its downstream signaling pathways.[1][2] This inhibition has been shown to have anti-cancer activity.[1][2]

Quantitative Data Summary

ParameterThis compoundDdr1-IN-1 (for comparison)
IC50 (DDR1) 9.72 nM[1][2]105 nM
IC50 (DDR1b Y513 auto-phosphorylation) 9.7 nM[1][2]86.7 nM (EC50 in cells)
Solid Form Stability Data not available≥ 4 years at -20°C
Stock Solution Stability (-80°C) Up to 6 months[1]Not specified
Stock Solution Stability (-20°C) Up to 1 month[1]Not specified

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Compound Activity - Improper storage leading to degradation.- Repeated freeze-thaw cycles of stock solution.- Ensure the compound is stored as recommended in the FAQs.- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Prepare fresh stock solutions if degradation is suspected.
Compound Precipitation in Cell Culture Media - Poor solubility of the compound in aqueous media.- High final concentration of the compound.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid toxicity and precipitation.- If precipitation occurs, try preparing a fresh dilution from the stock solution and add it to the media while vortexing.- For persistent issues, consider using a different solvent or a formulation with solubility enhancers, if compatible with your experimental setup.[3][4]
Inconsistent or Unexpected Experimental Results - Off-target effects of the inhibitor.- Variability in cell line response.- Altered immune response in vivo.- Be aware that while this compound is selective, off-target effects are possible, especially at higher concentrations. Some DDR1 inhibitors have known interactions with other kinases like Bcr-Abl.[5]- Test a range of concentrations to determine the optimal dose for your specific cell line and assay.- Note that DDR1 inhibition can sometimes lead to unexpected biological outcomes, such as increased tumor growth in certain models, potentially due to altered immune cell infiltration.[6][7]
No Inhibition of DDR1 Phosphorylation - Inactive compound.- Insufficient collagen stimulation.- Problems with the Western blot protocol.- Verify the activity of your this compound stock with a positive control if available.- Ensure that cells are properly stimulated with collagen to induce DDR1 phosphorylation. The kinetics of DDR1 phosphorylation can be slow.[8]- Optimize your Western blot protocol for detecting phosphorylated proteins, including the use of phosphatase inhibitors during cell lysis.

Experimental Protocols

Protocol 1: Assessment of this compound Activity via Western Blot for Phospho-DDR1

This protocol details the steps to assess the inhibitory activity of this compound on collagen-induced DDR1 phosphorylation in a cell-based assay.

Materials:

  • Cells expressing DDR1 (e.g., T47D breast cancer cells)

  • This compound

  • Collagen Type I

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-DDR1 (Tyr513), anti-total-DDR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in serum-free medium overnight.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with collagen I (e.g., 20-50 µg/mL) for the desired time (e.g., 90 minutes to 18 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-DDR1 antibody as a loading control.

Protocol 2: Cell Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Proliferation Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the log of the inhibitor concentration and calculate the IC50 value using a suitable software.

Visualizations

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 p-DDR1 (Y513) DDR1->pDDR1 Autophosphorylation SHC1 SHC1 pDDR1->SHC1 PI3K PI3K pDDR1->PI3K STAT3 STAT3 pDDR1->STAT3 GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses STAT3->Cell_Responses Ddr1_IN_6 This compound Ddr1_IN_6->pDDR1 Inhibits

DDR1 Signaling Pathway and Inhibition by this compound

Troubleshooting_Workflow Start Inconsistent/Negative Results Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, freeze-thaw cycles) Check_Storage->Check_Handling Storage OK New_Compound Prepare Fresh Stock/Order New Lot Check_Storage->New_Compound Improper Storage Check_Solubility Assess Compound Solubility (Precipitation in media) Check_Handling->Check_Solubility Handling OK Check_Handling->New_Compound Improper Handling Check_Protocol Examine Experimental Protocol (Collagen stimulation, antibody) Check_Solubility->Check_Protocol Solubility OK Optimize_Solvent Optimize Solvent/Formulation Check_Solubility->Optimize_Solvent Precipitation Check_Cells Evaluate Cell Line (DDR1 expression, passage number) Check_Protocol->Check_Cells Protocol OK Optimize_Protocol Optimize Assay Conditions Check_Protocol->Optimize_Protocol Protocol Issue Validate_Cells Validate Cell Line Check_Cells->Validate_Cells Cell Issue Success Problem Resolved Check_Cells->Success Cells OK New_Compound->Start Optimize_Solvent->Start Optimize_Protocol->Start Validate_Cells->Start

Troubleshooting Workflow for this compound Experiments

Experimental_Workflow Start Start Experiment Prep_Stock Prepare this compound Stock (DMSO, aliquot, store at -80°C) Start->Prep_Stock Seed_Cells Seed DDR1-expressing Cells Prep_Stock->Seed_Cells Starve Serum Starve Cells Seed_Cells->Starve Pretreat Pre-treat with this compound Starve->Pretreat Stimulate Stimulate with Collagen Pretreat->Stimulate Lyse Lyse Cells with Phosphatase Inhibitors Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify WB Western Blot for p-DDR1 Quantify->WB Analyze Analyze Results WB->Analyze

General Workflow for a this compound Inhibition Assay

References

Technical Support Center: Ddr1-IN-6 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Ddr1-IN-6, a discoidin domain receptor 1 (DDR1) inhibitor, in western blotting experiments.

Note: Information on "this compound" is not widely available in published literature. This guide is based on troubleshooting for the known, potent, and selective DDR1 inhibitor, DDR1-IN-1 , and general principles of western blotting for receptor tyrosine kinases. The principles and troubleshooting steps are expected to be highly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is presumed to be a selective inhibitor of the DDR1 receptor tyrosine kinase. DDR1 is activated by binding to various types of collagen, which leads to its autophosphorylation and the initiation of downstream signaling pathways that regulate cell proliferation, migration, and extracellular matrix remodeling.[1][2] Inhibitors like Ddr1-IN-1 function by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent signal transduction.[3]

Q2: What is the expected molecular weight of DDR1 on a western blot?

The full-length, glycosylated form of DDR1 typically migrates at approximately 125 kDa.[4] A non-glycosylated form may be observed at around 100 kDa.[4] Under non-reducing conditions, a dimeric form of DDR1 may be visible at ~250 kDa, as DDR1 can form constitutive dimers.[5]

Q3: Should this compound treatment affect total DDR1 protein levels?

Typically, kinase inhibitors like this compound are designed to block the activity (i.e., phosphorylation) of the target protein, not its expression level. Therefore, you should expect to see a decrease in phosphorylated DDR1 (p-DDR1) signal with little to no change in total DDR1 levels after treatment.[6] However, long-term treatment or cell-type-specific effects could potentially influence protein turnover, so it is crucial to always probe for both total and phosphorylated forms of the protein.

Q4: How do I prepare samples from cells treated with this compound?

It is critical to preserve the phosphorylation state of DDR1. Always lyse cells in a buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[6][7] Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.

Troubleshooting Guide

Issue 1: Weak or No Signal for DDR1 or p-DDR1
Question Potential Cause Solution
Why is there no band for my protein of interest? Ineffective Antibody: The primary antibody may not be recognizing the target protein.- Ensure you are using an antibody validated for western blotting and for the correct species. - Run a positive control (e.g., lysate from a cell line known to express high levels of DDR1, such as T-47D or certain oral squamous cell carcinoma lines).[8] - Check the antibody datasheet for the recommended dilution and diluent (e.g., 5% BSA in TBS-T is often recommended for phospho-antibodies).
Low Protein Abundance: The target protein may be expressed at low levels in your cell or tissue type.- Increase the amount of protein loaded per lane (aim for 20-40 µg of total protein). - Consider an enrichment step, such as immunoprecipitation (IP) for DDR1, before running the western blot.
Poor Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane.- Confirm successful transfer by staining the membrane with Ponceau S before the blocking step.[9] - For large proteins like DDR1 (~125 kDa), optimize the transfer time and voltage. Consider an overnight wet transfer at 4°C. - Ensure the PVDF membrane was activated with methanol before transfer.
Inactive Secondary Antibody or Substrate: The detection reagents may be compromised.- Use a fresh dilution of the secondary antibody. - Ensure the HRP-conjugated secondary antibody is not inhibited by sodium azide in the wash buffers.[9] - Use fresh chemiluminescent substrate. To test activity, you can mix a small amount of the two substrate components and add a tiny drop of HRP-conjugated secondary antibody; it should glow brightly.
Why is my phospho-DDR1 signal gone after this compound treatment, but my total DDR1 is also weak? Sub-optimal Lysis/Sample Handling: Protein degradation may have occurred.- Ensure protease and phosphatase inhibitors were added to the lysis buffer immediately before use.[10] - Perform all sample preparation steps on ice.
Issue 2: High Background or Non-Specific Bands
Question Potential Cause Solution
Why is my entire blot blotchy or showing high background? Inadequate Blocking: The blocking step was not sufficient to prevent non-specific antibody binding.- Increase the blocking time to 1-2 hours at room temperature. - Optimize the blocking agent. While 5% non-fat milk is common, 5% Bovine Serum Albumin (BSA) is often recommended for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.[11]
Antibody Concentration Too High: The primary or secondary antibody concentration is excessive.- Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background. Start with the dilution recommended on the datasheet (e.g., 1:1000) and test more dilute conditions.[12] - Dilute the secondary antibody further (e.g., 1:5,000 to 1:20,000).
Insufficient Washing: Unbound antibodies were not adequately washed away.- Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent, such as TBS with 0.1% Tween-20 (TBS-T).
Why am I seeing multiple bands when I only expect one for DDR1? Protein Isoforms/Modifications: DDR1 has multiple isoforms and can be glycosylated, leading to different band sizes.- Consult the antibody datasheet and literature to see if multiple bands are expected for your specific cell type and conditions. The glycosylated form is ~125 kDa, while the non-glycosylated form is ~100 kDa.[4]
Protein Dimers/Oligomers: DDR1 can form stable dimers.- To differentiate between monomers and dimers, prepare a sample without a reducing agent (like β-mercaptoethanol or DTT) in the loading buffer and run it alongside your reduced sample. A band at ~250 kDa in the non-reduced lane indicates a dimer.[5]
Protein Degradation: The sample was not handled properly, leading to breakdown products.- Use fresh lysis buffer with protease inhibitors and keep samples cold. Degradation products often appear as a ladder of lower molecular weight bands.[9]

Experimental Protocols & Data

DDR1 Inhibition and Western Blot Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., T-47D breast cancer cells) and grow to 70-80% confluency.

    • Serum starve cells for 12-24 hours if investigating collagen-induced phosphorylation.

    • Pre-treat cells with this compound at desired concentrations (e.g., 10 nM to 1 µM) for 1-2 hours.[7]

    • If applicable, stimulate cells with collagen (e.g., 10 µg/mL Type I collagen) for the recommended time (DDR1 phosphorylation can be slow, requiring 1-2 hours).[7]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add 4x Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol) and boil at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. For a 125 kDa protein, a wet transfer at 100V for 90-120 minutes or overnight at 25V at 4°C is recommended.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., rabbit anti-p-DDR1 or rabbit anti-DDR1) diluted in 5% BSA in TBS-T (typically 1:1000) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in 5% non-fat milk in TBS-T for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager or film.

Quantitative Data Summary

The following table shows representative data from an experiment measuring the effect of this compound on collagen-induced DDR1 phosphorylation. Signal intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).

TreatmentThis compound Conc. (nM)Collagen (10 µg/mL)p-DDR1 Signal (Normalized)Total DDR1 Signal (Normalized)
Vehicle0-0.151.05
Vehicle0+1.001.02
Inhibitor10+0.651.01
Inhibitor100+0.201.04
Inhibitor1000+0.050.99

Visual Guides

DDR1 Signaling Pathway

DDR1_Signaling Collagen Collagen DDR1 DDR1 Receptor Dimer Collagen->DDR1 Binds pDDR1 Phosphorylated DDR1 (Autophosphorylation) DDR1->pDDR1 Activates SHP2 SHP-2 pDDR1->SHP2 PI3K PI3K pDDR1->PI3K MAPK MAPK Pathway (e.g., ERK) pDDR1->MAPK Response Cellular Responses (Migration, Proliferation, Matrix Remodeling) SHP2->Response PI3K->Response MAPK->Response Inhibitor This compound Inhibitor->pDDR1 Blocks

Caption: Simplified DDR1 signaling cascade upon collagen binding and its inhibition.

Western Blot Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure A Cell Treatment (with this compound) B Cell Lysis (with Phos/Prot Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (e.g., anti-p-DDR1) F->G H Secondary Antibody G->H I Detection (ECL) H->I J Data Analysis (Densitometry) I->J

Caption: Standard workflow for a this compound western blot experiment.

Troubleshooting Logic Diagram

WB_Troubleshooting Start Problem with Blot? NoSignal No / Weak Signal Start->NoSignal Yes HighBg High Background Start->HighBg Yes MultiBand Multiple Bands Start->MultiBand Yes CheckTransfer Check Transfer (Ponceau S) NoSignal->CheckTransfer CheckBlocking Optimize Blocking (Time, Agent) HighBg->CheckBlocking CheckDegradation Check for Degradation (Use fresh inhibitors) MultiBand->CheckDegradation CheckAntibody Check Antibody Dilution & Positive Control CheckTransfer->CheckAntibody Transfer OK CheckProtein Increase Protein Load or Enrich Target CheckAntibody->CheckProtein Antibody OK CheckWashing Increase Washes CheckBlocking->CheckWashing Blocking OK TitrateAb Titrate Antibodies (Primary & Secondary) CheckWashing->TitrateAb Washes OK CheckNonReducing Run Non-Reducing Gel (Check for dimers) CheckDegradation->CheckNonReducing No Degradation

Caption: Decision tree for troubleshooting common western blot issues.

References

Technical Support Center: In Vivo Studies with DDR1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: It is important to clarify that DDR1-IN-6 is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase and not a vehicle control. A vehicle control is an inactive substance used as a carrier for the active ingredient being tested. This guide provides technical support for researchers and scientists using this compound in in vivo experimental settings and outlines the proper use of a corresponding vehicle control.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2] It functions by inhibiting the autophosphorylation of DDR1, a critical step in its activation.[1][2] The activation of DDR1 is triggered by binding to collagen, which then initiates downstream signaling pathways involved in cellular processes like proliferation, migration, and differentiation.[3][4] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer and fibrosis.[3][5]

2. How should I prepare this compound for in vivo administration?

Proper formulation is crucial for the effective delivery of this compound in animal models. Due to its hydrophobic nature, this compound is insoluble in water. A common method for preparing a formulation for oral or intraperitoneal administration involves a two-step process:

  • Step 1: Stock Solution Preparation: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]

  • Step 2: Final Formulation: The DMSO stock solution should then be further diluted in a suitable vehicle for in vivo use. A frequently used vehicle for similar kinase inhibitors is corn oil.[1] The final concentration of DMSO in the formulation should be minimized to avoid toxicity.

3. What is the appropriate vehicle control for in vivo studies with this compound?

The vehicle control group is essential for differentiating the pharmacological effects of this compound from any effects caused by the delivery vehicle itself. The vehicle control solution should contain the exact same components as the drug formulation, in the same proportions, but without this compound. For example, if your final drug formulation is 5% DMSO in corn oil, your vehicle control should also be 5% DMSO in corn oil.

4. What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] It is advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the final formulation. The solubility of this compound may be exceeded. The ratio of DMSO to the oil-based vehicle may be too low.- Increase the proportion of DMSO in the final formulation, keeping in mind the potential for DMSO toxicity at higher concentrations. - Prepare the formulation fresh before each administration. - Gently warm and vortex the solution before administration to ensure it is fully dissolved.
Inconsistent or lack of in vivo efficacy. - Poor Bioavailability: The formulation may not be optimal for absorption. - Incorrect Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. - Compound Degradation: The inhibitor may be unstable in the formulation or under the experimental conditions.- Optimize Formulation: Experiment with different vehicle compositions. For some kinase inhibitors, formulations including PEG300 and Tween 80 have been used to improve solubility and bioavailability.[6] - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific animal model and disease context. - Confirm Target Engagement: After administration, collect tissue samples to measure the levels of phosphorylated DDR1 to confirm that the inhibitor is reaching its target and exerting its intended effect.
Observed toxicity or adverse effects in the animal model. - Vehicle Toxicity: High concentrations of DMSO can be toxic to animals. - Off-Target Effects: Although this compound is selective, like most kinase inhibitors, it may have off-target effects at higher concentrations.[7][8]- Reduce DMSO Concentration: Keep the final DMSO concentration in the administered formulation as low as possible (ideally under 10%). - Include a Vehicle Control Group: This is critical to determine if the observed toxicity is due to the vehicle or the inhibitor. - Conduct a Toxicity Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. - Monitor for Off-Target Effects: Assess markers of toxicity in relevant organs (e.g., liver, kidney) through histology and blood chemistry analysis.
Difficulty interpreting results due to variability. - Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor or vehicle. - Animal-to-Animal Variation: Biological differences between individual animals.- Standardize Administration Technique: Ensure consistent volume and route of administration for all animals. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power. - Randomize Animals: Randomly assign animals to treatment and control groups to minimize bias.

Quantitative Data

The following table summarizes the in vitro potency of this compound.

Parameter Value Assay Details Reference
IC50 (DDR1) 9.72 nMInhibition of DDR1 kinase activity.[2]
IC50 (DDR1b autophosphorylation) 9.7 nMInhibition of auto-phosphorylation of DDR1b (Y513).[1]
IC50 (Collagen Production) 13 nMInhibition of collagen production in human hepatic stellate cells (LX-2) after 24 hours.[1]
CC50 (Cytotoxicity) 3 µMCytotoxicity in LX-2 cells after 72 hours.[1]

Experimental Protocols

General Protocol for an In Vivo Study Using this compound

This protocol provides a general framework. Specific parameters such as dosage, administration route, and treatment schedule should be optimized for your specific experimental model.

1. Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes and syringes

2. Preparation of this compound Formulation and Vehicle Control:

  • This compound Stock Solution (e.g., 10 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration.

    • Gently warm to 37°C and sonicate until the powder is completely dissolved.

  • Final this compound Formulation (e.g., 1 mg/mL):

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add the appropriate volume of sterile corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 1 mg/mL solution from a 10 mg/mL stock, you would add 100 µL of the stock solution to 900 µL of corn oil.

    • Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.

  • Vehicle Control Formulation:

    • In a sterile tube, mix DMSO and corn oil in the same ratio as the final this compound formulation (e.g., 10% DMSO in corn oil).

    • Vortex thoroughly.

3. Animal Dosing:

  • Determine the appropriate dose based on previous studies with DDR1 inhibitors or a pilot dose-response study. For another DDR1 inhibitor, 7rh, a dose of 50 mg/kg was administered daily by oral gavage.

  • Administer the this compound formulation or the vehicle control to the respective animal groups via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Ensure the volume of administration is appropriate for the size of the animal.

4. Monitoring and Endpoint Analysis:

  • Monitor the animals regularly for any signs of toxicity or adverse effects.

  • At the end of the study, collect tissues of interest for downstream analysis (e.g., Western blot for p-DDR1, histology, gene expression analysis).

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation PI3K_Akt PI3K/Akt Pathway p_DDR1->PI3K_Akt MAPK MAPK Pathway p_DDR1->MAPK NF_kB NF-kB Pathway p_DDR1->NF_kB DDR1_IN_6 This compound DDR1_IN_6->p_DDR1 Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK->Cell_Proliferation Cell_Migration Cell Migration MAPK->Cell_Migration NF_kB->Cell_Survival

Caption: DDR1 Signaling Pathway and the inhibitory action of this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Animal_Grouping Randomize Animals into Treatment & Control Groups Formulation->Animal_Grouping Vehicle Prepare Vehicle Control Vehicle->Animal_Grouping Administration Administer this compound or Vehicle Control Animal_Grouping->Administration Monitoring Monitor Animal Health and Tumor Growth Administration->Monitoring Tissue_Collection Collect Tissues at Endpoint Monitoring->Tissue_Collection Target_Engagement Assess Target Engagement (e.g., p-DDR1) Tissue_Collection->Target_Engagement Efficacy_Analysis Analyze Therapeutic Efficacy Tissue_Collection->Efficacy_Analysis Toxicity_Analysis Evaluate Toxicity Tissue_Collection->Toxicity_Analysis

Caption: General experimental workflow for an in vivo study with this compound.

Troubleshooting_Logic Start Inconsistent or No In Vivo Effect Observed Check_Formulation Is the formulation stable and homogenous? Start->Check_Formulation Optimize_Formulation Optimize Vehicle Composition (e.g., add co-solvents) Check_Formulation->Optimize_Formulation No Check_Dosage Is the dosage sufficient? Check_Formulation->Check_Dosage Yes Optimize_Formulation->Check_Dosage Dose_Response Conduct a Dose-Response Study Check_Dosage->Dose_Response No Check_Target_Engagement Is the target being inhibited in vivo? Check_Dosage->Check_Target_Engagement Yes Dose_Response->Check_Target_Engagement Measure_pDDR1 Measure p-DDR1 levels in tissues Check_Target_Engagement->Measure_pDDR1 No Consider_Other Consider other factors: - Compound stability - Animal model suitability Check_Target_Engagement->Consider_Other Yes Measure_pDDR1->Consider_Other

References

Ddr1-IN-6 activity confirmation in new cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers confirming the activity of DDR1-IN-6 in new cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of the DDR1 kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on DDR1 and its downstream substrates. This inhibition blocks the autophosphorylation of DDR1 and subsequent activation of downstream signaling pathways.[2][3] this compound has demonstrated an IC50 of 9.72 nM for DDR1.[1]

Q2: In which cellular pathways is DDR1 involved?

A2: DDR1 is a receptor for collagen and its activation influences a multitude of cellular processes.[4][5] Key signaling pathways regulated by DDR1 include:

  • PI3K/AKT/mTOR pathway: Involved in cell survival, growth, and proliferation.[6]

  • MAPK/ERK pathway: Regulates cell proliferation, differentiation, and migration.[6][7]

  • NF-κB pathway: Plays a crucial role in inflammation and cell survival.[6][8]

  • Notch signaling pathway: Involved in cell fate decisions and proliferation.[8][9]

DDR1 activation is implicated in pathological conditions such as cancer, inflammation, and fibrosis.[6][9]

Q3: What are the critical first steps before testing this compound in a new cell line?

A3: Before initiating experiments, it is crucial to:

  • Confirm DDR1 Expression: Verify that your target cell line expresses DDR1 at the protein level. Not all cell lines express DDR1, and the level of expression can vary significantly.[10][11] Western blotting is the most common method for this.

  • Establish a Collagen Stimulation Protocol: DDR1 is activated by its ligand, collagen.[5] It is essential to optimize the concentration of collagen and the stimulation time to induce robust DDR1 phosphorylation in your cell line.

  • Determine the Optimal Concentration of this compound: Perform a dose-response curve to determine the effective concentration range of this compound for inhibiting DDR1 phosphorylation in your specific cell line.

Q4: How can I confirm that this compound is active in my cell line?

A4: The most direct way to confirm activity is to assess the phosphorylation status of DDR1. Upon stimulation with collagen, DDR1 undergoes autophosphorylation. Pre-treatment with this compound should inhibit this phosphorylation in a dose-dependent manner. This can be visualized using Western blotting with an antibody specific for phosphorylated DDR1 (e.g., phospho-DDR1 Tyr513).[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of DDR1 phosphorylation observed after this compound treatment. 1. Low or no DDR1 expression: The cell line may not express sufficient levels of DDR1.[10][11] 2. Inactive this compound: The compound may have degraded. 3. Suboptimal collagen stimulation: The concentration or incubation time of collagen may be insufficient to activate DDR1. 4. Incorrect this compound concentration: The concentration used may be too low to be effective in the chosen cell line.1. Confirm DDR1 protein expression by Western blot. If expression is low, consider using a different cell line or overexpressing DDR1. 2. Use a fresh stock of this compound. Ensure proper storage conditions as per the manufacturer's instructions. 3. Optimize the collagen stimulation protocol by testing a range of concentrations and time points. 4. Perform a dose-response experiment to determine the IC50 of this compound in your cell line.
High background phosphorylation of DDR1 in unstimulated cells. 1. High basal DDR1 activity: Some cell lines may exhibit constitutive DDR1 phosphorylation. 2. Serum in culture media: Serum contains growth factors that can activate signaling pathways leading to DDR1 phosphorylation.1. This can be a characteristic of the cell line. Proceed with the experiment, ensuring a clear distinction between basal and collagen-stimulated phosphorylation. 2. Serum-starve the cells for several hours or overnight before collagen stimulation to reduce background signaling.
Inconsistent results between experiments. 1. Variable cell confluence: Cell density can affect signaling responses. 2. Inconsistent reagent preparation: Variations in the preparation of collagen, this compound, or lysis buffers. 3. Passage number of cells: High passage numbers can lead to phenotypic and signaling changes.1. Ensure that cells are seeded at the same density and have reached a consistent confluence at the time of the experiment. 2. Prepare fresh reagents for each experiment and use consistent protocols. 3. Use cells within a defined low passage number range.
Cell death observed at effective concentrations of this compound. 1. Off-target effects: At higher concentrations, kinase inhibitors can inhibit other kinases, leading to toxicity.[12] 2. DDR1 is essential for cell survival: In some cell lines, DDR1 signaling may be critical for survival.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Use concentrations below the toxic threshold. 2. This may be an expected outcome of DDR1 inhibition in certain contexts. Correlate the timing of cell death with the inhibition of DDR1 phosphorylation.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. Note that IC50 values can vary between biochemical assays and cell-based assays, and among different cell lines.[13]

CompoundAssay TypeTargetIC50Reference
This compound Biochemical AssayDDR19.72 nM[1]
This compound Cell-based Assay (inhibition of collagen production)DDR113 nM (in LX-2 cells)[1]
DDR1-IN-1 Biochemical AssayDDR1105 nM[2][3]
Imatinib Biochemical AssayDDR141-43 nM[2][3]
Nilotinib Biochemical AssayDDR13.7 nM[3]
Dasatinib Biochemical AssayDDR11.35 nM[3]

Experimental Protocols

Protocol 1: Western Blot for DDR1 Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit collagen-induced DDR1 phosphorylation.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Serum-free medium

  • Collagen I (e.g., from rat tail)

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-DDR1 (e.g., Tyr513), anti-total-DDR1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluence.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or DMSO vehicle control for 1-2 hours.

  • Collagen Stimulation: Add collagen I to a final concentration of 10-50 µg/mL (this needs to be optimized for your cell line) and incubate for 30-90 minutes at 37°C.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 and loading control signals.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0 to 10 µM) or DMSO vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Measurement: Incubate for 15-30 minutes at room temperature with shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK/ERK DDR1->MAPK NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Migration Migration MAPK->Migration NFkB->Survival Inflammation Inflammation NFkB->Inflammation Notch->Proliferation DDR1_IN_6 This compound DDR1_IN_6->DDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cell Line B Confirm DDR1 Expression (Western Blot) A->B C Optimize Collagen Stimulation B->C D Seed Cells & Serum Starve C->D E Pre-treat with this compound D->E J Cell Viability Assay (MTT) D->J F Stimulate with Collagen E->F G Lyse Cells F->G H Western Blot for p-DDR1 & Total DDR1 G->H I Quantify Inhibition H->I

Caption: Experimental workflow for confirming this compound activity in a new cell line.

Troubleshooting_Tree Start No inhibition of p-DDR1 observed Q1 Is DDR1 expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Choose new cell line or overexpress DDR1 Q1->A1_No Q2 Is collagen stimulation optimized? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Optimize collagen concentration and time Q2->A2_No Q3 Is this compound concentration and quality adequate? A2_Yes->Q3 A3_Yes Yes Check for other issues: cell confluence, passage number, off-target effects Q3->A3_Yes A3_No No Perform dose-response and use fresh compound Q3->A3_No

References

Interpreting unexpected results with Ddr1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this selective DDR1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions as a Type II kinase inhibitor, binding to the 'DFG-out' inactive conformation of the kinase domain.[1] This prevents the ATP from binding, thereby inhibiting the autophosphorylation of DDR1 that is induced by collagen.[1][2]

Q2: What are the expected cellular effects of this compound treatment?

Given that DDR1 is involved in cell proliferation, migration, invasion, and extracellular matrix remodeling, treatment with this compound is expected to inhibit these processes in DDR1-dependent cell lines.[2][3] Specifically, you would anticipate a reduction in collagen-induced cell migration and invasion, and in some contexts, a decrease in cell viability and proliferation.[4]

Q3: How can I confirm that this compound is active in my cellular experiments?

The most direct method is to assess the phosphorylation status of DDR1. A successful experiment should show a dose-dependent decrease in phosphorylated DDR1 (pDDR1) upon treatment with this compound, typically assessed by Western blot.[2]

Troubleshooting Guide

Unexpected Result 1: No decrease in cell viability or proliferation after this compound treatment.
  • Question: I've treated my cancer cell line with this compound at the recommended concentration, but I'm not observing any anti-proliferative effects. Is the inhibitor not working?

  • Answer: This is a documented observation for selective DDR1 inhibitors like Ddr1-IN-1.[1] Here are several potential reasons and troubleshooting steps:

    • Cell Line Dependence: The anti-proliferative effect of DDR1 inhibition is highly cell-context dependent. Some cell lines may not rely on DDR1 signaling for proliferation. It has been observed that the more selective an inhibitor is for DDR1, the less likely it is to have a general anti-proliferative effect.[1] A multi-targeted inhibitor that also hits other kinases, Ddr1-IN-2, showed broader anti-proliferative activity.[1]

    • Confirm Target Engagement: First, verify that this compound is inhibiting its target in your cells. Perform a Western blot to check for a decrease in collagen-induced DDR1 phosphorylation. If pDDR1 is not decreasing, there may be an issue with inhibitor concentration, treatment time, or cell permeability.

    • Consider Combination Therapy: Studies have shown that Ddr1-IN-1's anti-proliferative effects can be significantly enhanced when combined with inhibitors of other signaling pathways, such as PI3K/mTOR inhibitors.[2]

    • Alternative Endpoints: DDR1's primary role may be more related to migration and invasion than proliferation in your specific cell model. Consider performing a Transwell migration or invasion assay to assess the inhibitor's effect on these phenotypes.[4]

Unexpected Result 2: Increased tumor growth or pro-tumorigenic effects in vivo.
  • Question: My in vivo experiments using a mouse model show that treatment with a DDR1 inhibitor is leading to increased tumor growth. This is the opposite of what I expected. Why is this happening?

  • Answer: This counterintuitive result has been observed in some preclinical models, particularly in immunocompetent mice.[5] The tumor microenvironment (TME) plays a crucial role.

    • Immune Microenvironment Modulation: DDR1 inhibition can alter the immune cell infiltration in the TME. Studies have shown that DDR1 knockout or inhibition can lead to a decrease in CD8+ cytotoxic T-cells and an increase in regulatory T-cells (Tregs), creating a more pro-tumorigenic environment.[5]

    • Recommendation: It is critical to analyze the immune cell populations within the tumors of your treated and control animals using techniques like flow cytometry or immunohistochemistry.

    • Therapeutic Context: These findings suggest that the efficacy of DDR1 inhibition may be highly dependent on the specific tumor type and its interplay with the immune system. Combination with immunotherapy could be a potential strategy to overcome this effect.

Unexpected Result 3: No change in downstream signaling pathways (e.g., pAKT, pERK).
  • Question: I've confirmed that this compound inhibits pDDR1, but I don't see any changes in the phosphorylation of downstream effectors like AKT or ERK. Why not?

  • Answer: DDR1 signaling is complex and can be context-dependent.[6]

    • Pathway Redundancy: Cells often have redundant signaling pathways. Even if DDR1 signaling is blocked, other receptor tyrosine kinases or signaling molecules may compensate to maintain the activation of pathways like PI3K/AKT or MAPK/ERK.

    • Cell-Specific Signaling: The specific downstream pathways activated by DDR1 can vary between cell types. For example, DDR1 activation leads to ERK activation in vascular smooth muscle cells but inhibits it in mesangial cells.[6]

    • Experimental Conditions: Ensure that the signaling pathway is actually activated by collagen in your cell system. You should have a positive control (collagen stimulation without inhibitor) that clearly shows an increase in pAKT or pERK.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity of Ddr1-IN-1 (a close analog of this compound) and other relevant kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorTarget KinaseIC50 (nM)Reference(s)
Ddr1-IN-1 DDR1105[2]
DDR2413[2]
Ddr1-IN-2 DDR147[2]
DDR2145[2]
Ponatinib DDR19[3]
DDR29[3]
Imatinib DDR141[3]
DDR271[3]
Dasatinib DDR11.35[6]

Table 2: Cellular Activity of Ddr1-IN-1 and Ddr1-IN-2

InhibitorAssayCell LineEC50 (nM)Reference(s)
Ddr1-IN-1 DDR1 AutophosphorylationU2OS86[2]
Ddr1-IN-2 DDR1 AutophosphorylationU2OS9[2]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated DDR1 (pDDR1)

This protocol is adapted from established methods for detecting phosphorylated proteins.[7][8][9]

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

    • Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[8][9]

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY792) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total DDR1.

Protocol 2: Cell Viability Assay (ATP-Based)

This protocol is based on the principle that ATP levels correlate with cell viability.[10]

  • Cell Plating:

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all measurements.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the results as percent viability versus inhibitor concentration and determine the IC50 value.

Protocol 3: Transwell Migration Assay

This protocol provides a general framework for assessing cell migration.[11][12]

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with an appropriate pore size (e.g., 8 µm).

    • If required for your cell type, pre-coat the underside of the membrane with an extracellular matrix protein like collagen I and allow it to dry.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Harvest the cells using trypsin and wash with serum-free media.

    • Resuspend the cells in serum-free media at a concentration of 1 x 10^5 cells/mL.

    • In the experimental group, pre-incubate the cell suspension with this compound at the desired concentration.

  • Assay Setup:

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the prepared cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cells (e.g., 4-24 hours).

  • Staining and Quantification:

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.

    • Stain the cells with a solution such as 0.1% crystal violet for 20-30 minutes.

    • Wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Image several random fields of view for each membrane using a microscope.

    • Count the number of migrated cells per field. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.[13]

Visualizations

Signaling Pathways

DDR1_Signaling_Pathway cluster_downstream Downstream Pathways Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 pDDR1 DDR1->pDDR1 Autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK (ERK) pDDR1->MAPK NFkB NF-κB pDDR1->NFkB Ddr1_IN_6 This compound Ddr1_IN_6->pDDR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Effects Cell Proliferation, Migration, Invasion, Survival mTOR->Cell_Effects MAPK->Cell_Effects NFkB->Cell_Effects

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection A 1. Seed Cells B 2. Pre-treat with This compound A->B C 3. Stimulate with Collagen B->C D 4. Cell Lysis (+ Phosphatase Inhibitors) C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Membrane Transfer F->G H 8. Block (5% BSA) G->H I 9. Primary Ab (pDDR1) H->I J 10. Secondary Ab I->J K 11. ECL Detection J->K

Caption: Key steps for Western blot analysis of DDR1 phosphorylation.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Serum-starve cells B 2. Resuspend cells in serum-free media +/- this compound A->B D 4. Add cells to Transwell insert C 3. Add chemoattractant to lower chamber E 5. Incubate (4-24h) D->E F 6. Remove non-migrated cells E->F G 7. Fix and Stain migrated cells F->G H 8. Image and Quantify G->H

References

Ddr1-IN-6 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Ddr1-IN-6, with a focus on lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2] It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] this compound has been shown to inhibit DDR1 with a half-maximal inhibitory concentration (IC50) of approximately 9.7 nM in biochemical assays.[1][2]

Q2: What are the common downstream signaling pathways affected by this compound?

A2: DDR1 activation, primarily by collagen, triggers several downstream signaling cascades involved in cell proliferation, migration, and survival.[4][5] By inhibiting DDR1, this compound can modulate pathways including:

  • PI3K/AKT/mTOR pathway: Involved in cell survival and proliferation.[4]

  • MAPK/ERK pathway: Regulates cell growth and differentiation.[4][6]

  • NF-κB signaling: Plays a role in inflammation and chemoresistance.[5]

  • Notch signaling pathway: Implicated in cell fate decisions and tumor growth.[5][7]

Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?

A3: Lot-to-lot variability in small molecule inhibitors can arise from several factors, including differences in purity, isomeric composition, or the presence of trace contaminants. While specific data on this compound variability is not publicly available, general principles for kinase inhibitors suggest that such inconsistencies can significantly impact experimental outcomes.[8][9] It is crucial to perform quality control checks on new lots of the inhibitor.

Q4: How should I prepare and store this compound to ensure its stability and activity?

A4: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO.[2][10] Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Before use, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of DDR1 Phosphorylation

If you observe a decrease in the inhibitory effect of a new lot of this compound on DDR1 phosphorylation, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Degraded Inhibitor Prepare a fresh stock solution of this compound from the new lot.Restoration of inhibitory activity.
Lower Potency of New Lot Perform a dose-response experiment with the new lot and compare the IC50 value to the previous lot.The new lot may require a higher concentration to achieve the same level of inhibition.
Inaccurate Concentration Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.Ensures that the final concentration in your experiment is correct.
Cellular Assay Issues Ensure consistent cell density, passage number, and serum conditions, as these can affect DDR1 expression and signaling.Consistent and reproducible results across experiments.

Example: Comparing IC50 Values Between Lots

Lot NumberIC50 (DDR1 Autophosphorylation)
Lot A (Previous)10 nM
Lot B (New)50 nM

This table illustrates a hypothetical scenario where Lot B is five-fold less potent than Lot A.

Issue 2: Inconsistent Cellular Phenotypes

Variability in the observed cellular effects (e.g., proliferation, migration) can be linked to the inhibitor's performance.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects Profile the new lot against a panel of kinases to check for changes in selectivity.Confirmation that the observed phenotype is due to DDR1 inhibition.
Cell Line Instability Perform STR profiling to authenticate your cell line and ensure consistent DDR1 expression levels via Western blot or qPCR.Reduces variability arising from the biological system.
Variability in Assay Conditions Standardize all experimental parameters, including incubation times, reagent concentrations, and plate types.Increased reproducibility of the phenotypic assay.

Experimental Protocols

DDR1 Autophosphorylation Assay (in vitro)

This protocol is for a cell-based assay to measure the inhibition of collagen-induced DDR1 autophosphorylation.

Materials:

  • Cells expressing DDR1 (e.g., U2OS-DDR1)

  • Serum-free cell culture medium

  • Collagen I (10 µg/mL final concentration)

  • This compound (various concentrations)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-DDR1 (Y513), anti-total-DDR1, and a loading control (e.g., GAPDH)

  • Western blot reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 16-24 hours.

  • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with collagen I (10 µg/mL) for 90 minutes at 37°C.[11]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Perform Western blotting with antibodies against phospho-DDR1, total DDR1, and a loading control.

  • Quantify band intensities to determine the extent of inhibition.

Visualizations

DDR1 Signaling Pathway

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK/ERK DDR1->MAPK NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Migration Migration MAPK->Migration NFkB->Survival Notch->Proliferation Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Troubleshooting Lot-to-Lot Variability

Troubleshooting_Workflow Start Inconsistent Results with New Lot QC Quality Control of New Lot Start->QC Biochemical_Assay Biochemical Assay (IC50) QC->Biochemical_Assay Cellular_Assay Cellular Assay (pDDR1) QC->Cellular_Assay Compare_IC50 Compare IC50 to Previous Lot Biochemical_Assay->Compare_IC50 Cellular_Assay->Compare_IC50 Adjust_Conc Adjust Working Concentration Compare_IC50->Adjust_Conc  IC50 within acceptable range Contact_Supplier Contact Supplier for Replacement Compare_IC50->Contact_Supplier  IC50 significantly different Proceed Proceed with Experiment Adjust_Conc->Proceed

Caption: Logical workflow for troubleshooting this compound lot-to-lot variability.

References

Technical Support Center: Ddr1-IN-6 Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity of the selective Ddr1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

Q2: What are the common impurities that might be present in a sample of this compound?

A2: While a definitive list of impurities depends on the specific synthetic route, potential impurities in this compound could include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Byproducts from key reactions: The synthesis of similar complex molecules often involves cross-coupling reactions like the Buchwald-Hartwig amination.[2][3][4][5] Potential byproducts from such reactions could include side products from incomplete reactions or side reactions of the catalyst.

  • Degradation products: this compound, like other small molecules, can degrade over time, especially if not stored correctly. Potential degradation pathways could involve hydrolysis of amide bonds or oxidation of electron-rich aromatic rings.

  • Residual solvents: Solvents used during synthesis and purification (e.g., DMSO, methanol, acetonitrile) may be present in the final product.

Q3: Which analytical techniques are recommended for assessing this compound purity?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. The most common and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative purity determination (qNMR).

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing - Silanol interactions with the basic nitrogen atoms in this compound. - Column overload. - Insufficient buffer capacity.- Use a high-purity silica column (Type B). - Add a competing base like triethylamine (TEA) to the mobile phase (use with caution, may not be MS-compatible). - Reduce the injection volume or sample concentration. - Increase the buffer concentration in the mobile phase.
Ghost Peaks - Contaminated mobile phase or injector. - Carryover from a previous injection.- Prepare fresh mobile phase using high-purity solvents. - Flush the injector and system thoroughly. - Include a needle wash step in the autosampler method.
Irreproducible Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation.- Prepare mobile phase carefully and consistently. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions.
LC-MS Analysis
Problem Possible Cause Solution
Poor Ionization of this compound or Impurities - Incorrect ionization mode (ESI positive/negative). - Inappropriate mobile phase additives.- this compound contains basic nitrogen atoms, so Electrospray Ionization (ESI) in positive mode is generally preferred. - Use MS-compatible mobile phase additives like formic acid or ammonium formate to promote protonation.
In-source Fragmentation - High cone voltage or source temperature.- Optimize the cone voltage and source temperature to minimize fragmentation and maximize the intensity of the molecular ion.
Difficulty in Identifying Unknown Impurity Peaks - Lack of fragmentation information.- Perform MS/MS analysis on the impurity peak to obtain fragmentation patterns, which can be used for structural elucidation.
NMR Analysis
Problem Possible Cause Solution
Broad Peaks - Sample aggregation. - Paramagnetic impurities.- Use a different deuterated solvent or adjust the sample concentration. - Filter the sample to remove any particulate matter.
Overlapping Peaks - Insufficient magnetic field strength. - Complex mixture of impurities.- Use a higher field NMR spectrometer for better resolution. - Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
Inaccurate Quantification (qNMR) - Incomplete relaxation of nuclei. - Poor choice of internal standard.- Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters. - Choose an internal standard with a sharp, well-resolved peak that does not overlap with any analyte signals.

Data Presentation

The following table provides an example of how to summarize quantitative data from different analytical techniques for a batch of this compound.

Analytical Technique Parameter Result Acceptance Criteria
HPLC-UV (254 nm) Purity (Area %)98.5%≥ 98.0%
Individual Impurity (Area %)< 0.1%≤ 0.2%
LC-MS Major Peak [M+H]⁺434.15434.15 ± 0.1
Impurity 1 [M+H]⁺450.14N/A
¹H NMR Structural ConfirmationConforms to structureConforms
Residual Solvents (DMSO)0.1% (w/w)≤ 0.5% (w/w)
qNMR Purity (by weight)98.2%≥ 98.0%

Experimental Protocols

HPLC Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

LC-MS Impurity Identification
  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Identify the [M+H]⁺ ion for this compound and any co-eluting or closely eluting peaks. For unknown impurities, perform MS/MS to obtain fragmentation data for structural elucidation.

Quantitative NMR (qNMR) Purity Assessment
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a peak in a region of the spectrum that is free from any this compound signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆.

    • Gently vortex to ensure complete dissolution.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest for both this compound and the internal standard (typically 30-60 seconds for accurate quantification).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds and Activates PI3K PI3K DDR1->PI3K Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) DDR1->MAPK_pathway Activates NFkB NF-κB DDR1->NFkB Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Cell_Responses Cellular Responses: - Proliferation - Migration - Invasion - Survival mTOR->Cell_Responses MAPK_pathway->Cell_Responses NFkB->Cell_Responses Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits

Caption: DDR1 Signaling Pathway and the inhibitory action of this compound.

Purity_Assessment_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Analysis Sample->NMR Purity_Quantification Purity Quantification (Area %) HPLC->Purity_Quantification Impurity_ID Impurity Identification (Molecular Weight) LCMS->Impurity_ID Structure_Confirmation Structural Confirmation & qNMR Purity NMR->Structure_Confirmation Final_Report Final Purity Report Purity_Quantification->Final_Report Impurity_ID->Final_Report Structure_Confirmation->Final_Report

Caption: Experimental workflow for assessing the purity of this compound.

References

Ddr1-IN-6 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Ddr1-IN-6, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution of this compound, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1][2] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of fresh DMSO. If solubility is a concern, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.[3]

Q2: How should I store the solid compound and its stock solutions to prevent degradation?

A2: Proper storage is critical to maintain the integrity of this compound. The solid compound should be stored at 4°C, sealed from moisture and light.[1][4] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][4]

Q3: What are the primary signs of this compound degradation?

A3: Degradation of this compound may manifest as a decrease in its inhibitory activity in your assays. This could be observed as a reduced ability to inhibit the auto-phosphorylation of DDR1 (Y513) at expected concentrations. Visual signs of degradation in the solid form may include a change in color from light yellow to a darker shade. For stock solutions, precipitation or cloudiness upon thawing can indicate insolubility or degradation.

Q4: Can this compound be used in in vivo studies?

A4: While the provided search results primarily focus on in vitro applications, the general principles of formulation for in vivo use with similar small molecule inhibitors can be applied. This often involves creating a suspension or a solution in a biocompatible vehicle. It is crucial to perform formulation and stability studies to ensure the compound's integrity and appropriate delivery in an animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no inhibition of DDR1 phosphorylation Degradation of this compound stock solution. Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (-80°C for long-term) and avoid repeated freeze-thaw cycles by using single-use aliquots.[3]
Incorrect concentration of this compound. Verify calculations for stock solution and dilutions. Use a calibrated pipette for accurate measurements.
Suboptimal assay conditions. Ensure that the collagen stimulation is sufficient to induce robust DDR1 phosphorylation in your control cells. The incubation time with this compound may also need optimization.
Precipitation observed in stock solution upon thawing Poor solubility. Gently warm the solution to 37°C and sonicate briefly to aid in re-dissolving the compound.[3] Using fresh, anhydrous DMSO for stock preparation is crucial.[1][2]
Freeze-thaw cycles. Prepare smaller, single-use aliquots to minimize the number of times the stock solution is thawed and refrozen.[3]
Inconsistent results between experiments Variability in stock solution. Use a consistent source and lot of this compound. Prepare a large batch of stock solution and aliquot for use across multiple experiments to minimize variability.
Light exposure. Protect the solid compound and stock solutions from light by storing them in amber vials or wrapping tubes in foil.[1][4]
Oxidation. While specific data on oxidation is not available, it is good practice to minimize the exposure of the compound to air. Purging aliquot tubes with an inert gas like argon or nitrogen before sealing can be considered for long-term storage.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (MW: 433.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound solid. For example, to make 1 mL of a 10 mM stock solution, you would need 4.33 mg.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex briefly to mix.

  • If the compound is not fully dissolved, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[3]

Cell-Based DDR1 Autophosphorylation Inhibition Assay

Materials:

  • Cells expressing DDR1 (e.g., U2OS cells)

  • Cell culture medium

  • Collagen Type I

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer

  • Antibodies: anti-phospho-DDR1 (Y513), anti-total-DDR1, and appropriate secondary antibodies.

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • The following day, starve the cells in serum-free medium for at least 4 hours.

  • Prepare serial dilutions of this compound in serum-free medium from your stock solution.

  • Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of Collagen Type I (e.g., 10-50 µg/mL) for the desired time (e.g., 30-90 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated and total DDR1 by Western blotting or ELISA.

Visualizations

DDR1 Signaling Pathway

DDR1_Signaling_Pathway DDR1 Signaling Pathway cluster_0 PI3K/AKT Pathway cluster_1 MAPK/ERK Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds DDR1_dimer DDR1 Dimerization & Autophosphorylation DDR1->DDR1_dimer Activates SHC1 SHC1 DDR1_dimer->SHC1 Recruits PI3K PI3K DDR1_dimer->PI3K Activates RAS RAS SHC1->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Responses Cellular Responses (Proliferation, Migration, Survival) mTOR->Cell_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses Ddr1_IN_6 This compound Ddr1_IN_6->DDR1_dimer Inhibits Autophosphorylation

Caption: A simplified diagram of the DDR1 signaling pathway.

Experimental Workflow for this compound Treatment

Experimental_Workflow Experimental Workflow for this compound Treatment start Start cell_culture Cell Seeding & Culture start->cell_culture serum_starve Serum Starvation cell_culture->serum_starve prepare_inhibitor Prepare this compound Dilutions serum_starve->prepare_inhibitor pre_treatment Pre-treatment with this compound prepare_inhibitor->pre_treatment collagen_stimulation Collagen Stimulation pre_treatment->collagen_stimulation cell_lysis Cell Lysis collagen_stimulation->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification western_blot Western Blot / ELISA protein_quantification->western_blot data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing this compound activity.

Troubleshooting Logic for Reduced this compound Activity

Troubleshooting_Logic Troubleshooting Logic for Reduced this compound Activity start Reduced/No Activity Observed check_stock Is the stock solution fresh? start->check_stock check_storage Was it stored correctly? check_stock->check_storage No check_assay Are assay controls working? check_stock->check_assay Yes new_stock Prepare fresh stock solution check_storage->new_stock Yes review_storage Review storage protocol (-80°C, single-use aliquots) check_storage->review_storage No check_concentration Are concentrations correct? check_assay->check_concentration Yes optimize_assay Optimize assay conditions (collagen conc., incubation time) check_assay->optimize_assay No check_concentration->new_stock Yes recalculate Recalculate and verify dilutions check_concentration->recalculate No

Caption: A logical diagram for troubleshooting reduced this compound activity.

References

Validation & Comparative

A Comparative Guide to DDR1 Inhibitors: Ddr1-IN-6 vs. DDR1-IN-1 and Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-6, with two other well-known DDR1 inhibitors, DDR1-IN-1 and the multi-targeted kinase inhibitor imatinib. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.

At a Glance: Performance Comparison

The following tables summarize the key performance metrics of this compound, DDR1-IN-1, and imatinib based on available biochemical and cellular assay data.

Biochemical Potency (IC50)
Inhibitor DDR1 (nM) DDR2 (nM)
This compound9.72[1]Data not available
DDR1-IN-1105[2][3][4][5]413[2][3][4][5]
Imatinib41[6]71[6]
Cellular Potency (EC50)
Inhibitor Inhibition of DDR1 Autophosphorylation (nM)
This compound9.7 (inhibition of auto-phosphorylation DDR1b Y513)[1]
DDR1-IN-186[2][3]
Imatinib21 (inhibition of collagen-induced DDR1 autophosphorylation in U2OS cells)[6][7]

In-Depth Analysis

This compound emerges as a highly potent inhibitor of DDR1, with an IC50 value in the low nanomolar range, suggesting strong biochemical inhibition.[1] It also demonstrates potent inhibition of DDR1 autophosphorylation in cellular assays.[1]

DDR1-IN-1 is a selective inhibitor of DDR1, approximately 4-fold more selective for DDR1 over the closely related DDR2.[4][5] Its potency is in the sub-micromolar range in both biochemical and cellular assays.[2][3] DDR1-IN-1's selectivity has been characterized against a large panel of kinases, making it a useful tool for studying DDR1-specific functions.[2][3][8]

Imatinib , originally developed as a Bcr-Abl inhibitor, is a multi-targeted kinase inhibitor that also potently inhibits DDR1.[6][9] While it is a potent inhibitor of DDR1 in both biochemical and cellular contexts, its lack of selectivity means that observed cellular effects may not be solely attributable to DDR1 inhibition.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.

DDR1_Signaling_Pathway DDR1 Signaling Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-kB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation

Figure 1: Simplified DDR1 signaling pathway.

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow (LanthaScreen) cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection Compound_Prep Prepare serial dilutions of test inhibitor Add_Compound Add 5 µL of test inhibitor Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/Antibody mixture Add_Kinase Add 5 µL of Kinase/Antibody mix Kinase_Prep->Add_Kinase Tracer_Prep Prepare Tracer solution Add_Tracer Add 5 µL of Tracer solution Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate at RT for 1 hour Add_Tracer->Incubate Read_Plate Read TR-FRET signal (665nm / 615nm) Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Figure 2: Workflow for determining biochemical potency.[10][11][12][13][14]

Cellular_Assay_Workflow Cellular DDR1 Autophosphorylation Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seed_Cells Seed cells (e.g., U2OS) in multi-well plates Treat_Inhibitor Pre-treat with inhibitor for 1 hour Seed_Cells->Treat_Inhibitor Stimulate_Collagen Stimulate with Collagen for 90-120 minutes Treat_Inhibitor->Stimulate_Collagen Lyse_Cells Lyse cells and collect protein Stimulate_Collagen->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Transfer to membrane and probe with antibodies (pDDR1, total DDR1, loading control) SDS_PAGE->Western_Blot Image_Acquisition Acquire chemiluminescent signal Western_Blot->Image_Acquisition Quantification Quantify band intensity Image_Acquisition->Quantification EC50_Calculation Calculate EC50 Quantification->EC50_Calculation

Figure 3: Workflow for assessing cellular DDR1 inhibition.[15][16][17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines the steps for determining the IC50 of an inhibitor against DDR1 kinase.

Materials:

  • DDR1 Kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • Test Inhibitor (e.g., this compound, DDR1-IN-1, imatinib)

  • Kinase Buffer A (5X)

  • DMSO

  • 384-well assay plates (white or black, low-volume)

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled H2O.

    • Prepare serial dilutions of the test inhibitor in DMSO. Then, create a 3X final concentration of each inhibitor dilution in 1X Kinase Buffer A.

    • Prepare a 3X Kinase/Antibody solution by diluting the DDR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A to the desired concentrations.

    • Prepare a 3X Tracer solution by diluting the kinase tracer in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X test inhibitor dilution to the wells of the 384-well plate. Include a DMSO-only control.

    • Add 5 µL of the 3X Kinase/Antibody solution to each well.

    • Add 5 µL of the 3X Tracer solution to each well.

  • Incubation and Measurement:

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12][13][14]

Cellular DDR1 Autophosphorylation Assay: Western Blot

This protocol describes how to measure the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

  • Human cell line expressing DDR1 (e.g., U2OS, HEK293)

  • Cell culture medium and supplements

  • Test Inhibitor

  • Collagen Type I

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792), anti-total-DDR1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

    • Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 to 120 minutes at 37°C.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total DDR1 and the loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-DDR1 and total DDR1.

    • Normalize the phospho-DDR1 signal to the total DDR1 signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.[6][15][16][17][18]

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol details the measurement of cell viability in the presence of a DDR1 inhibitor.

Materials:

  • Cells in culture

  • Opaque-walled multi-well plates (96- or 384-well)

  • Test Inhibitor

  • CellTiter-Glo® Reagent

Procedure:

  • Assay Setup:

    • Seed cells into opaque-walled multi-well plates at a predetermined optimal density. Include wells with medium only for background measurement.

    • Add serial dilutions of the test inhibitor to the wells.

    • Incubate the plates for the desired exposure time (e.g., 48-72 hours).

  • Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.[19][20][21][22][23]

References

A Comparative Guide to DDR1 Inhibition: Ddr1-IN-6 vs. Ponatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in various diseases, including cancer, fibrosis, and inflammation. As a receptor tyrosine kinase activated by collagen, DDR1 plays a pivotal role in cell adhesion, migration, proliferation, and matrix remodeling. Consequently, the development of potent and selective DDR1 inhibitors is an area of intense research. This guide provides an objective comparison of two notable DDR1 inhibitors: the selective, research-focused Ddr1-IN-6 and the multi-targeted clinical drug, ponatinib.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for this compound and ponatinib, highlighting their distinct profiles in terms of potency and selectivity.

ParameterThis compoundPonatinibReference(s)
Binding Mode Type II (DFG-out)Type II (DFG-out)[1][2]
Primary Target(s) DDR1Pan-BCR-ABL, VEGFR, FGFR, PDGFR, SRC family, KIT, RET, DDR1/2[3]
DDR1 Biochemical Potency (IC50) 9.72 nM~9.0 nM[2][4]
DDR2 Biochemical Potency (IC50) Not Reported~9.4 nM[2]
DDR1 Binding Affinity (K D ) Not Reported1.3 nM[5]
Cellular DDR1 Autophosphorylation Inhibition (IC50/EC50) 9.7 nM (IC50)2.5 nM (EC50)[4][5]
Kinase Selectivity Highly Selective (based on close analog DDR1-IN-1)Multi-targeted[1][3]

Mechanism of Action and Selectivity

Both this compound and ponatinib are classified as Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of the DDR1 kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped. This mode of binding targets an allosteric site in addition to the ATP-binding pocket, which can confer greater selectivity compared to Type I inhibitors that bind only to the active "DFG-in" conformation.

This compound: As a member of the "DDR1-IN" series of inhibitors, this compound is designed for high selectivity. Its close analog, DDR1-IN-1, demonstrates exceptional selectivity for DDR1 when profiled against a panel of over 450 kinases.[1] This makes this compound an excellent tool for researchers to probe the specific biological functions of DDR1 with minimal confounding effects from off-target kinase inhibition.

Ponatinib: In contrast, ponatinib is a potent, multi-targeted kinase inhibitor.[3] It was initially developed to overcome resistance in chronic myeloid leukemia (CML) by targeting the T315I "gatekeeper" mutation in BCR-ABL.[6] Its broad activity profile includes potent inhibition of DDR1 and DDR2, but also encompasses a wide range of other kinases crucial to oncogenic signaling.[2][3] This multi-targeting can be advantageous for treating complex diseases driven by multiple signaling pathways but makes it less suitable for dissecting the specific role of DDR1 in a biological system.

Visualizing the DDR1 Signaling Pathway

The diagram below illustrates the collagen-activated DDR1 signaling pathway and the point of intervention for both this compound and ponatinib.

DDR1_Pathway cluster_membrane Cell Membrane DDR1 DDR1 Receptor Dimer Phosphorylation Autophosphorylation DDR1->Phosphorylation initiates Collagen Collagen Collagen->DDR1 binds & activates ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (e.g., SHC, PI3K) Phosphorylation->Downstream recruits & activates Cellular_Response Cellular Responses (Proliferation, Migration, Adhesion) Downstream->Cellular_Response Inhibitors This compound Ponatinib Inhibitors->Phosphorylation block Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 Selectivity & Final Characterization Biochem_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Binding_Assay Binding Affinity Assay (e.g., ITC) Cell_Assay Cellular Autophosphorylation Assay (Western Blot) Biochem_Assay->Cell_Assay Determine IC50 Binding_Assay->Cell_Assay Determine KD Phenotypic_Assay Phenotypic Assays (Proliferation, Migration) Selectivity_Profile Kinase Selectivity Profiling (e.g., KinomeScan) Cell_Assay->Selectivity_Profile Determine EC50 In_Vivo In Vivo Efficacy Models Phenotypic_Assay->In_Vivo Selectivity_Profile->In_Vivo Confirm On-Target Effects

References

Ddr1-IN-6: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Ddr1-IN-6 (also known as DDR1-IN-1), an inhibitor of Discoidin Domain Receptor 1 (DDR1). The information presented is based on experimental data to assist researchers in evaluating its potential for use in drug discovery and development.

Executive Summary

This compound is a potent and highly selective inhibitor of DDR1 kinase. Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a favorable profile with minimal off-target activity. This guide presents the quantitative data from these profiling studies, details the experimental methodologies, and provides a visual representation of the DDR1 signaling pathway.

Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed using the KinomeScan™ technology, a competition binding assay, against a panel of 451 kinases. The inhibitor exhibits excellent selectivity for DDR1, with a selectivity score (S(1) at 1 µM) of 0.01.[1][2] A lower selectivity score indicates a higher degree of selectivity.

The half-maximal inhibitory concentration (IC50) values for this compound against DDR1 and its closest family member, DDR2, were determined using the LanthaScreen™ enzymatic kinase assay.

KinaseIC50 (nM)
DDR1 105 [1][3]
DDR2413[1][3]

Table 1: IC50 values of this compound against DDR1 and DDR2.

While the KinomeScan™ screen at a concentration of 1 µM identified potential binding to ABL, KIT, and PDGFRβ, subsequent enzymatic assays did not confirm these kinases as significant off-targets.[1][2]

Experimental Protocols

KinomeScan™ Competition Binding Assay

The KinomeScan™ assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

Protocol Outline:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to generate the affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) are combined in a binding buffer.

  • Incubation: The reaction plate is incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.

  • Washing: The affinity beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag. The results are reported as a percentage of the DMSO control.

LanthaScreen™ TR-FRET Enzymatic Kinase Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based enzymatic assay used to determine the IC50 values of kinase inhibitors.

Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.

Protocol Outline:

  • Kinase Reaction: The kinase (DDR1 or DDR2), a fluorescein-labeled substrate, and ATP are combined in a reaction buffer. The test compound (this compound) is added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period, typically 1 hour at room temperature.

  • Reaction Termination and Detection: A solution containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody is added.

  • Incubation: The plate is incubated for a further 30-60 minutes to allow for antibody binding.

  • Signal Measurement: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, by calculating the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.

  • Data Analysis: The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DDR1 Signaling Pathway

Activation of DDR1 by its ligand, collagen, initiates a cascade of downstream signaling events that play a crucial role in various cellular processes. The following diagram illustrates a simplified overview of the key signaling pathways activated by DDR1.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK (ERK, p38, JNK) DDR1->MAPK NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration NFkB->Survival

References

Comparative Efficacy of DDR1 Inhibition in Mouse Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Discoidin Domain Receptor 1 (DDR1) inhibition in preclinical mouse models. Due to the current absence of published data on the efficacy of Ddr1-IN-6 specifically in DDR1 knockout mouse models, this document focuses on the established effects of DDR1 knockout and compares the performance of other well-documented DDR1 inhibitors. This information is intended to serve as a valuable resource for designing future studies and understanding the therapeutic potential of targeting DDR1.

The Critical Role of DDR1 in Cellular Signaling

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1] Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[1][2] These pathways, including PI3K/AKT/mTOR, MAPK, and NF-κB, are crucial in regulating cellular processes such as proliferation, migration, differentiation, and invasion.[2] Dysregulation of DDR1 signaling has been implicated in a variety of pathological conditions, including cancer and fibrosis.[2]

Below is a diagram illustrating the major signaling pathways activated by DDR1.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NF_kB NF-κB DDR1->NF_kB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Processes Cell Proliferation, Migration, Invasion mTOR->Cell_Processes MAPK->Cell_Processes NF_kB->Cell_Processes

A simplified diagram of the DDR1 signaling cascade.

Understanding the DDR1 Knockout Mouse Model

The use of DDR1 knockout (Ddr1-/-) mice has been instrumental in elucidating the physiological and pathological roles of this receptor. These models are characterized by the targeted disruption of the Ddr1 gene. Phenotypes observed in Ddr1-/- mice vary depending on the genetic background and the specific pathological challenge being studied.

Key Reported Phenotypes of DDR1 Knockout Mice:

  • Reproductive and Developmental Effects: Ddr1-/- female mice exhibit defects in mammary gland development and lactation.[3] Some studies have also reported reduced body weight.[4]

  • Fibrosis: Ddr1-/- mice have shown resistance to bleomycin-induced pulmonary fibrosis and unilateral ureteral obstruction-induced renal fibrosis.[5]

  • Cancer: The role of DDR1 in cancer is complex. In some models, DDR1 loss has been shown to promote more aggressive, basal-like breast cancer with increased metastasis.[6] Conversely, in a lung adenocarcinoma model, both pharmacological inhibition and knockout of DDR1 led to increased tumor growth, which was associated with altered T-cell infiltration.[7]

  • Vascular Injury: Following carotid artery injury, Ddr1-/- mice exhibit significantly reduced neointimal formation, suggesting a role for DDR1 in vascular smooth muscle cell proliferation and migration.[4]

Comparison of DDR1 Inhibitors in Preclinical Models

While data for this compound is not available, several other small molecule inhibitors targeting DDR1 have been evaluated in vivo. These inhibitors are typically ATP-competitive and bind to the kinase domain of DDR1.

InhibitorMouse ModelKey Findings
7rh Syngeneic lung adenocarcinoma (KP cells)Increased tumor volume and weight compared to vehicle.[7]
Gastric carcinoma xenograftSlowed tumor growth and induced a 50% suppression of tumor size.[8]
Nilotinib Colorectal cancer (CRC) cell invasion and metastasis modelStrongly reduced DDR1-mediated CRC cell invasion and metastasis.[8]
DDR1-IN-1 Colorectal cancer cell lines (in vitro)Potentiated antiproliferative activity when combined with PI3K and mTOR inhibitors.[9]
Compound 2.45 Col4a3 knockout (Alport Syndrome model)Reduced DDR1 phosphorylation, preserved renal function, and reduced renal fibrosis.

Experimental Protocols for In Vivo Efficacy Studies

The following provides a generalized workflow for assessing the efficacy of a DDR1 inhibitor in a mouse tumor model.

Experimental_Workflow In Vivo DDR1 Inhibitor Efficacy Workflow Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous injection of KP cells) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (caliper measurements) Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (randomization into vehicle and inhibitor groups) Tumor_Growth->Treatment_Initiation Daily_Treatment Daily Treatment (e.g., intraperitoneal injection of inhibitor) Treatment_Initiation->Daily_Treatment Endpoint Endpoint Determination (e.g., 14-19 days or tumor size limit) Daily_Treatment->Endpoint Sacrifice Sacrifice and Tissue Harvest Endpoint->Sacrifice Analysis Analysis (Tumor weight/volume, IHC, Flow Cytometry, Western Blot) Sacrifice->Analysis

A generalized workflow for testing DDR1 inhibitors in vivo.
Detailed Methodology: Syngeneic Mouse Model of Lung Adenocarcinoma

This protocol is adapted from studies investigating DDR1 inhibition in an immunocompetent mouse model.[7]

  • Cell Culture: KP lung adenocarcinoma cells (derived from a KrasLSL-G12D Trp53Fl/Fl mouse) are cultured in appropriate media.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old, are used. Animals are allowed to acclimate for at least one week before the experiment.

  • Tumor Implantation: 0.5 x 106 KP cells are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Once tumors are palpable, mice are randomly assigned to a treatment group (e.g., DDR1 inhibitor) or a vehicle control group.

    • The DDR1 inhibitor (e.g., 7rh) is administered daily via intraperitoneal injection at a specified dosage (e.g., 8 mg/kg). The vehicle group receives injections of the solvent used to dissolve the inhibitor.

  • Monitoring: Tumor growth is monitored regularly (e.g., every 2-3 days) by measuring the length and width of the tumors with calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Tissue Collection: After a predetermined period (e.g., 13-19 days), mice are euthanized. Tumors are excised, weighed, and measured. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry, while another portion can be snap-frozen for protein or RNA analysis.

  • Analysis:

    • Tumor Burden: Comparison of tumor volume and weight between the treatment and vehicle groups.

    • Immunohistochemistry (IHC): Staining of tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and immune cell infiltration (e.g., CD4, CD8).

    • Western Blotting: Analysis of protein expression and phosphorylation levels of DDR1 and downstream signaling molecules in tumor lysates.

    • Flow Cytometry: Single-cell suspensions from tumors can be analyzed for the quantification of different immune cell populations.

Conclusion and Future Directions

The study of DDR1 signaling and its inhibition is a rapidly evolving field. While direct evidence for the efficacy of this compound in DDR1 knockout mice is currently lacking, the existing body of research on other inhibitors and the well-characterized phenotypes of DDR1 knockout models provide a strong foundation for future investigations. The paradoxical findings in some cancer models, where DDR1 inhibition or knockout can lead to increased tumor growth, underscore the complexity of DDR1 signaling and its interaction with the tumor microenvironment, particularly the immune system.[7][10]

Future research should aim to:

  • Directly evaluate the efficacy of novel inhibitors like this compound in various preclinical models, including DDR1 knockout mice, to confirm on-target effects.

  • Further elucidate the context-dependent roles of DDR1 in different cancer types and pathological conditions.

  • Investigate the interplay between DDR1 signaling and the immune system to better predict the outcomes of DDR1 inhibition.

This guide serves as a starting point for researchers interested in the preclinical evaluation of DDR1 inhibitors, providing essential background information, comparative data, and a framework for experimental design.

References

A Head-to-Head Battle for DDR1 Inhibition: The Small Molecule Ddr1-IN-6 Versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeting Discoidin Domain Receptor 1 (DDR1), a critical decision lies in the method of inhibition. This guide provides an objective comparison between the potent and selective small molecule inhibitor, Ddr1-IN-6, and widely used genetic approaches such as siRNA, shRNA, and CRISPR/Cas9. By presenting experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research needs.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by its ligand collagen, plays a pivotal role in a multitude of cellular processes including proliferation, migration, and extracellular matrix remodeling.[1] Its dysregulation has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target.[2][3] This guide delves into a comparative analysis of a leading chemical probe, this compound, and the powerful tools of genetic inhibition.

Quantitative Comparison of this compound and Genetic Inhibition of DDR1

To facilitate a direct comparison, the following tables summarize key quantitative parameters for both this compound and genetic inhibition methods. It is important to note that direct head-to-head comparative studies are limited, and thus, data is compiled from various studies and should be interpreted within the context of the specific experimental systems used.

ParameterThis compoundGenetic Inhibition (siRNA/shRNA)Genetic Inhibition (CRISPR/Cas9)
Mechanism of Action Reversible, ATP-competitive inhibitor binding to the DFG-out conformation of the DDR1 kinase domain.Post-transcriptional gene silencing by mRNA degradation.Permanent gene disruption at the DNA level.
Specificity Highly selective for DDR1.Potential for off-target effects due to seed region complementarity.[4][5]High on-target specificity, but potential for off-target DNA cleavage.
Duration of Effect Transient and dependent on compound pharmacokinetics.Transient (siRNA) to stable (shRNA) knockdown.Permanent knockout.
Ease of Use Simple addition to cell culture or in vivo administration.Requires transfection or transduction procedures.Requires transfection or transduction and clonal selection.
Reversibility Reversible upon compound washout.Reversible with siRNA; stable with shRNA but can be inducible.Irreversible.

Table 1: General Comparison of this compound and Genetic Inhibition Methods.

MethodTargetIC50/EC50Cell LineReference
Ddr1-IN-1DDR1 (enzymatic assay)105 nM-
Ddr1-IN-1DDR1 autophosphorylation86 nMU2OS
Ddr1-IN-2DDR1 (enzymatic assay)47 nM-
Ddr1-IN-2DDR1 autophosphorylation9 nMU2OS
7rh (DDR1 inhibitor)DDR1 (cell-free kinase assay)6.8 nM-[2]

Table 2: Potency of this compound and other DDR1 inhibitors. Note: Ddr1-IN-2 is a more potent analog of Ddr1-IN-1. 7rh is another potent and selective DDR1 inhibitor often used in studies.

MethodPhenotypic EffectCell LineQuantitative ChangeReference
This compound (DDR1-IN-1)ProliferationColorectal cancer cell linesPotentiates anti-proliferative activity of PI3K/mTOR inhibitors
DDR1 shRNATumor Growth (in vivo)HCT116 (Xenograft)Suppression of tumor formation[6]
DDR1 siRNAProliferationOsteosarcoma cells (U2OS, KHOS)Dose-dependent inhibition[7]
DDR1 OverexpressionMigrationRT4 (Bladder Cancer)Markedly higher migration capacity[8]
DDR1 OverexpressionInvasionRT4 (Bladder Cancer)Higher number of invading cells[8]

Table 3: Comparison of Phenotypic Effects. This table highlights the functional consequences of DDR1 inhibition. Direct quantitative comparisons are challenging due to variations in experimental setups.

MethodIdentified Off-TargetMethod of IdentificationReference
DR (a DDR1 inhibitor)Cathepsin D (CTSD)Quantitative Proteomics[9]
siRNAVarious unintended mRNAsRNA-seq[10][11]
shRNAPotential for off-target effectsGeneral knowledge[12]
CRISPR/Cas9Potential for off-target DNA cleavageIn silico prediction and sequencingGeneral knowledge

Table 4: Off-Target Effects. Understanding the off-target profile is crucial for interpreting experimental results.

DDR1 Signaling Pathway

DDR1 activation by collagen initiates a cascade of downstream signaling events that influence cellular behavior. The pathway is complex and can involve cross-talk with other signaling networks. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and migration.[1][13][14][15][16]

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates Shc Shc DDR1->Shc Phosphorylates PI3K PI3K DDR1->PI3K STAT STAT DDR1->STAT Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->Transcription NFkB->Transcription STAT->Transcription Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits Kinase Activity siRNA siRNA/shRNA siRNA->DDR1 Degrades mRNA CRISPR CRISPR/Cas9 CRISPR->DDR1 Disrupts Gene

DDR1 Signaling Pathway and Points of Inhibition.

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key experiments are provided below.

Western Blot for Phospho-DDR1 (pDDR1) Inhibition by this compound

This protocol is adapted from methodologies used to assess the inhibition of DDR1 autophosphorylation.

1. Cell Culture and Treatment:

  • Seed cells (e.g., U2OS) in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat cells with desired concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate cells with collagen I (e.g., 20 µg/mL) for 90 minutes.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-DDR1 (Tyr792) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).

siRNA-Mediated Knockdown of DDR1

This protocol provides a general guideline for transiently knocking down DDR1 expression using siRNA.

1. Cell Seeding:

  • Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

2. Transfection:

  • On the day of transfection, dilute DDR1-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate for 4-6 hours, then replace the medium with complete growth medium.

3. Validation of Knockdown:

  • Harvest cells 48-72 hours post-transfection.

  • Assess DDR1 mRNA levels by qRT-PCR and DDR1 protein levels by Western blot to confirm knockdown efficiency.

CRISPR/Cas9-Mediated Knockout of DDR1

This protocol outlines the steps for generating a stable DDR1 knockout cell line.

1. gRNA Design and Cloning:

  • Design two or more gRNAs targeting a critical exon of the DDR1 gene using a CRISPR design tool.

  • Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

2. Transfection and Selection:

  • Transfect the gRNA/Cas9-containing plasmid into the target cells using a suitable transfection reagent.

  • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for transfected cells.

3. Single-Cell Cloning:

  • After selection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.

  • Expand the single-cell clones.

4. Validation of Knockout:

  • Screen the expanded clones for DDR1 knockout by Western blot.

  • Confirm the gene editing event at the genomic level by Sanger sequencing of the targeted region.

Transwell Migration Assay

This assay can be used to assess the effect of both this compound and genetic inhibition on cell migration.[9][17][18][19]

1. Preparation:

  • For this compound experiments, pre-treat cells with the inhibitor or vehicle for the desired time. For genetic inhibition, use cells with stable knockdown/knockout or transiently transfected cells.

  • Resuspend cells in serum-free medium.

2. Assay Setup:

  • Place Transwell inserts (with 8 µm pores) into a 24-well plate.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add the cell suspension to the upper chamber of the Transwell insert.

3. Incubation:

  • Incubate the plate for a period of time sufficient for cell migration (e.g., 12-24 hours), depending on the cell type.

4. Staining and Quantification:

  • Remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Elute the crystal violet with a destaining solution and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Logical Workflow for Choosing an Inhibition Method

The decision to use this compound or a genetic approach depends on the specific experimental goals. The following workflow can guide this choice:

Inhibition_Choice_Workflow Start Start: Need to Inhibit DDR1 Question1 Is acute and reversible inhibition required? Start->Question1 Question2 Is long-term or permanent inhibition needed? Question1->Question2 No Ddr1_IN_6 Use this compound Question1->Ddr1_IN_6 Yes Question3 Is a rapid assessment of phenotype sufficient? Question2->Question3 Transient Question4 Is stable and heritable inhibition required? Question2->Question4 Stable/Permanent siRNA Use siRNA Question3->siRNA Yes shRNA Use shRNA Question4->shRNA Stable Knockdown CRISPR Use CRISPR/Cas9 Question4->CRISPR Permanent Knockout

Decision workflow for selecting a DDR1 inhibition method.

Conclusion

Both this compound and genetic approaches offer powerful means to inhibit DDR1 function, each with its own set of advantages and disadvantages. This compound provides a rapid, reversible, and dose-dependent method of inhibition, making it ideal for pharmacological studies and for investigating the acute effects of DDR1 kinase activity. Genetic methods, particularly CRISPR/Cas9, offer the ability to achieve complete and permanent loss of function, which is invaluable for dissecting the fundamental roles of the DDR1 protein. siRNA and shRNA provide a means for transient or stable knockdown of DDR1 expression, respectively, offering flexibility in experimental design.

The choice between these methods should be guided by the specific research question, the desired duration of inhibition, and the experimental system being used. For researchers aiming to validate DDR1 as a drug target, this compound is an indispensable tool. For those seeking to understand the fundamental biological roles of DDR1, genetic approaches provide definitive answers. A comprehensive research strategy may even involve the use of both approaches to validate findings and gain a more complete understanding of DDR1 biology.

References

Comparative Analysis of Ddr1-IN-1 and Nilotinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, both targeted and multi-targeted agents play crucial roles in dissecting cellular signaling and developing novel therapeutics. This guide provides a comparative analysis of Ddr1-IN-1, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), and nilotinib, a multi-targeted tyrosine kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to highlight the distinct profiles of these two compounds and their applications in research.

Introduction to Ddr1-IN-1 and Nilotinib

Ddr1-IN-1 is a potent and selective inhibitor of DDR1, a receptor tyrosine kinase that is activated by collagen and has been implicated in various cellular processes, including cell adhesion, proliferation, migration, and invasion.[1][2] Its selectivity makes it a valuable tool for investigating the specific roles of DDR1 in normal physiology and in diseases such as cancer and fibrosis.[3][4]

Nilotinib is a second-generation tyrosine kinase inhibitor primarily known for its potent activity against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[5][6] In addition to BCR-ABL, nilotinib also targets other kinases, including KIT, platelet-derived growth factor receptors (PDGFRs), and DDR1.[7][8][9] This multi-targeted profile contributes to its therapeutic efficacy but also presents a broader spectrum of biological effects.

Mechanism of Action

Both Ddr1-IN-1 and nilotinib are ATP-competitive inhibitors that bind to the kinase domain of their targets, preventing the transfer of phosphate from ATP to the substrate and thereby blocking downstream signaling. A key difference lies in their binding modes. Ddr1-IN-1 was designed as a type II inhibitor, binding to the inactive 'DFG-out' conformation of the kinase.[1][2] Nilotinib also binds to the inactive conformation of ABL kinase, which contributes to its high affinity and specificity.[8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Ddr1-IN-1 and nilotinib, providing a side-by-side comparison of their in vitro potency.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)

Target KinaseDdr1-IN-1 IC50 (nM)Nilotinib IC50 (nM)
DDR1105[2]3.7[10]
DDR2413[2]-
BCR-ABL-<30[11]
KIT-Potent inhibitor[7]
PDGFRα/β-Potent inhibitor[7]

Table 2: Cellular Activity

AssayDdr1-IN-1 EC50 (nM)Nilotinib IC50 (nM)Cell Line
DDR1 Autophosphorylation86[2]-U2OS
BCR-ABL expressing cell proliferation-15-450 (mutant dependent)[6]BaF3

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are representative protocols for assays commonly used to characterize kinase inhibitors.

In Vitro Kinase Assay (Lanthascreen™)

This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents: Purified recombinant kinase (e.g., DDR1), fluorescently labeled substrate peptide, ATP, and the test compound (Ddr1-IN-1 or nilotinib) at various concentrations.

  • Procedure: a. The kinase, substrate, and test compound are pre-incubated in a 384-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at room temperature. d. A detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added to stop the reaction. e. The plate is incubated to allow antibody binding. f. The signal is read on a fluorescence plate reader that can measure time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[12]

  • Cell Culture: Cells of interest (e.g., a cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (Ddr1-IN-1 or nilotinib) for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of target proteins and downstream effectors, providing insights into the mechanism of action of the inhibitor.[11][13][14]

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-DDR1, total DDR1, phospho-CrkL, total CrkL).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine the effect of the inhibitor on their expression and phosphorylation levels.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by Ddr1-IN-1 and nilotinib.

Ddr1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates SHC SHC DDR1->SHC Phosphorylates PI3K PI3K DDR1->PI3K Activates GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ddr1_IN_1 Ddr1-IN-1 Ddr1_IN_1->DDR1 Inhibits Nilotinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT PI3K_AKT PI3K/AKT KIT->PI3K_AKT PDGFR PDGFR PDGFR->PI3K_AKT BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Nilotinib Nilotinib Nilotinib->KIT Inhibits Nilotinib->PDGFR Inhibits Nilotinib->BCR_ABL Inhibits Experimental_Workflow cluster_invitro In Vitro Experiments Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture Cell Culture Compound_Treatment Compound Treatment (Ddr1-IN-1 or Nilotinib) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Western_Blot Western Blot (Signaling Pathway Analysis) Compound_Treatment->Western_Blot

References

Benchmarking Ddr1-IN-1 and Novel DDR1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discoidin domain receptor 1 (DDR1) has emerged as a significant therapeutic target in oncology and fibrotic diseases. Its unique activation by collagen and subsequent role in cell proliferation, migration, and matrix remodeling make it a compelling target for inhibition. This guide provides a comparative analysis of Ddr1-IN-1 against other novel small-molecule inhibitors of DDR1, offering a summary of their performance based on available experimental data.

A note on nomenclature: Information regarding a specific inhibitor designated "Ddr1-IN-6" is not available in the reviewed literature. This guide will therefore focus on the well-characterized inhibitor, Ddr1-IN-1, and compare it with other recently developed DDR1 inhibitors.

Quantitative Comparison of DDR1 Inhibitors

The following table summarizes the in vitro potency of several notable DDR1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2/DDR1)Notes
Ddr1-IN-1 105[1][2][3]413[3]~3.9Selective type II inhibitor, binds to 'DFG-out' conformation.[1][4]
Ddr1-IN-2 47[1][3]145[1][3]~3.1More potent than Ddr1-IN-1 but inhibits other kinases.[1][3]
Imatinib 41-43[2][4]71[2]~1.7Multi-targeted inhibitor, also targets Abl kinase.[4]
Nilotinib 3.7[4]--Potent, but not selective for DDR1.[4]
Dasatinib 1.35[4]--Potent, but not selective for DDR1.[4]
Ponatinib 9[2]9[2]1Potent inhibitor of both DDR1 and DDR2.[2]
7rh 6.8[3][4]--A potent and selective DDR1 inhibitor.[3][4]
Compound 4 46.16[5][6]--Identified through a hybrid virtual screening approach.[5][6]
Compound 7 165.0[5][6]--Identified through a hybrid virtual screening approach.[5][6]
KI-301690 ---A novel inhibitor shown to enhance anticancer activity of gemcitabine.[7]
Compound 8v 23.81740~73Highly selective for DDR1 over DDR2.[8]
Compound 7f 14.9--Suppresses colony formation of pancreatic cancer cells.[8]

Signaling Pathways and Experimental Workflows

DDR1 Signaling Cascade

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating several downstream signaling cascades. These pathways are crucial for the cellular processes mediated by DDR1, such as cell proliferation, migration, and survival. Key activated pathways include PI3K/Akt, MAPK/ERK, and NF-κB.[9][10][11][12]

DDR1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response DDR1 DDR1 PI3K PI3K DDR1->PI3K MAPK MAPK/ERK DDR1->MAPK NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch Src Src DDR1->Src Collagen Collagen Collagen->DDR1 Binds & Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Migration Migration MAPK->Migration NFkB->Survival EMT EMT Notch->EMT Src->Migration DDR1_Inhibitor DDR1 Inhibitor (e.g., Ddr1-IN-1) DDR1_Inhibitor->DDR1 Inhibits

Caption: Simplified DDR1 signaling pathway upon collagen activation.

General Workflow for DDR1 Inhibitor Evaluation

The process of evaluating a novel DDR1 inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

Inhibitor_Workflow A Compound Synthesis/ Acquisition B Biochemical Kinase Assay (e.g., Lanthascreen) A->B C Determine IC50 vs DDR1/DDR2 B->C D Kinome-wide Selectivity Screen (e.g., KinomeScan) C->D Assess Selectivity E Cell-Based DDR1 Autophosphorylation Assay C->E Test Cellular Potency F Determine EC50 in cells E->F G Cell Viability/Proliferation Assays (e.g., CellTiter-Glo) F->G H Downstream Signaling Analysis (Western Blot) G->H I In Vivo Xenograft Model H->I Validate In Vivo

Caption: A typical experimental workflow for characterizing DDR1 inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Lanthascreen™)

This assay is used to measure the direct inhibitory effect of a compound on the kinase activity of DDR1.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.

  • Methodology:

    • Recombinant DDR1 kinase enzyme is incubated with a fluorescently labeled generic tyrosine kinase substrate and ATP.

    • The test inhibitor (e.g., Ddr1-IN-1) is added at various concentrations.

    • Following the kinase reaction, a terbium-labeled anti-phosphotyrosine antibody is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the terbium and the substrate's fluorophore into close proximity, resulting in a FRET signal.

    • The signal is measured using a fluorescence plate reader.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Cell-Based DDR1 Autophosphorylation Assay

This assay determines the ability of an inhibitor to block DDR1 activation within a cellular context.

  • Principle: Measures the level of phosphorylated DDR1 in cells upon stimulation with collagen in the presence of an inhibitor.

  • Methodology:

    • Cells overexpressing DDR1 (e.g., U2OS cells) are seeded in multi-well plates.

    • Cells are pre-treated with varying concentrations of the DDR1 inhibitor for 1-2 hours.[13][14]

    • The cells are then stimulated with collagen (e.g., 10-50 µg/ml) for a defined period (e.g., 90 minutes to 2 hours) to induce DDR1 autophosphorylation.[13][14]

    • Cells are washed with cold PBS and lysed.[13]

    • The cell lysates are analyzed by Western blot using an antibody specific for phosphorylated DDR1 (e.g., anti-pY513). Total DDR1 levels are also measured as a loading control.

    • The band densities are quantified to determine the extent of inhibition.

    • EC50 values are calculated from the dose-response curve.[1][2]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the effect of DDR1 inhibition on the proliferation and viability of cancer cell lines.

  • Principle: Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well or 384-well plates at a specific density (e.g., 1500-3000 cells/well).[13]

    • The cells are treated with a range of concentrations of the DDR1 inhibitor.

    • The plates are incubated for a specified period, typically 48 to 72 hours.

    • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.

    • Luminescence is measured using a plate reader.

    • The effect on cell viability is determined by comparing the signal from treated cells to untreated controls.[13]

References

Ddr1-IN-6 in Combination with Other Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance therapeutic efficacy. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a promising therapeutic target due to its role in tumor progression, metastasis, and chemoresistance.[1][2][3] Ddr1-IN-6 is a selective inhibitor of DDR1 with an IC50 of 9.72 nM.[4] This guide provides a comparative overview of the pre-clinical evidence for combining DDR1 inhibition, exemplified by this compound and other selective inhibitors, with various anti-cancer agents.

Combination Therapy Performance

The following tables summarize the quantitative data from pre-clinical studies investigating the combination of DDR1 inhibitors with chemotherapy, targeted therapy, and immunotherapy. While specific data for this compound in combination therapies is emerging, the data presented from studies using other potent DDR1 inhibitors such as 7rh and KI-301690 provide a strong rationale for its potential.

Table 1: DDR1 Inhibitors in Combination with Chemotherapy
Cancer TypeDDR1 InhibitorCombination AgentKey FindingsReference
Pancreatic CancerKI-301690GemcitabineSynergistic suppression of cell growth; significant attenuation of ECM components (collagen, fibronectin, vimentin); enhanced apoptosis.[5]
KRAS-mutant Lung Adenocarcinoma7rhCisplatin/PaclitaxelEnhanced tumor shrinkage and a significant increase in apoptosis in vivo compared to single-agent treatments.[6]
Lung CancerDDR1 inhibitorCisplatinIncreased apoptosis.[5]
Table 2: DDR1 Inhibitors in Combination with Targeted Therapy
Cancer TypeDDR1 InhibitorCombination AgentKey FindingsReference
ER+, HER2- Breast Cancer (PIK3CA/AKT1 mutant)7rhPalbociclib (CDK4/6 inhibitor)Synergistic effect; enhanced cell cycle arrest and antitumor efficacy in vivo.[7]
Colorectal CancerDDR1-IN-1PI3K and mTOR inhibitorsEnhanced antiproliferative effects.[2]
Table 3: DDR1 Inhibitors in Combination with Immunotherapy
Cancer TypeDDR1 InhibitorCombination AgentKey FindingsReference
Gastric CancerAnti-DDR1 mAbAnti-PD-1Significantly suppressed tumor growth and prolonged survival in CDX models; stimulated CD8+ T cell infiltration.[8][9]
Microsatellite Stable Colon Cancer7rhAnti-PD-1 (RMP1-14)Significant decrease in tumor volume compared to PD-1 blockade alone; increased intratumoral infiltration of functional CD8+ T cells.[10]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of combining DDR1 inhibition with other anti-cancer agents are rooted in the multifaceted role of DDR1 in the tumor microenvironment and intracellular signaling.

When DDR1 is inhibited, several downstream signaling pathways are disrupted. This can lead to increased sensitivity to chemotherapy and targeted agents. In the context of immunotherapy, DDR1 inhibition can remodel the tumor microenvironment, making it more accessible to immune cells.

DDR1_Signaling_Pathways cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K_AKT PI3K/AKT DDR1->PI3K_AKT MAPK MAPK DDR1->MAPK NF_kB NF-κB DDR1->NF_kB PYK2_FAK PYK2/FAK DDR1->PYK2_FAK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival Chemoresistance Chemoresistance NF_kB->Chemoresistance EMT Epithelial-Mesenchymal Transition (EMT) PYK2_FAK->EMT EMT->Chemoresistance Immune_Exclusion Immune Exclusion EMT->Immune_Exclusion Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibition

Caption: DDR1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison tables, providing a framework for reproducing and building upon these findings.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol is based on studies investigating the combination of a DDR1 inhibitor with chemotherapy in a pancreatic cancer xenograft model.[5]

Xenograft_Workflow cluster_setup Model Preparation cluster_treatment Treatment Regimen cluster_monitoring Data Collection & Analysis node1 Implant pancreatic cancer cells (e.g., MIA PaCa-2) subcutaneously into nude mice. node2 When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: node1->node2 node3 1. Vehicle Control 2. This compound alone 3. Gemcitabine alone 4. This compound + Gemcitabine node2->node3 node4 Measure tumor volume and body weight 2-3 times per week. node2->node4 node5 At the end of the study, excise tumors for weight measurement and subsequent analysis (e.g., IHC, Western blot). node4->node5 node6 Analyze data for statistical significance in tumor growth inhibition. node5->node6

Caption: Experimental workflow for in vivo xenograft studies.

Detailed Steps:

  • Cell Culture: Culture pancreatic cancer cells (e.g., MIA PaCa-2) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Treatment: Once tumors are established, administer treatments as per the defined groups and schedule. This compound can be administered orally, while gemcitabine is typically given via intraperitoneal injection.

In Vitro Analysis of T-Cell Infiltration

This protocol is adapted from studies assessing the impact of DDR1 inhibition on the tumor immune microenvironment.[10]

T_Cell_Infiltration_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis node1 Establish a co-culture of tumor cells (e.g., CT26 colon carcinoma) and immune cells (e.g., mouse splenocytes). node2 Treat co-cultures with: 1. Control (DMSO) 2. This compound 3. Anti-PD-1 antibody 4. This compound + Anti-PD-1 node1->node2 node3 After incubation (e.g., 72 hours), harvest the cells. node2->node3 node4 Perform flow cytometry to quantify the population of CD8+ T cells within the tumor cell population. node3->node4 node5 Analyze the expression of activation markers on T cells (e.g., GZMB, IFNγ). node4->node5

Caption: Workflow for in vitro T-cell infiltration analysis.

Detailed Steps:

  • Cell Culture: Culture a cancer cell line (e.g., CT26) and isolate immune cells from a relevant source (e.g., mouse spleen).

  • Co-culture: Plate the cancer cells and allow them to adhere before adding the immune cells.

  • Treatment: Add this compound and/or an immune checkpoint inhibitor to the co-culture.

  • Flow Cytometry: After the incubation period, stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular markers of activation (e.g., Granzyme B, Interferon-gamma).

  • Data Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of different immune cell populations and their activation status.

Conclusion

The available pre-clinical data strongly suggests that inhibiting DDR1, a key regulator of the tumor microenvironment and intracellular signaling, is a promising strategy for combination cancer therapy. The selective DDR1 inhibitor, this compound, holds significant potential to be combined with chemotherapy, targeted therapy, and immunotherapy to enhance anti-tumor responses and overcome resistance. The experimental frameworks provided here offer a starting point for further investigation into the synergistic effects of this compound in various cancer models. Future studies should focus on elucidating the precise molecular mechanisms of synergy and defining optimal dosing and scheduling for combination regimens incorporating this compound.

References

A Structural and Quantitative Comparison of Ddr1-IN-6 and Other Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structural features, inhibitory activities, and experimental evaluation of Ddr1-IN-6 in comparison to other notable type II kinase inhibitors.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the extracellular matrix. Its role in fundamental cellular processes such as proliferation, migration, and differentiation, and its overexpression in various pathological conditions including cancers and fibrotic diseases, has positioned it as a compelling therapeutic target. Type II kinase inhibitors, which stabilize an inactive "DFG-out" conformation of the kinase domain, often exhibit greater selectivity compared to their type I counterparts. This guide provides a detailed structural and quantitative comparison of this compound, a potent and selective DDR1 inhibitor, with other well-characterized type II kinase inhibitors that also target DDR1.

The DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes dimerization and slow, sustained autophosphorylation. This activation triggers a cascade of downstream signaling events that influence cell behavior. Key pathways activated by DDR1 include the MAPK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a central regulator of cell survival and growth. DDR1 signaling has also been shown to modulate cell adhesion and migration through its influence on the extracellular matrix.[1][2][3]

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB Collagen Collagen Collagen->DDR1 Binding & Activation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK MAPK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration & Invasion NFkB->Migration

Figure 1: Simplified DDR1 Signaling Pathway.

Mechanism of Action: Type II Kinase Inhibitors

Kinase inhibitors are broadly classified based on their binding to different conformational states of the kinase. Type I inhibitors bind to the active "DFG-in" conformation, where the Asp-Phe-Gly (DFG) motif is oriented towards the ATP-binding site. In contrast, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation.[4][5] This "DFG-out" state is characterized by the phenylalanine residue of the DFG motif flipping out of its position in the active state, which creates an additional hydrophobic pocket adjacent to the ATP-binding site.[5][6] Type II inhibitors exploit this allosteric site, which contributes to their often-higher selectivity compared to type I inhibitors that target the more conserved ATP-binding pocket.[4][7] Ddr1-IN-1, a close analog of this compound, has been structurally confirmed to bind to DDR1 in the DFG-out conformation.[8][9]

Kinase_Inhibitor_Binding_Modes cluster_type1 Type I Inhibition (DFG-in) cluster_type2 Type II Inhibition (DFG-out) ATP_pocket1 ATP Binding Pocket DFG_in DFG Motif (in) TypeI_Inhibitor Type I Inhibitor TypeI_Inhibitor->ATP_pocket1 Binds ATP_pocket2 ATP Binding Pocket Allosteric_pocket Allosteric Pocket DFG_out DFG Motif (out) TypeII_Inhibitor Type II Inhibitor TypeII_Inhibitor->ATP_pocket2 TypeII_Inhibitor->Allosteric_pocket

Figure 2: Type I vs. Type II Kinase Inhibitor Binding.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent type II kinase inhibitors against DDR1 and, where available, the closely related DDR2. This data highlights the potency and selectivity of these compounds.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Reference(s)
This compound 9.72Not Reported[1]
Ddr1-IN-1105413[4][9]
Ddr1-IN-247145[4][9]
7rh6.8Not Reported[4]
Imatinib41-4371-675[4][8]
Ponatinib99[8]
Nilotinib3.7-4355[2][4][7]
Dasatinib0.5-1.351.4[2][4][7]
Sorafenib1.5 (Kd)6.6 (Kd)[4]

Structural Comparison

Type II inhibitors typically possess a common pharmacophore: a heterocyclic system that interacts with the kinase hinge region, a central linker, and a moiety that extends into the allosteric pocket created by the DFG-out conformation.

  • This compound and its Analogs (Ddr1-IN-1/2): These inhibitors were developed to be highly selective for DDR1.[4][9] The co-crystal structure of Ddr1-IN-1 with DDR1 reveals that its indolin-2-one head group forms a hydrogen bond with the hinge residue Met704.[8] A key feature contributing to its selectivity against kinases like ABL is an ether bridge that alters the orientation of the head group, disrupting favorable interactions with the ABL P-loop.[8]

  • Imatinib: A multi-targeted inhibitor, Imatinib binds to the DFG-out conformation of both DDR1 and ABL kinase. It forms six hydrogen bonds within the DDR1 ATP pocket, including interactions with the hinge region (Met704) and the gatekeeper residue (Thr701).[8][10] Its methylpiperazine tail occupies a hydrophobic pocket.[8]

  • Ponatinib: This potent inhibitor also binds to the DFG-out conformation of DDR1.[5][8] An imidazo[1,2-b]pyridazine head group interacts with the hinge region. A trifluoromethyl group on the phenyl ring extends into the allosteric pocket, forming favorable hydrophobic contacts.[5]

  • Nilotinib and Dasatinib: These are also multi-targeted inhibitors with potent activity against DDR1.[2][4][7] While Dasatinib is generally classified as a type I inhibitor, it potently inhibits DDR1.[7] Nilotinib, like Imatinib, is a type II inhibitor.

  • Sorafenib: This inhibitor is known to bind to the DFG-out conformation of kinases like B-Raf and VEGFR-2 and also shows high affinity for DDR1.[4][11]

The structural differences in the P-loop between DDR1 and other kinases like ABL can be exploited to design more selective inhibitors.[3][8] Ddr1-IN-1's design successfully leverages these differences to achieve its selectivity.[8]

Experimental Protocols: Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and inhibition, including luminescence-based, fluorescence-based (e.g., TR-FRET), and ELISA-based methods. Below is a generalized protocol for a biochemical kinase inhibition assay.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific kinase (e.g., DDR1).

Materials:

  • Recombinant human DDR1 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (inhibitor) dissolved in DMSO

  • Kinase assay buffer (containing MgCl2)

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™ for luminescence)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO and then in kinase assay buffer to achieve the desired final concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the microplate.

    • Add the recombinant DDR1 kinase to the wells and incubate briefly to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction (method depends on the assay kit).

    • Add the detection reagents according to the manufacturer's protocol. These reagents will generate a signal (e.g., luminescence) that is proportional to the amount of ATP consumed (or ADP produced), which is inversely related to kinase activity.

    • Incubate for the recommended time to allow the detection signal to stabilize.

  • Data Acquisition: Read the plate using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no kinase).

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor C Add Inhibitor, Kinase, Substrate, & ATP to Plate A->C B Prepare Kinase, Substrate, & ATP B->C D Incubate C->D E Add Detection Reagents D->E F Read Plate E->F G Calculate IC50 F->G

Figure 3: General Workflow for a Kinase Inhibition Assay.

Conclusion

This compound stands out as a highly potent and selective inhibitor of DDR1, demonstrating low nanomolar efficacy.[1] While multi-targeted type II inhibitors like Ponatinib and Nilotinib also potently inhibit DDR1, their broader kinase activity profiles may lead to off-target effects. The structural design of selective inhibitors like the Ddr1-IN series, which exploits subtle differences in the kinase domain architecture, represents a promising strategy for developing targeted therapies for diseases driven by aberrant DDR1 signaling. The quantitative data and experimental protocols provided in this guide offer a framework for the continued evaluation and development of novel DDR1 inhibitors.

References

A Comparative Analysis of the Therapeutic Windows of Ddr1-IN-6 and Dasatinib: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation for researchers and drug development professionals of the selective DDR1 inhibitor, Ddr1-IN-6, and the multi-targeted kinase inhibitor, dasatinib, highlighting key differences in their in vitro therapeutic windows.

In the landscape of targeted cancer therapy, the therapeutic window—a measure of a drug's efficacy versus its toxicity—is a critical determinant of clinical success. This guide provides a comparative analysis of two kinase inhibitors: this compound, a highly selective inhibitor of Discoidin Domain Receptor 1 (DDR1), and dasatinib, a multi-targeted inhibitor used in the treatment of specific leukemias. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform preclinical research and development decisions.

Introduction to this compound and Dasatinib

This compound is a potent and selective small-molecule inhibitor of DDR1, a receptor tyrosine kinase that is activated by collagen.[1] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and invasion, and its dysregulation is associated with numerous cancers and fibrotic diseases. By selectively targeting DDR1, this compound offers a focused therapeutic approach with the potential for reduced off-target effects.

Dasatinib , marketed as Sprycel®, is an FDA-approved oral kinase inhibitor used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] Unlike the targeted approach of this compound, dasatinib is a multi-targeted inhibitor, potently inhibiting BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] This broad-spectrum activity, while effective in certain hematological malignancies, can also contribute to a range of off-target toxicities.

In Vitro Efficacy and Selectivity: A Head-to-Head Comparison

The in vitro inhibitory activity of a compound against its intended target (efficacy) and against a panel of other kinases (selectivity) is a primary indicator of its potential therapeutic window. A more selective compound is hypothesized to have a wider therapeutic window due to a lower likelihood of off-target toxicities.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Dasatinib Against Primary Targets and Key Off-Targets

CompoundPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)
This compound DDR19.72[1]DDR2413[4]
Dasatinib BCR-ABL<1 - 9[5][6]DDR11.35[7]
SRC Family (Src, Lck, Yes)<1[6]c-KIT<1[6]
PDGFRβ<1[6]
c-ABL8[5]

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly illustrates the distinct selectivity profiles of the two inhibitors. This compound demonstrates high potency and selectivity for its primary target, DDR1, with a significantly weaker activity against the closely related DDR2.[4] In contrast, dasatinib exhibits potent, low nanomolar to sub-nanomolar inhibition across a broad range of kinases, including DDR1.[6][7] This multi-targeted nature is fundamental to its mechanism of action in leukemia but also highlights a potential for a narrower therapeutic window due to the inhibition of kinases crucial for normal physiological functions.

Cellular Activity and Cytotoxicity

Evaluating the effect of these inhibitors on cell viability is crucial for understanding their on-target efficacy in a cellular context and their potential for off-target cytotoxicity. The therapeutic index in vitro can be estimated by comparing the concentration required for anti-proliferative or cytotoxic effects in cancer cells versus normal cells.

Table 2: In Vitro Cellular Activity and Cytotoxicity of this compound and Dasatinib

CompoundCell LineCell TypeAssayValue (µM)
This compound LX-2Human Hepatic StellateCC503[1]
PC-07-0024 PDXPrimary Tumor CellsIC50 (3 days)5.7[1]
LU-01-0523 PDXPrimary Tumor CellsIC50 (3 days)>30[1]
Dasatinib Panc-1Pancreatic CancerIC5026.3[2]
BV-173B-cell LeukemiaIC50<0.0512[2]
K562Chronic Myelogenous LeukemiaIC50<0.0512[2]
HT29Colon CancerIC501.46
MCF7Breast CancerIC5013.78
SW480Colorectal CarcinomaIC5026.11
MRC5Normal Human Fetal Lung FibroblastIC50>26.11
ALL patient samplesAcute Lymphoblastic LeukemiaLC5080 nM cutoff for sensitivity

This compound shows cytotoxicity in the low micromolar range in a human hepatic stellate cell line and anti-proliferative effects in a patient-derived xenograft model.[1] Dasatinib demonstrates potent sub-micromolar to low micromolar cytotoxicity against various cancer cell lines, particularly leukemia cells.[2] Notably, a study on dasatinib nanocarriers showed significantly increased selectivity against normal MRC5 cells compared to raw dasatinib, highlighting the potential for formulation strategies to improve the therapeutic window.

In Vivo Toxicity Profile of Dasatinib

While in vivo toxicity data for this compound is not publicly available, extensive studies on dasatinib provide a benchmark for the toxicological evaluation of kinase inhibitors.

Table 3: In Vivo Toxicity of Dasatinib

SpeciesRouteDoseObservation
RatOral50-100 mg/kgLD50[1]
MonkeyOral25-45 mg/kgLD50[1]
MouseOral30 mg/kg/day for 36 daysNo significant change in body weight[5]
MouseOral (intermittent)950 mg/kg/10 daysTDLO (Toxic Dose Low)[3]

Dasatinib has a relatively narrow therapeutic index in vivo, with toxicities observed in multiple organ systems in animal studies, including the gastrointestinal tract, hematopoietic system, and heart.[1] In humans, common adverse effects include myelosuppression, fluid retention, and gastrointestinal issues. The recommended starting dose in humans is typically 100 mg or 140 mg once daily, with dose adjustments required for management of toxicities.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Downstream Downstream Signaling (e.g., SHP-2, PI3K/Akt) DDR1->Downstream Phosphorylates Ddr1_IN_6 This compound Ddr1_IN_6->DDR1 Inhibits Proliferation Cell Proliferation, Migration, Invasion Downstream->Proliferation Promotes

Caption: this compound inhibits the collagen-activated DDR1 signaling pathway.

Dasatinib_Signaling_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_family SRC Family Kinases Dasatinib->SRC_family c_KIT c-KIT Dasatinib->c_KIT PDGFRb PDGFRβ Dasatinib->PDGFRb Leukemia_Proliferation Leukemic Cell Proliferation & Survival BCR_ABL->Leukemia_Proliferation SRC_family->Leukemia_Proliferation c_KIT->Leukemia_Proliferation PDGFRb->Leukemia_Proliferation

Caption: Dasatinib inhibits multiple oncogenic kinases.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50) Cell_Viability_Assay Cell Viability Assay (CC50/IC50) Kinase_Assay->Cell_Viability_Assay MTD_Study Maximum Tolerated Dose (MTD) Study Cell_Viability_Assay->MTD_Study Efficacy_Study Efficacy Study (e.g., Xenograft model) MTD_Study->Efficacy_Study Therapeutic_Window Therapeutic Window Assessment Efficacy_Study->Therapeutic_Window

Caption: General experimental workflow for therapeutic window assessment.

Experimental Protocols

1. Kinase Inhibition Assay (IC50 Determination)

  • Principle: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Methodology (Example using LanthaScreen™ Eu Kinase Binding Assay):

    • A recombinant kinase, a fluorescently labeled tracer (ATP-competitive), and a europium-labeled anti-tag antibody are combined.

    • Binding of the tracer and antibody to the kinase results in a high Fluorescence Resonance Energy Transfer (FRET) signal.

    • The test compound (this compound or dasatinib) is serially diluted and added to the reaction.

    • The inhibitor competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.

    • The signal is measured over a range of inhibitor concentrations, and the IC50 value is calculated by fitting the data to a dose-response curve.

2. Cell Viability/Cytotoxicity Assay (CC50/IC50 Determination)

  • Principle: To determine the concentration of a compound that causes a 50% reduction in cell viability or metabolic activity.

  • Methodology (Example using MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader.

    • The CC50 or IC50 value is determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3. Maximum Tolerated Dose (MTD) Study in Mice

  • Principle: To identify the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a defined period.

  • Methodology:

    • Groups of mice (typically 3-5 per group) are administered escalating single or repeated doses of the test compound via the intended clinical route (e.g., oral gavage).

    • Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

    • The study duration is typically 7-14 days for an acute or sub-acute MTD study.

    • At the end of the study, blood samples may be collected for clinical chemistry and hematology, and major organs are examined for gross pathology and histopathology.

    • The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a predetermined level of body weight loss (e.g., 10-15%).

Conclusion

The comparison between this compound and dasatinib highlights a fundamental trade-off in kinase inhibitor design: selectivity versus multi-targeted efficacy. This compound, with its high selectivity for DDR1, represents a targeted approach that is predicted to have a wider therapeutic window and fewer off-target toxicities. This makes it an attractive candidate for indications where DDR1 is a key driver of disease and a favorable safety profile is paramount.

Dasatinib, on the other hand, is a powerful therapeutic for specific leukemias precisely because of its ability to inhibit multiple key oncogenic kinases simultaneously. However, this broad activity comes at the cost of a narrower therapeutic window and a well-documented profile of off-target toxicities that require careful clinical management.

For researchers and drug developers, the choice between a selective and a multi-targeted inhibitor depends heavily on the specific disease context and the role of the target kinase(s). While this guide provides a comprehensive in vitro comparison, the definitive evaluation of the therapeutic window of this compound will require in vivo efficacy and toxicity studies. The extensive data available for dasatinib serves as a valuable reference for the preclinical and clinical development path that lies ahead for novel kinase inhibitors like this compound.

References

Head-to-Head In Vitro Comparison: DDR1-IN-6 Versus DDR1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Discovery

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology due to its role in promoting tumor progression, metastasis, and resistance to therapy. The development of small molecule inhibitors against DDR1 is a key area of research. This guide provides a detailed in vitro comparison of two notable DDR1 inhibitors, DDR1-IN-6 and DDR1-IN-2, to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Both this compound and DDR1-IN-2 are potent inhibitors of DDR1 kinase activity. This compound demonstrates high single-digit nanomolar potency against DDR1 in biochemical assays and effectively inhibits its autophosphorylation in cellular contexts. DDR1-IN-2 also exhibits potent DDR1 inhibition, with reported IC50 values in the low to mid-nanomolar range. However, key differences in their selectivity profiles and reported cellular activities exist, which are critical considerations for experimental design and data interpretation. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and provides detailed experimental protocols for their in vitro characterization.

Data Presentation: Quantitative Comparison

The following tables summarize the key in vitro quantitative data for this compound and DDR1-IN-2 based on available literature.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundDDR1-IN-2Reference
DDR1 IC50 (biochemical) 9.72 nM47 nM[1], 13.1 nM[2][3],[1],[2]
DDR2 IC50 (biochemical) Not Reported145 nM[1], 203 nM[2][1],[2]
DDR1 Autophosphorylation IC50 (cellular, Y513) 9.7 nM9 nM[3],[4]
Anti-proliferative IC50 (PC-07-0024 PDX cells, 6 days) 2.65 µMNot Reported[3]
Anti-proliferative IC50 (CNE2 nasopharyngeal carcinoma cells) Not Reported1.97 µMNot Reported

Table 2: Kinase Selectivity

InhibitorSelectivity Profile SummaryReference
This compound Described as a selective DDR1 inhibitor. Detailed kinome-wide scan data is not readily available in the public domain.[3]
DDR1-IN-2 Less selective compared to other DDR1 inhibitors like DDR1-IN-1. Potently inhibits other kinases including Abl, BLK, CSK, EGFR, LCK, and PDGFRβ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize DDR1 inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is commonly used to determine the IC50 of inhibitors against purified kinases.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Unlabeled test inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

  • Purified recombinant DDR1 kinase domain

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitors (this compound or DDR1-IN-2) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Prepare a solution of DDR1 kinase and the Eu-labeled antibody in kinase buffer.

  • Add the kinase/antibody mixture to the wells of a 384-well plate.

  • Add the serially diluted test inhibitors or DMSO (vehicle control) to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular DDR1 Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.

Principle: Cells overexpressing DDR1 are stimulated with collagen in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blot using an antibody specific for the phosphorylated form of DDR1.

Materials:

  • Human cell line overexpressing DDR1 (e.g., U2OS-DDR1)

  • Cell culture medium and supplements

  • Collagen Type I

  • Test inhibitors (this compound or DDR1-IN-2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-DDR1 (e.g., Tyr513), anti-total-DDR1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed DDR1-overexpressing cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with serially diluted test inhibitors or DMSO for 1-2 hours.

  • Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-DDR1 and loading control antibodies.

  • Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.

  • Plot the normalized signal against the inhibitor concentration to determine the EC50.

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of the inhibitors on cell viability and proliferation.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors (this compound or DDR1-IN-2)

  • CCK-8 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test inhibitors or DMSO for the desired duration (e.g., 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

  • Plot the viability against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

DDR1 Signaling Pathway

The following diagram illustrates the canonical DDR1 signaling pathway upon activation by collagen.

DDR1_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds DDR1_dimer DDR1 Dimerization & Autophosphorylation DDR1->DDR1_dimer Activates SHC1 SHC1 DDR1_dimer->SHC1 Recruits PI3K PI3K DDR1_dimer->PI3K Activates Grb2 Grb2 SHC1->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Migration, and Invasion ERK->Cell_Responses PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Cell_Responses

Caption: Simplified DDR1 signaling pathway upon collagen binding.

Experimental Workflow: Cellular DDR1 Autophosphorylation Assay

The diagram below outlines the key steps in a Western blot-based cellular assay to measure DDR1 autophosphorylation.

Western_Blot_Workflow start Seed DDR1-expressing cells starve Serum Starve start->starve treat Pre-treat with Inhibitor (this compound or DDR1-IN-2) starve->treat stimulate Stimulate with Collagen treat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with anti-pDDR1 Ab transfer->probe detect Detect & Quantify probe->detect reprobe Strip & Re-probe (Total DDR1 & Loading Control) detect->reprobe analyze Data Analysis (EC50) reprobe->analyze

References

Safety Operating Guide

Proper Disposal of Ddr1-IN-6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. As a selective kinase inhibitor used in research, proper disposal of Ddr1-IN-6 is crucial to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of disposal procedures based on available safety information.

All waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as chemical waste. Disposal must adhere to local, state, and federal regulations. The primary recommended method of disposal is through a licensed professional waste disposal service.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents or aqueous buffers) waste_type->liquid_waste Liquid containerize_solid Package in a designated, sealed, and labeled hazardous waste container. solid_waste->containerize_solid containerize_liquid Collect in a designated, sealed, and labeled hazardous waste container. Ensure container is compatible with the solvent. liquid_waste->containerize_liquid storage Store waste in a designated, well-ventilated, and secure secondary containment area away from incompatible materials. containerize_solid->storage containerize_liquid->storage disposal Arrange for pickup and disposal by a licensed chemical waste management facility. storage->disposal end End: Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., pipette tips, microfuge tubes, weighing paper).

  • Liquid Waste: Consists of solutions containing this compound, such as stock solutions, experimental media, and instrument rinse solutions. Segregate organic solvent waste from aqueous waste in separate, compatible containers.

2. Packaging and Labeling:

  • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • Any associated hazards (e.g., flammable if dissolved in an organic solvent)

3. Storage:

  • Store waste containers in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and have secondary containment to prevent the spread of spills.

  • Do not store incompatible waste types together.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • The waste will be transported and disposed of by a licensed contractor, typically through high-temperature incineration.

Quantitative Data Summary

ParameterGuidelineSource
Recommended Disposal Method Incineration by a licensed professional waste disposal service.General practice for kinase inhibitors and as per typical SDS recommendations.
Container Type Chemically resistant, sealed containers (e.g., polyethylene for many solvents).Standard laboratory safety protocols.
Labeling Requirements Must include "Hazardous Waste," chemical name, concentration, and date.Institutional and regulatory requirements.

Note: No specific experimental protocols for the neutralization or deactivation of this compound are provided in publicly available safety data sheets, as the standard and safest method of disposal is through a certified waste management company. Attempting to neutralize the compound in the lab is not recommended without a validated protocol and can create unnecessary risks. Always prioritize the guidance from your institution's EHS office and the manufacturer's SDS.

Essential Safety and Operational Guidance for Handling Ddr1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ddr1-IN-6, a selective Discoidin Domain Receptor family, member 1 (DDR1) inhibitor with anti-cancer activity.[1][2] Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a potent bioactive compound intended for research use only.[1][2] While a specific Safety Data Sheet (SDS) for this compound should be consulted for comprehensive hazard information, compounds with anti-cancer properties are generally considered hazardous. Potential routes of exposure include inhalation, skin contact, and ingestion.[3] A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary barrier to exposure.[3] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Activity Required PPE
Weighing and Aliquoting (Solid Form) - Double Chemotherapy Gloves- Disposable Gown (tested for chemotherapy drug resistance)- N95 or higher Respirator- Safety Goggles with Side Shields or Face Shield
Solution Preparation and Dilution - Double Chememotherapy Gloves- Disposable Gown (tested for chemotherapy drug resistance)- Safety Goggles with Side Shields and/or Face Shield- Work within a certified chemical fume hood or biological safety cabinet
Cell Culture and In Vitro Assays - Nitrile Gloves (single pair sufficient if no direct contact is anticipated)- Laboratory Coat- Safety Glasses
Animal Handling (Post-Administration) - Disposable Gown- Double Gloves- Face Shield and Mask- Handle animal waste as hazardous for at least 48-72 hours post-administration
Spill Cleanup - Double Chemotherapy Gloves- Disposable Gown- N95 or higher Respirator- Chemical Splash Goggles and Face Shield

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Experimental Protocols: Safe Handling Procedures

3.1. Preparation of Stock Solutions

  • Preparation: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of the powder.[4]

  • Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.

  • Solubilization: this compound is soluble in DMSO.[1] Add the solvent slowly to the vessel containing the powder to avoid splashing.

  • Storage: Stock solutions should be stored in clearly labeled, tightly sealed vials at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1] Avoid repeated freeze-thaw cycles.[2]

3.2. Disposal Plan

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[5] Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous waste containing this compound should be collected in a designated hazardous waste container. Organic solvent waste (e.g., DMSO solutions) should be collected in a separate, appropriate solvent waste container.

  • Sharps: Needles and syringes used for administering this compound must be disposed of in a designated sharps container for chemotherapy waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the individual to fresh air.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4]

In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet.

Visual Guidance: PPE Workflow

The following diagram illustrates the recommended procedure for donning and doffing PPE to minimize cross-contamination.

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.